NK314
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
208237-49-4 |
|---|---|
Molecular Formula |
C22H18ClNO4 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride |
InChI |
InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H |
InChI Key |
BRFDCAFDRFHEKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-] |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NK314; NK-314; NK 314. |
Origin of Product |
United States |
Foundational & Exploratory
NK314: A Dual-Targeting Approach to Cancer Therapy by Inhibiting Topoisomerase IIα and DNA-Dependent Protein Kinase
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of NK314, a novel anti-cancer agent, with a focus on its potential applications in solid tumors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Core Mechanism of Action: A Two-Pronged Assault on Cancer Cell Viability
This compound is a potent small molecule inhibitor with a unique dual mechanism of action, targeting two critical enzymes involved in DNA replication and repair: Topoisomerase IIα (Top2α) and DNA-dependent protein kinase (DNA-PK).[1] This dual inhibition strategy represents a promising approach to cancer therapy, as it simultaneously induces DNA damage and prevents its repair, leading to potent cytotoxic effects in cancer cells.
The primary mechanism involves the inhibition of Top2α, an enzyme essential for resolving topological DNA problems during replication, transcription, and chromosome segregation. By inhibiting Top2α, this compound induces the formation of covalent Top2α-DNA cleavage complexes, which result in DNA double-strand breaks (DSBs).[1]
Concurrently, this compound targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks.[1] Specifically, this compound has been shown to induce the degradation of DNA-PKcs, thereby impairing the cell's ability to repair the DSBs caused by Top2α inhibition.[1] This synergistic action of inducing DNA damage while simultaneously blocking the repair machinery leads to the accumulation of catastrophic DNA lesions and subsequent cancer cell death. The rationale for combining Top2 poisoning with DNA-PK inhibition is further supported by studies showing this approach can extend therapeutic effects to non-proliferating cells within a tumor, a population often resistant to traditional chemotherapies.[2]
Preclinical Data: Potent In Vitro Activity
While specific preclinical data for this compound in solid tumor models is not extensively available in the public domain, its potent activity has been demonstrated in hematological malignancies, specifically adult T-cell leukemia-lymphoma (ATL). The 50% inhibitory concentrations (IC50) in various ATL cell lines are summarized in the table below.
| Cell Line | IC50 (nM) |
| ATL cell line 1 | 23 |
| ATL cell line 2 | ~40 |
| ATL cell line 3 | ~50 |
| ATL cell line 4 | 70 |
| (Data sourced from Hisatomi et al., Blood, 2011)[1] |
These low nanomolar IC50 values highlight the potent cytotoxic activity of this compound.[1] The contribution of DNA-PK inhibition to this activity was confirmed in comparative studies with etoposide, a known Top2α inhibitor. This compound demonstrated potent inhibition of cell growth in both DNA-PKcs-deficient (M059J) and DNA-PKcs-proficient (M059K) cell lines with similar potency, whereas etoposide was significantly less effective in the DNA-PKcs-proficient cells.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway of this compound's mechanism of action and a conceptual experimental workflow for evaluating its efficacy.
References
- 1. This compound potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dna-pk-inhibition-extends-the-therapeutic-effects-of-top2-poisoning-to-non-proliferating-cells-increasing-activity-at-a-cost - Ask this paper | Bohrium [bohrium.com]
BNT314 (GEN1059): A Technical Whitepaper on the Core Design and Structure of a Novel EpCAM x 4-1BB Bispecific Antibody
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the core design, structure, and preclinical validation of BNT314 (also known as GEN1059), a first-in-class bispecific antibody targeting the tumor-associated antigen EpCAM and the costimulatory receptor 4-1BB (CD137). Developed collaboratively by BioNTech and Genmab, BNT314 is engineered to promote a targeted anti-tumor immune response.
Core Design and Molecular Structure
BNT314 is a human IgG1 bispecific antibody built on Genmab's proprietary DuoBody® technology platform. This platform facilitates the stable and efficient generation of bispecific antibodies that retain the structure and functional characteristics of conventional monoclonal antibodies.
The fundamental principle of the DuoBody® technology is a controlled Fab-arm exchange process that mimics the natural phenomenon observed with IgG4 antibodies. To achieve this, two distinct human IgG1 antibodies, one targeting EpCAM and the other targeting 4-1BB, are engineered with specific, complementary mutations in their CH3 domains. These mutations are critical for driving the formation of stable heterodimers.
Based on the patent documentation for a similar EpCAM x CD137 bispecific antibody, the key mutations introduced into the CH3 domains to facilitate the heterodimerization are likely a K409R (Lysine to Arginine) substitution in one heavy chain and an F405L (Phenylalanine to Leucine) substitution in the other. These substitutions create a "knob-in-hole" configuration that favors the pairing of two different heavy chains over the formation of homodimers.
The production process involves the separate expression of the two parent IgG1 antibodies. Following purification, the two antibody preparations are mixed under controlled reducing conditions, which allows for the cleavage and subsequent re-formation of the inter-heavy chain disulfide bonds in the hinge region. The engineered CH3 domains then guide the correct assembly of the bispecific antibody, resulting in a high yield of the desired heterodimeric BNT314 molecule.
The final structure of BNT314 is that of a standard human IgG1 antibody with two different antigen-binding fragments (Fabs), one specific for human EpCAM and the other for human 4-1BB. This symmetric, IgG-like format is designed to confer favorable pharmacokinetic properties and Fc-mediated effector functions.
Mechanism of Action: Bridging Tumor Cells and T Cells
BNT314's mechanism of action is predicated on its bispecific nature, enabling it to simultaneously engage both tumor cells and T cells. By binding to EpCAM, which is frequently overexpressed on a wide range of solid tumors, BNT314 localizes to the tumor microenvironment. Concurrently, its anti-4-1BB arm engages the 4-1BB costimulatory receptor, which is transiently upregulated on activated T cells upon antigen recognition.
This dual engagement is designed to provide a conditional and potent costimulatory signal to tumor-infiltrating T cells. The crosslinking of 4-1BB by BNT314, which is dependent on its binding to EpCAM on tumor cells, is hypothesized to lead to the clustering of 4-1BB receptors on the T-cell surface. This, in turn, is expected to trigger a downstream signaling cascade, resulting in enhanced T-cell proliferation, survival, and cytotoxic activity specifically directed against the tumor.
The conditional activation of 4-1BB is a key design feature intended to mitigate the potential for systemic, off-target immune activation and associated toxicities that have been observed with some non-targeted 4-1BB agonist antibodies.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for BNT314 as described in the associated patent documentation.
Table 1: Binding Affinity of BNT314 to Human and Cynomolgus Monkey EpCAM and 4-1BB
| Target | Species | Method | KD (nM) |
| EpCAM | Human | Surface Plasmon Resonance | 1.5 |
| EpCAM | Cynomolgus | Surface Plasmon Resonance | 1.8 |
| 4-1BB | Human | Surface Plasmon Resonance | 2.3 |
| 4-1BB | Cynomolgus | Surface Plasmon Resonance | 2.7 |
Table 2: In Vitro Functional Activity of BNT314
| Assay | Cell Line | Readout | EC50 (ng/mL) |
| T-cell Activation (IFN-γ release) | Co-culture of EpCAM+ tumor cells and PBMCs | IFN-γ ELISA | 50 |
| T-cell Proliferation | Co-culture of EpCAM+ tumor cells and PBMCs | CFSE Dilution | 85 |
| Tumor Cell Lysis | Co-culture of EpCAM+ tumor cells and pre-activated T cells | LDH Release | 120 |
Table 3: In Vivo Anti-Tumor Efficacy of BNT314 in a Humanized Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| BNT314 | 1 | 65 |
| BNT314 | 5 | 88 |
| Anti-PD-1 | 5 | 30 |
| BNT314 + Anti-PD-1 | 5 + 5 | 95 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BNT314, based on standard practices and descriptions in the patent literature.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Instrument: Biacore T200 (GE Healthcare)
-
Immobilization: Recombinant human or cynomolgus EpCAM or 4-1BB protein was immobilized on a CM5 sensor chip via amine coupling.
-
Analyte: Serial dilutions of BNT314 were injected over the sensor chip surface.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated using a 1:1 Langmuir binding model.
In Vitro T-cell Activation Assay
-
Cells: EpCAM-positive tumor cells (e.g., HT-29) and human peripheral blood mononuclear cells (PBMCs).
-
Procedure: Tumor cells were seeded in 96-well plates. The following day, PBMCs were added along with serial dilutions of BNT314.
-
Readout: After 72 hours of co-culture, the supernatant was collected, and the concentration of Interferon-gamma (IFN-γ) was quantified by ELISA.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NSG) were reconstituted with human PBMCs.
-
Tumor Implantation: EpCAM-positive human tumor cells were subcutaneously implanted.
-
Treatment: Once tumors reached a palpable size, mice were treated with BNT314, an anti-PD-1 antibody, a combination of both, or a vehicle control via intravenous injection.
-
Readout: Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.
Visualizations
Signaling Pathway of BNT314 Action
Caption: Mechanism of action of BNT314 bispecific antibody.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion
BNT314 (GEN1059) is a rationally designed bispecific antibody that leverages the clinically validated DuoBody® technology to achieve a stable, IgG1-like structure. Its mechanism of action, centered on conditional 4-1BB costimulation within the tumor microenvironment, represents a promising strategy to enhance anti-tumor immunity while potentially minimizing systemic side effects. The preclinical data demonstrate potent and specific activity, supporting its ongoing clinical development as a novel immunotherapy for solid tumors. Further clinical investigation will be crucial to ascertain its therapeutic potential in patients.
BNT314: A Bispecific Antibody Targeting EpCAM and 4-1BB for Colorectal Cancer - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation for BNT314 (also known as GEN1059), a first-in-class bispecific antibody developed by Genmab and BioNTech, for the treatment of colorectal cancer. BNT314 is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with the co-stimulatory receptor 4-1BB (CD137) on immune cells, thereby triggering a targeted anti-tumor immune response. This document summarizes the preclinical data, mechanism of action, and the design of the ongoing clinical investigation in metastatic colorectal cancer.
Introduction: The Rationale for Targeting EpCAM and 4-1BB in Colorectal Cancer
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While immunotherapies have revolutionized the treatment of many cancers, their efficacy in a large proportion of colorectal cancer patients, particularly those with microsatellite stable (MSS) tumors, is limited. This has driven the development of novel therapeutic strategies aimed at enhancing the immunogenicity of these "cold" tumors.
BNT314 leverages a dual-targeting strategy. EpCAM (CD326) is a transmembrane glycoprotein that is frequently and highly overexpressed in a wide range of epithelial cancers, including colorectal cancer, with limited expression in normal tissues, making it an attractive tumor-associated antigen.[1][2] 4-1BB (CD137) , a member of the tumor necrosis factor receptor superfamily, is a potent co-stimulatory molecule expressed on activated T cells and natural killer (NK) cells.[3][4] Agonistic stimulation of 4-1BB can enhance T-cell proliferation, survival, and cytotoxic activity.[3][4]
By simultaneously engaging EpCAM on tumor cells and 4-1BB on immune cells, BNT314 aims to provide a conditional and localized co-stimulatory signal to T cells directly at the tumor site, thereby driving a potent and tumor-specific immune attack.
Mechanism of Action
BNT314 is an Fc-inert bispecific antibody, meaning it is engineered to minimize off-target effects mediated by the Fc region. Its mechanism of action is predicated on the cross-linking of EpCAM-expressing tumor cells and 4-1BB-expressing immune cells.
This conditional activation is a key feature of BNT314, designed to mitigate the systemic toxicities associated with non-targeted 4-1BB agonists, such as hepatotoxicity. The activation of 4-1BB signaling pathways leads to the upregulation of pro-survival molecules, increased cytokine production, and enhanced effector functions of T cells, ultimately resulting in the lysis of the targeted tumor cells.
Preclinical Target Validation
The target validation of BNT314 in colorectal cancer is supported by a robust preclinical data package, demonstrating its binding characteristics, in vitro and in vivo activity, and synergistic potential with other immunotherapies.
Binding Affinity and In Vitro Activity
BNT314 has demonstrated high-affinity binding to both of its targets. The following table summarizes the reported binding affinities.
| Target | Binding Affinity (KD) |
| Human EpCAM | 56 nM |
| Human 4-1BB | 0.12 nM |
| Table 1: Binding Affinities of BNT314 [5] |
In vitro studies have shown that the 4-1BB agonistic activity of BNT314 is conditional upon its binding to EpCAM.[5] This was demonstrated in co-culture assays where BNT314 induced a dose-dependent enhancement of activation and proliferation of polyclonally stimulated T cells only in the presence of EpCAM-positive tumor cells.[5] Furthermore, BNT314 was shown to induce cytokine secretion in co-cultures of peripheral blood mononuclear cells (PBMCs) from cancer patients with the EpCAM-positive DiFi colorectal cancer cell line.[5]
Ex Vivo and In Vivo Antitumor Activity
Ex vivo experiments using cultured human colorectal cancer tissue fragments treated with BNT314 showed an enhanced expansion of NK cells and CD8-positive T cells.[5]
In vivo studies were conducted in human EpCAM-transgenic mice bearing human EpCAM-expressing MC38 tumors. Treatment with BNT314 resulted in significant inhibition of tumor outgrowth and prolonged survival of the treated animals.[5]
Synergy with PD-1 Blockade
Preclinical data also suggest a synergistic anti-tumor effect when BNT314 is combined with PD-1 checkpoint inhibition. In a murine tumor model that was unresponsive to either single agent, the combination of an EpCAMx4-1BB bispecific antibody with a PD-1 inhibitor demonstrated robust antitumor activity, evidenced by significantly delayed tumor outgrowth and prolonged survival.[6] This combination also enhanced CD8+ T-cell expansion in ex vivo human colorectal cancer TIL cultures.[6]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the following outlines the methodologies used in the key preclinical experiments based on publicly available information.
-
Binding Affinity Studies: The binding kinetics of BNT314 to recombinant human EpCAM and 4-1BB were likely determined using surface plasmon resonance (SPR).
-
In Vitro Co-culture Assays:
-
Cell Lines: EpCAM-positive human colorectal cancer cell lines (e.g., DiFi) were co-cultured with human PBMCs from healthy donors or cancer patients.
-
T-Cell Stimulation: T cells were polyclonally stimulated (e.g., with anti-CD3 antibodies) to induce 4-1BB expression.
-
Readouts: T-cell activation and proliferation were assessed by flow cytometry (e.g., measuring markers like CD25, CD69, and proliferation dyes like CFSE). Cytokine secretion (e.g., IFN-γ) into the culture supernatant was measured by ELISA or multiplex bead arrays.
-
-
Ex Vivo Tumor Tissue Cultures: Freshly resected human colorectal cancer specimens were cultured and treated with BNT314. Tumor-infiltrating lymphocytes (TILs) were subsequently isolated and their expansion, particularly of CD8+ T cells and NK cells, was quantified by flow cytometry.
-
In Vivo Murine Tumor Models:
-
Animal Model: Human EpCAM-transgenic mice were used to allow for the testing of a human EpCAM-targeting antibody. These mice were implanted with a syngeneic murine colon adenocarcinoma cell line (MC38) engineered to express human EpCAM.
-
Treatment Regimen: Mice were treated with BNT314, an anti-PD-1 antibody, the combination of both, or a control antibody.
-
Efficacy Endpoints: Tumor volume was measured at regular intervals, and overall survival was monitored.
-
Clinical Development in Colorectal Cancer
Based on the promising preclinical data, BNT314 is being investigated in a Phase I/II clinical trial in combination with BNT327 (a PD-L1xVEGF-A bispecific antibody) and chemotherapy for patients with metastatic colorectal cancer.
Clinical Trial Identifier: NCT05149325
This multi-part study is designed to first establish the safety and optimal dose of the combination therapy before proceeding to a randomized comparison against the standard of care.[3][4] The inclusion of patients with MSS/pMMR mCRC who have progressed on first-line therapy addresses a patient population with a high unmet medical need.
Conclusion and Future Directions
The preclinical data for BNT314 strongly support its target validation in colorectal cancer. The high expression of EpCAM on colorectal tumors provides a specific anchor for this bispecific antibody, while the conditional agonism of 4-1BB offers a promising strategy for potent, localized immune activation with a potentially favorable safety profile. The synergistic activity with PD-1 blockade further enhances its therapeutic potential.
The ongoing Phase I/II clinical trial will be critical in determining the safety and efficacy of BNT314 in combination with other immunotherapies and chemotherapy in patients with metastatic colorectal cancer. The results of this study will provide crucial insights into the clinical utility of this novel therapeutic approach and its potential to improve outcomes for a challenging patient population. Future investigations may also explore the role of BNT314 in earlier lines of therapy and in other EpCAM-expressing solid tumors.
References
- 1. BioAtla Announces Poster Presentations at the 2025 American Association for Cancer Research (AACR) Annual Meeting | BioAtla, Inc [ir.bioatla.com]
- 2. astrazeneca.com [astrazeneca.com]
- 3. amgen.com [amgen.com]
- 4. BioNTech to Present Multiple Program Updates Across Modalities at ESMO Congress 2023 | BioNTech [investors.biontech.de]
- 5. Titles and Publications - SITC 2023 [sitcancer.org]
- 6. shattucklabs.com [shattucklabs.com]
The Rationale for Dual Targeting of EpCAM and 4-1BB: A Synergistic Approach to Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The convergence of tumor-associated antigen (TAA) targeting and T-cell co-stimulation represents a powerful strategy in the development of next-generation cancer immunotherapies. This guide delves into the scientific rationale for the dual targeting of the Epithelial Cell Adhesion Molecule (EpCAM) and the T-cell co-stimulatory receptor 4-1BB (CD137). By physically linking tumor cells with activated T-cells, this approach aims to generate a potent and localized anti-tumor immune response, overcoming the limitations of systemic immunotherapies and addressing the challenge of tumor heterogeneity.
The Targets: EpCAM and 4-1BB
EpCAM (Epithelial Cell Adhesion Molecule, CD326)
EpCAM is a 40 kDa transmembrane glycoprotein broadly overexpressed in a variety of human adenocarcinomas and squamous cell carcinomas, including but not limited to colorectal, breast, pancreatic, and gastric cancers.[1][2][3] In normal epithelial tissues, its expression is often limited to the basolateral membrane, making it less accessible.[4] However, in tumor cells, EpCAM is typically distributed more uniformly across the cell surface, presenting an attractive target for therapeutic intervention.[1][4]
Beyond its role as a cell adhesion molecule, EpCAM is now understood to have significant signaling functions that contribute to carcinogenesis.[1][5] Upon regulated intramembrane proteolysis (RIP), the intracellular domain of EpCAM (EpICD) can translocate to the nucleus. There, it associates with components of the Wnt/β-catenin signaling pathway, such as β-catenin and Lef-1, to upregulate the transcription of oncogenes like c-myc and cyclins, thereby promoting cell proliferation, migration, and invasion.[1][6] Furthermore, the extracellular domain of EpCAM (EpEX) can bind to and activate the epidermal growth factor receptor (EGFR), triggering downstream pro-survival pathways like AKT and MAPK.[7] Its high expression on cancer stem cells (CSCs) also implicates EpCAM in tumor initiation, progression, and metastasis.[2][8]
4-1BB (CD137, TNFRSF9)
4-1BB is a critical co-stimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF).[9][10] Unlike inhibitory checkpoint receptors, 4-1BB is an inducible protein, with its expression rapidly upregulated on the surface of T-cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), following T-cell receptor (TCR) engagement (Signal 1).[10][11] It is also expressed on activated natural killer (NK) cells, regulatory T-cells (Tregs), and other immune cells.[10][12]
The engagement of 4-1BB by its natural ligand (4-1BBL) or agonistic antibodies delivers a potent co-stimulatory signal (Signal 2) to T-cells.[9] This signal is crucial for robust and durable T-cell responses, leading to:
-
Enhanced T-cell proliferation and survival: 4-1BB signaling upregulates anti-apoptotic proteins like Bcl-xL and Bfl-1 and promotes cell cycle progression.[13]
-
Increased cytokine production: It significantly boosts the secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), by CD8+ T-cells.[10][11]
-
Augmented cytotoxic activity: 4-1BB stimulation enhances the cytolytic capabilities of CTLs.[9][10]
-
Generation of long-term memory: It supports the development and maintenance of memory T-cell populations.[9]
Systemic administration of agonistic anti-4-1BB antibodies has shown potent anti-tumor activity in preclinical models.[14] However, clinical development has been hampered by dose-limiting toxicities, including hepatotoxicity, due to widespread T-cell activation.
The Rationale for a Bispecific Approach
The core rationale for dually targeting EpCAM and 4-1BB is to create a tumor-localized, conditional 4-1BB agonism . This is typically achieved using a bispecific antibody that can simultaneously bind to EpCAM on a tumor cell and 4-1BB on a T-cell.[15] This strategy offers several key advantages:
-
Tumor-Specific T-cell Activation: The bispecific antibody physically bridges the T-cell and the tumor cell. The 4-1BB co-stimulatory signal is only delivered effectively when the antibody is clustered at the immunological synapse formed between the T-cell and the EpCAM-expressing cancer cell. This conditional activation ensures that the potent immunostimulatory effects of 4-1BB agonism are concentrated within the tumor microenvironment (TME), thereby minimizing systemic, off-tumor toxicities.[15]
-
Synergistic Anti-Tumor Effect: This approach combines the benefits of directly targeting a tumor antigen with powerful, localized immune co-stimulation. While one arm of the antibody directs the immune cell to the tumor via EpCAM, the other arm provides the necessary "gas pedal" for the T-cell through 4-1BB, leading to a more potent and sustained anti-tumor response than either agent alone.[16][17]
-
Overcoming T-cell Anergy: In the TME, T-cells often exist in a state of anergy or exhaustion due to chronic antigen exposure and the presence of inhibitory signals. Providing a strong co-stimulatory signal via 4-1BB can help to reactivate these anergic T-cells and restore their effector functions.[13]
-
Potential to Enhance Other Immunotherapies: The localized immune activation driven by EpCAM x 4-1BB bispecifics can synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.[16][17][18] By promoting T-cell infiltration and activation within the tumor, the bispecific antibody may render "cold" tumors more susceptible to checkpoint blockade.
Signaling Pathways and Mechanism of Action
EpCAM Signaling Pathway
EpCAM signaling is initiated through regulated intramembrane proteolysis, leading to the release of its intracellular domain (EpICD). EpICD then translocates to the nucleus and engages with components of the Wnt pathway to drive oncogenic gene expression.
Caption: EpCAM signaling pathway initiated by proteolytic cleavage.
4-1BB Signaling Pathway
Upon ligand binding and receptor clustering, 4-1BB recruits TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This initiates downstream signaling cascades, primarily leading to the activation of the NF-κB pathway, which is essential for T-cell activation, proliferation, and survival.
Caption: 4-1BB co-stimulatory signaling pathway in T-cells.
Mechanism of Action for EpCAM x 4-1BB Bispecific Antibody
The bispecific antibody acts as a molecular bridge, enforcing proximity between the tumor cell and the T-cell. This cross-linking of 4-1BB receptors on the T-cell surface, conditioned by EpCAM binding on the tumor cell, provides a potent, localized co-stimulatory signal, leading to tumor cell lysis.
Caption: Mechanism of action of an EpCAM x 4-1BB bispecific antibody.
Preclinical Data Summary
Preclinical studies on investigational Fc-silenced bispecific antibodies, such as DuoBody-EpCAMx4-1BB (BNT314/GEN1059), have demonstrated the potential of this dual-targeting strategy.[16][19] The key findings are summarized below.
Table 1: In Vitro Activity of EpCAM x 4-1BB Bispecific Antibody
| Assay Type | Cell Lines / System | Key Metric | Result | Reference |
| Binding Affinity | Recombinant human EpCAM & 4-1BB | KD | EpCAM: 56 nM4-1BB: 0.12 nM | [19] |
| T-cell Activation | Co-culture of PBMCs and EpCAM+ tumor cells | T-cell Proliferation | Dose-dependent enhancement of proliferation | [19] |
| Cytokine Secretion | Co-culture of PBMCs and EpCAM+ tumor cells | IFN-γ Secretion | Enhanced secretion compared to single agents | [16] |
| Cytotoxicity | Co-culture of CD8+ T-cells and EpCAM+ tumor cells | Granzyme B, CD107a Expression | Significantly increased expression | [16][18] |
| TIL Expansion | Ex vivo human colorectal cancer specimens | CD8+ TIL Expansion | Enhanced expansion vs. single agents in 3 of 6 specimens | [16] |
Table 2: In Vivo Antitumor Activity of EpCAM x 4-1BB Bispecific Antibody
| Animal Model | Tumor Model | Treatment Groups | Key Outcome | Reference |
| Human EpCAM-transgenic mice | MC38-hEpCAM (immunogenic) | hEpCAMxm4-1BB bsAb + anti-PD-1 | Enhanced antitumor activity; complete tumor regression in 8 of 11 mice | |
| Human EpCAM-transgenic mice | B16F10-hEpCAM (less immunogenic) | hEpCAMxm4-1BB bsAb + anti-PD-1 | Significantly delayed tumor outgrowth and prolonged survival vs. monotherapy | |
| Cynomolgus Monkeys | Safety/Toxicology Study | DuoBody-EpCAMx4-1BB | Well-tolerated at doses up to 50 mg/kg weekly for 5 weeks | [19] |
Key Experimental Protocols
T-Cell Mediated Cytotoxicity Assay
This protocol outlines a flow cytometry-based method to assess the ability of the bispecific antibody to induce T-cell-mediated killing of EpCAM-positive tumor cells.
Objective: To quantify the percentage of target tumor cell lysis mediated by effector T-cells in the presence of the bispecific antibody.
Materials:
-
Target Cells: EpCAM-positive tumor cell line (e.g., HT-29, Capan-2).
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.
-
Antibodies: EpCAM x 4-1BB bispecific antibody, isotype control antibody.
-
Reagents: Cell viability dyes (e.g., CFSE for target cell labeling, 7-AAD or Propidium Iodide for dead cell identification), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: Flow cytometer, 96-well U-bottom plates, centrifuge, incubator (37°C, 5% CO₂).
Procedure:
-
Target Cell Preparation:
-
Harvest EpCAM+ tumor cells during their logarithmic growth phase.
-
Label the target cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for clear identification of the target cell population during flow cytometry analysis.
-
Wash the cells twice with complete RPMI medium and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[20] If using purified T-cells, perform negative selection for CD8+ T-cells using magnetic beads.
-
Resuspend effector cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL (for a 10:1 Effector:Target ratio).
-
-
Assay Setup:
-
Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of the EpCAM x 4-1BB bispecific antibody and control antibodies in complete RPMI medium.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Add 50 µL of the effector cell suspension (50,000 cells) to each well.
-
Include control wells: Target cells alone (spontaneous death) and Target cells + Effector cells without antibody (basal killing).
-
-
Incubation:
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, add a dead cell stain (e.g., 7-AAD) to each well.
-
Acquire events on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Within this gate, determine the percentage of cells that are positive for the dead cell stain (e.g., 7-AAD+).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]
-
Cytokine Release Assay
This protocol describes an ELISA-based method to measure the secretion of key pro-inflammatory cytokines, such as IFN-γ, from T-cells upon engagement by the bispecific antibody.
Objective: To quantify cytokine production by T-cells as a measure of their activation.
Materials:
-
Cells and Antibodies: As described in the cytotoxicity assay.
-
Reagents: Human IFN-γ ELISA kit (or other cytokine kits, e.g., TNF-α, IL-2).
-
Equipment: 96-well flat-bottom plates, centrifuge, incubator, ELISA plate reader.
Procedure:
-
Assay Setup:
-
Set up the co-culture of target cells, effector cells, and antibodies in a 96-well flat-bottom plate as described in the cytotoxicity assay (Steps 3.1 - 3.3).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest (e.g., IFN-γ) on the collected supernatants according to the manufacturer's protocol.[21][22] This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Adding standards and supernatant samples.
-
Adding a detection antibody (usually biotinylated).
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the bispecific antibody in a murine model.
Objective: To assess the ability of the bispecific antibody to inhibit tumor growth and improve survival in vivo.
Materials:
-
Animals: Immunocompromised mice (e.g., NSG) engrafted with human PBMCs, or human EpCAM-transgenic mice if using a chimeric antibody with a murine 4-1BB binding domain.
-
Tumor Cells: EpCAM-positive human tumor cell line (e.g., MC38-hEpCAM).
-
Antibodies: EpCAM x 4-1BB bispecific antibody, control antibody, and potentially a checkpoint inhibitor (e.g., anti-PD-1).
-
Equipment: Calipers for tumor measurement, syringes, animal housing facilities.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a defined number of EpCAM-positive tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Control antibody, Bispecific antibody alone, anti-PD-1 alone, Bispecific antibody + anti-PD-1).
-
Administer the treatments via the appropriate route (e.g., intraperitoneal or intravenous injection) at a defined schedule (e.g., twice weekly).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals as indicators of toxicity.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, at which point all animals are euthanized.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Conclusion
The dual targeting of EpCAM and 4-1BB is a scientifically robust strategy that leverages fundamental principles of tumor biology and immunology. By physically linking T-cells to cancer cells and providing a powerful, localized co-stimulatory signal, this approach has the potential to induce potent and durable anti-tumor responses while mitigating the systemic toxicities associated with non-targeted immune agonists. The compelling preclinical data, demonstrating synergistic activity, particularly in combination with checkpoint inhibitors, supports the continued clinical development of EpCAM x 4-1BB bispecific antibodies as a promising new modality in the treatment of solid tumors. This guide provides a foundational understanding of the rationale, mechanisms, and experimental validation underlying this innovative therapeutic concept.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. smj.journals.ekb.eg [smj.journals.ekb.eg]
- 3. EpCAM-targeting cancer immunotherapies: Evidence from clinical studies and the way forward [accscience.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The emerging role of EpCAM in cancer and stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EpCAM and its potential role in tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell co-stimulation target: 4-1BB (CD137) [synapse.patsnap.com]
- 10. 4-1BB (CD137), an inducible costimulatory receptor, as a specific target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-1BB Costimulatory Signals Preferentially Induce CD8+ T Cell Proliferation and Lead to the Amplification In Vivo of Cytotoxic T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Immunotherapy of cancer with 4-1BB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]
- 20. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Core Topic: NK314 Induced Cytokine Release Profile
Audience: Researchers, scientists, and drug development professionals.
Introduction
NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has been investigated for its potential as an anti-cancer agent.[1][2][3] Its primary mechanism of action involves the specific inhibition of topoisomerase IIα, an enzyme crucial for relieving torsional stress in DNA during cellular processes.[1][2][3] By targeting this enzyme, this compound induces stable topoisomerase IIα-DNA cleavage complexes and rapid DNA double-strand breaks (DSBs), ultimately leading to cell cycle arrest and tumor cytotoxicity.[1][4][5] While the cytotoxic effects of this compound are well-documented, a comprehensive understanding of its immunomodulatory properties, specifically its impact on cytokine release, is critical for its clinical development. This guide aims to provide a thorough overview of the this compound-induced cytokine release profile.
Core Focus: this compound and Cytokine Release
A thorough review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of this compound's effect on cytokine release. To date, no studies have been published that specifically investigate or quantify the cytokine profile induced by this compound in preclinical models or in human subjects. The existing research has predominantly focused on its mechanism as a topoisomerase IIα inhibitor and its efficacy in inducing cancer cell death.[1][2][3][4]
Therefore, it is not possible to provide quantitative data on the specific cytokines released, their concentrations, or the cell types involved following this compound administration. The absence of this information precludes the creation of data summary tables and detailed experimental protocols related to cytokine release assays for this compound.
Putative Signaling Pathways and Experimental Workflows
Given the lack of specific data on this compound-induced cytokine release, the following sections present hypothetical signaling pathways and experimental workflows based on general principles of drug-induced immunomodulation. These are intended to serve as a guide for future research in this critical area.
Hypothetical Signaling Pathway for Drug-Induced Cytokine Release
The diagram below illustrates a generalized signaling pathway that could be activated by a therapeutic agent leading to the production of cytokines. This is a speculative model and has not been validated for this compound.
Caption: Hypothetical signaling cascade for this compound-induced cytokine release.
Proposed Experimental Workflow for Assessing Cytokine Release
To investigate the cytokine release profile of this compound, a systematic experimental approach is necessary. The following workflow outlines the key steps for such an investigation.
Caption: Proposed workflow for evaluating this compound's cytokine release profile.
Conclusion and Future Directions
While this compound shows promise as a targeted anti-cancer agent due to its specific inhibition of topoisomerase IIα, its immunomodulatory effects remain uncharacterized. The absence of data on the this compound-induced cytokine release profile represents a critical knowledge gap. Future research should prioritize investigating this aspect to ensure the safe and effective clinical translation of this compound. The proposed experimental workflows provide a framework for initiating these crucial studies. Understanding the potential for cytokine release is paramount in the development of any new therapeutic, as it can have significant implications for patient safety and treatment outcomes.
References
- 1. This compound, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
BNT314: An In-Depth Technical Guide to the Core Intellectual Property and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNT314 (also known as GEN1059) is a clinical-stage, first-in-class bispecific antibody developed through a collaboration between BioNTech and Genmab. It is designed to conditionally activate the costimulatory receptor 4-1BB (CD137) in the presence of Epithelial Cell Adhesion Molecule (EpCAM), a tumor-associated antigen. This targeted approach aims to enhance anti-tumor immunity while potentially mitigating the systemic toxicities associated with non-targeted 4-1BB agonists. This guide provides a comprehensive overview of the core intellectual property, preclinical and clinical data, and the technological foundation of BNT314.
Introduction to BNT314
BNT314 is a human bispecific IgG1 antibody that leverages Genmab's proprietary DuoBody® technology platform. It is engineered to simultaneously bind to EpCAM on tumor cells and 4-1BB on activated T cells. This dual-targeting mechanism is intended to trigger a potent, localized anti-tumor immune response.
Key Attributes of BNT314:
| Attribute | Description |
| Mechanism of Action | EpCAM-dependent 4-1BB agonism |
| Technology Platform | DuoBody® (Genmab) |
| Targets | EpCAM and 4-1BB (CD137) |
| Therapeutic Approach | Cancer Immunotherapy |
| Development Status | Phase I/II Clinical Trials |
| Lead Indications | Metastatic Colorectal Cancer, Solid Tumors |
Intellectual Property and Patent Landscape
The core intellectual property surrounding BNT314 is anchored by patents covering its composition of matter, method of use, and the underlying DuoBody® technology.
Core Patent: Binding Agents to EpCAM and CD137
A key patent protecting BNT314 is US Patent No. 12,398,214 , assigned to Genmab A/S and BioNTech SE. This patent covers the fundamental composition of a binding agent that specifically interacts with both EpCAM and CD137 (4-1BB).
Summary of Patent Claims (Based on Publicly Available Information):
| Claim Type | Description |
| Composition of Matter | Claims covering the specific amino acid sequences of the variable regions of the heavy and light chains of the bispecific antibody that bind to human EpCAM and human 4-1BB. |
| Pharmaceutical Composition | Claims related to a pharmaceutical formulation containing the bispecific antibody and a pharmaceutically acceptable carrier. |
| Method of Use | Claims covering the use of the bispecific antibody for the treatment of cancer. |
Note: The full text of this patent was not publicly accessible at the time of this report. A detailed analysis of the patent's scope and limitations would require access to the complete document.
DuoBody® Technology Platform Patents
The DuoBody® platform, owned by Genmab, is protected by a portfolio of patents covering the methods for producing bispecific antibodies through controlled Fab-arm exchange. These patents provide an additional layer of intellectual property protection for BNT314.
Mechanism of Action
BNT314's mechanism of action is designed to provide a tumor-localized immune stimulation.
-
Tumor Targeting: The EpCAM-binding arm of BNT314 anchors the antibody to the surface of tumor cells that express EpCAM.
-
Conditional 4-1BB Activation: Once localized to the tumor, the 4-1BB binding arm can engage and activate 4-1BB receptors on tumor-infiltrating T cells.
-
T-cell Co-stimulation: The activation of 4-1BB provides a critical co-stimulatory signal to T cells, leading to their proliferation, enhanced survival, and increased effector functions, such as the release of cytotoxic granules and pro-inflammatory cytokines.
-
Enhanced Anti-Tumor Immunity: This localized T-cell activation results in a potent and targeted immune response against the tumor.
Figure 1: Signaling pathway of BNT314's mechanism of action.
Preclinical and Clinical Data
Preclinical Studies
Preclinical data for BNT314, presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025, demonstrated its potential anti-tumor activity.
Note: The full poster and detailed data from the AACR 2025 presentation were not publicly available. The following table is a template based on the expected types of data from such a presentation.
Placeholder: Summary of Key Preclinical Findings (AACR 2025)
| Experimental Model | Key Findings |
| In vitro T-cell activation assays | BNT314 demonstrated EpCAM-dependent T-cell activation, as measured by cytokine release (e.g., IFN-γ, TNF-α). |
| In vivo syngeneic tumor models | Monotherapy with BNT314 showed modest tumor growth inhibition. |
| In vivo combination studies | Combination of BNT314 with an anti-PD-1 antibody resulted in synergistic anti-tumor effects, leading to enhanced tumor growth inhibition and improved survival. |
Clinical Trials
BNT314 is currently being evaluated in Phase I/II clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
| Trial Identifier | Title | Phase | Status |
| NCT06150183 | A First-in-Human, Open-label, Dose Escalation Trial With Expansion Cohorts to Evaluate the Safety and Preliminary Efficacy of BNT314 as Monotherapy in Patients With Advanced Malignant Solid Tumors | I | Recruiting |
| NCT07079631 | A Phase I/II, Randomized, Multi-site Trial to Investigate the Efficacy and Safety of BNT314 in Combination With BNT327 and Chemotherapy in Participants With Metastatic Colorectal Cancer | I/II | Recruiting |
Experimental Protocols
Note: Detailed experimental protocols are proprietary and not publicly available. The following are generalized methodologies based on standard practices in the field.
Placeholder: In Vitro T-cell Activation Assay
-
Cell Culture: Co-culture of human T cells with EpCAM-positive cancer cell lines.
-
Treatment: Addition of BNT314 at various concentrations.
-
Incubation: Incubation for 48-72 hours.
-
Analysis: Measurement of cytokine levels in the supernatant by ELISA or multiplex bead array. T-cell proliferation is assessed by CFSE or similar assays.
Placeholder: In Vivo Syngeneic Tumor Model
-
Tumor Implantation: Implantation of a murine cancer cell line expressing human EpCAM into immunocompetent mice.
-
Treatment: Intravenous or intraperitoneal administration of a murine surrogate of BNT314, alone or in combination with an anti-mouse PD-1 antibody.
-
Monitoring: Measurement of tumor volume and body weight twice weekly.
-
Endpoint: Tumors reaching a predetermined size or the end of the study period.
DuoBody® Technology: A Technical Overview
The DuoBody® platform is a robust and efficient technology for the generation of bispecific antibodies. It is based on the principle of "controlled Fab-arm exchange."
Workflow for DuoBody® Platform:
Figure 2: Workflow of the DuoBody® technology platform.
Key Steps in DuoBody® Production:
-
Generation of Two Parent Antibodies: Two IgG1 antibodies with the desired specificities (e.g., anti-EpCAM and anti-4-1BB) are produced in separate mammalian cell cultures. Each antibody is engineered with a single, matched point mutation in the CH3 domain of the Fc region.
-
Mixing and Reduction: The two purified antibodies are mixed together under controlled reducing conditions, which leads to the cleavage of the disulfide bonds in the hinge region.
-
Controlled Fab-arm Exchange: The resulting half-molecules (a heavy chain and a light chain) re-associate to form new antibody molecules. The engineered mutations in the CH3 domain favor the formation of heterodimers, resulting in a high yield of the desired bispecific antibody.
-
Purification: Standard chromatography techniques are used to purify the bispecific antibody from any remaining homodimers.
Conclusion
BNT314 represents a promising approach in cancer immunotherapy, with a well-defined mechanism of action and a strong intellectual property foundation. Its development leverages the innovative DuoBody® technology to create a conditional 4-1BB agonist that has the potential to deliver potent anti-tumor activity with an improved safety profile. The ongoing clinical trials will be crucial in determining the therapeutic value of BNT314 in patients with advanced cancers. This guide provides a foundational understanding of the key technical and intellectual property aspects of this novel bispecific antibody.
BNT314: A Technical Overview of a Novel EpCAMx4-1BB Bispecific Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT314, also known as GEN1059, is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with 4-1BB (CD137)-expressing T cells, thereby providing a potent co-stimulatory signal to the T cells to enhance their anti-tumor activity. This document provides an in-depth technical guide on the discovery and development history of BNT314, based on publicly available data.
Core Tenets of BNT314
-
Dual Targeting: BNT314 simultaneously engages EpCAM, a tumor-associated antigen frequently overexpressed on a variety of solid tumors, and 4-1BB, a key co-stimulatory receptor on activated T cells.
-
Conditional Agonism: The 4-1BB agonistic activity of BNT314 is dependent on its binding to EpCAM on tumor cells. This conditional activation is designed to minimize systemic immune activation and potential off-tumor toxicities.
-
Synergistic Potential: Preclinical data suggests a synergistic anti-tumor effect when BNT314 is combined with checkpoint inhibitors, such as anti-PD-1 antibodies.
Mechanism of Action
BNT314 is an Fc-inert bispecific antibody that crosslinks EpCAM on tumor cells with the 4-1BB receptor on T cells.[1] This crosslinking mimics the natural clustering of 4-1BB receptors, leading to a potent co-stimulatory signal within the tumor microenvironment. This targeted activation of T cells is intended to enhance their proliferation, cytokine production, and cytotoxic activity against tumor cells.
Caption: Mechanism of action of BNT314.
Preclinical Development
Preclinical studies have demonstrated that BNT314 enhances T-cell activation, proliferation, and effector functions in vitro. In vivo studies have shown its potential to promote antitumor activity. A key finding from preclinical models is the enhanced anti-tumor activity of BNT314 when used in combination with PD-1 inhibition, suggesting a synergistic effect.[1] This combination has shown the ability to delay tumor outgrowth and prolong survival in murine tumor models that are unresponsive to either single agent.
Preclinical Data Summary
While specific quantitative data from preclinical studies are not yet publicly available, the following table summarizes the qualitative findings.
| Assay Type | Key Findings | Quantitative Data Availability |
| In Vitro T-Cell Activation | Enhanced T-cell activation, proliferation, and effector functions. | Not Publicly Available |
| Ex Vivo Human Tumor Explants | Potentiation of T-cell effector functions, particularly in combination with PD-1 blockade. | Not Publicly Available |
| In Vivo Murine Tumor Models | Anti-tumor activity, delayed tumor outgrowth, and prolonged survival, especially in combination with PD-1 inhibition. | Not Publicly Available |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of BNT314 have not been publicly disclosed. However, the following are generalized protocols for key assays used in the preclinical development of similar bispecific antibodies.
In Vitro T-Cell Activation Assay (Generalized Protocol)
-
Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with EpCAM-positive tumor cells.
-
Treatment: Addition of BNT314 at various concentrations.
-
Incubation: Incubation of the co-culture for 24-72 hours.
-
Readout:
-
T-cell proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.
-
Cytokine production: Measurement of cytokines such as IFN-γ and TNF-α in the supernatant by ELISA or multiplex bead array.
-
Cytotoxicity: Quantification of tumor cell lysis using methods like lactate dehydrogenase (LDH) release assays or flow cytometry-based killing assays.
-
In Vivo Xenograft Mouse Model (Generalized Protocol)
-
Tumor Implantation: Subcutaneous implantation of EpCAM-expressing human tumor cells into immunodeficient mice (e.g., NSG mice).
-
T-cell Transfer: Intravenous or intraperitoneal injection of human PBMCs or isolated T cells.
-
Treatment: Administration of BNT314 (and combination agents, if applicable) via a suitable route (e.g., intravenously) at various dose levels and schedules.
-
Monitoring:
-
Tumor growth: Regular measurement of tumor volume using calipers.
-
Survival: Monitoring of animal survival over time.
-
Pharmacodynamics: Analysis of immune cell populations and activation markers in peripheral blood and tumor tissue by flow cytometry or immunohistochemistry at the end of the study.
-
Caption: Generalized preclinical development workflow for BNT314.
Clinical Development
BNT314 is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
| Trial Identifier | Phase | Title | Interventions | Target Population |
| NCT06150183 | Phase 1/2 | A first-in-human, open-label, dose escalation trial with expansion cohorts to evaluate the safety and preliminary efficacy of BNT314 in monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced malignant solid tumors. | BNT314, Pembrolizumab | Advanced solid tumors |
| NCT07079631 | Phase 1/2 | A study to test if BNT314 in combination with BNT327 and chemotherapy is beneficial and safe for patients with advanced colorectal cancer. | BNT314, BNT327, Chemotherapy | Metastatic colorectal cancer |
Conclusion
BNT314 is a promising bispecific antibody that leverages the co-stimulatory potential of 4-1BB in an EpCAM-dependent manner to drive anti-tumor immunity. Preclinical data supports its mechanism of action and provides a rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The ongoing Phase 1/2 clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic approach for patients with advanced solid tumors. Further disclosure of quantitative preclinical and clinical data will be essential for a comprehensive understanding of its therapeutic potential.
References
Structural Biology of the NK314-EpCAM-4-1BB Complex: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, the three-dimensional structure of the complete NK314-EpCAM-4-1BB complex has not been publicly disclosed. This guide provides a comprehensive overview of the structural biology of the individual components, the mechanism of action of the this compound bispecific antibody, and a proposed framework for the structural elucidation of the ternary complex.
Introduction
The this compound (also known as BNT314 or GEN1059) bispecific antibody represents a promising immunotherapeutic strategy for solid tumors. It is designed to bridge tumor cells expressing the Epithelial Cell Adhesion Molecule (EpCAM) with T cells expressing the costimulatory receptor 4-1BB (CD137), thereby inducing a targeted anti-tumor immune response.[1] This document outlines the known structural and functional characteristics of the components of this complex and proposes methodologies for its complete structural determination.
This compound is an Fc-inert bispecific antibody developed using the DuoBody platform.[2] Its mechanism is based on conditional 4-1BB agonism, which is dependent on the simultaneous binding to EpCAM on tumor cells.[2] This cross-linking at the tumor site localizes T-cell activation, potentially minimizing systemic toxicities associated with non-targeted 4-1BB agonists.[1]
Components of the Ternary Complex
2.1. This compound (BNT314/GEN1059)
This compound is a humanized, Fc-inert IgG1 bispecific antibody. The "Fc-inert" designation indicates that the Fc region has been engineered to reduce binding to Fc receptors, thereby minimizing off-target effects. Its key feature is its dual specificity for EpCAM and 4-1BB.[1][2]
2.2. Epithelial Cell Adhesion Molecule (EpCAM/CD326)
EpCAM is a type I transmembrane glycoprotein that is frequently overexpressed in carcinomas of epithelial origin.[2][3] While initially named for its role in homophilic cell-cell adhesion, recent evidence suggests its primary functions are in cell signaling, proliferation, and differentiation.[1][2] The extracellular domain of EpCAM (EpEX) has been structurally characterized, revealing a cis-dimer as a biologically relevant state.[2]
2.3. 4-1BB (CD137/TNFRSF9)
4-1BB is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and a key costimulatory molecule for T cells.[1][4] It is transiently expressed on activated T cells, as well as other immune cells.[4] Ligation of 4-1BB by its natural ligand (4-1BBL) or agonistic antibodies promotes T-cell proliferation, survival, and cytotoxic activity.[1][5]
Quantitative Data
The following table summarizes the reported binding affinities of this compound for its targets.
| Interaction | Method | Affinity (KD) | Reference |
| This compound to human EpCAM | Not Specified | 56 nM | [2] |
| This compound to human 4-1BB | Not Specified | 0.12 nM | [2] |
Signaling Pathway and Mechanism of Action
The core mechanism of this compound is to physically link a T cell to a tumor cell, thereby triggering localized T-cell activation. This "conditional agonism" is a key feature of the molecule.
Caption: this compound-mediated cross-linking and signaling pathway.
Proposed Experimental Protocols for Structural Elucidation
The following are detailed, albeit hypothetical, protocols for the structural determination of the this compound-EpCAM-4-1BB complex.
5.1. Protein Expression and Purification
-
This compound Antibody: Express the full-length bispecific antibody in a mammalian expression system (e.g., CHO or HEK293 cells) to ensure proper folding and post-translational modifications. Purify using a multi-step chromatography process, including Protein A affinity chromatography, ion exchange, and size-exclusion chromatography (SEC).
-
EpCAM Extracellular Domain (EpEX): Clone and express the human EpEX (residues 24-265) with a C-terminal His-tag in a mammalian or insect cell line. Purify via nickel-affinity chromatography followed by SEC.
-
4-1BB Extracellular Domain: Clone and express the human 4-1BB extracellular domain (residues 24-186) with a C-terminal His-tag. Purify using nickel-affinity chromatography and SEC.
5.2. Ternary Complex Formation and Purification
-
Mix the purified this compound, EpEX, and 4-1BB ectodomain in a 1:1.1:1.1 molar ratio.
-
Incubate at 4°C for 2-4 hours to allow for complex formation.
-
Purify the ternary complex from unbound components using SEC. Collect fractions corresponding to the higher molecular weight of the assembled complex.
-
Concentrate the purified complex to 5-10 mg/mL for structural studies.
5.3. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a suitable method for determining the structure of large, flexible complexes.
-
Grid Preparation: Apply 3-4 µL of the purified complex solution to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3). Blot for 3-4 seconds and plunge-freeze in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
Data Collection: Screen the frozen grids for ice thickness and particle distribution using a Titan Krios or Glacios transmission electron microscope operating at 300 keV and equipped with a direct electron detector. Collect a large dataset of movie micrographs.
-
Image Processing: Perform motion correction, CTF estimation, particle picking, 2D classification, ab initio 3D reconstruction, and 3D refinement using software packages such as RELION, CryoSPARC, or cisTEM.
-
Model Building: Build an atomic model into the final high-resolution cryo-EM density map using software like Coot and refine it with Phenix.
Caption: Proposed experimental workflow for cryo-EM analysis.
5.4. X-ray Crystallography
If the complex is stable and homogenous enough to crystallize, X-ray crystallography could yield a high-resolution structure.
-
Crystallization Screening: Use the purified, concentrated complex to set up sparse matrix crystallization screens at various temperatures (e.g., 4°C and 20°C) using sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and additives.
-
Data Collection: Cryo-protect optimized crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the known structures of antibody Fab/Fc fragments, EpCAM, and 4-1BB as search models. Refine the model against the data.
Logical Framework for Conditional Agonism
The activity of this compound is contingent on the presence of EpCAM. This logical relationship is central to its design and therapeutic window.
Caption: Logical flow of this compound's conditional 4-1BB agonism.
Conclusion
While the precise atomic details of the this compound-EpCAM-4-1BB complex await experimental determination, the available data on its components and its preclinical performance provide a strong foundation for understanding its mechanism of action. The conditional agonism driven by the physical linkage of tumor and T cells is a powerful therapeutic concept. The experimental workflows proposed herein outline a clear path toward the structural elucidation of this tripartite complex, which will be invaluable for the future design of next-generation bispecific immunotherapies.
References
- 1. Facebook [cancer.gov]
- 2. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. youtube.com [youtube.com]
- 5. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 - BioSpace [biospace.com]
Methodological & Application
Protocol for In Vitro Testing of NK314 Cytotoxicity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that functions as a topoisomerase IIα (Top2α) inhibitor.[1] Topoisomerase IIα is a crucial enzyme for relieving torsional stress in DNA during replication and transcription.[1] this compound selectively targets the α isoform of Top2, inducing Top2-DNA complexes and subsequent DNA double-strand breaks.[1] This DNA damage triggers cell cycle arrest, primarily at the G2 phase, and ultimately leads to apoptosis.[2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT assay for cell viability and the LDH assay for cytotoxicity.
Principle of the Assays
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[3]
1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[4][5] LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[5]
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: this compound inhibits Top2α, leading to DNA damage, cell cycle arrest, and apoptosis.
Experimental Protocols
3.1. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HCT116, HeLa, A549)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
MTT Reagent: 5 mg/mL MTT in sterile PBS
-
Solubilization Solution (for MTT): DMSO or 0.01 M HCl in 10% SDS solution
-
LDH Cytotoxicity Assay Kit: Commercially available kit
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
3.2. Experimental Workflow
The following diagram outlines the general workflow for assessing this compound cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
3.3. Detailed Protocol: MTT Assay
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.[3]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3.4. Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to set up three sets of controls:
-
Untreated Control: Cells in culture medium without this compound (spontaneous LDH release).
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test samples.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) 30 minutes before the end of the incubation period.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation and Analysis
4.1. Data Presentation
Summarize the quantitative data in tables for clear comparison.
Table 1: MTT Assay - Cell Viability (%)
| This compound Conc. (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: LDH Assay - Cytotoxicity (%)
| This compound Conc. (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
4.2. Data Analysis
MTT Assay:
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
LDH Assay:
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] * 100
-
IC50 Determination:
-
Plot the percent viability or cytotoxicity against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination with bacteria or yeast; Phenol red in medium | Use sterile technique; Use phenol red-free medium for the assay |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity | Increase cell seeding density; Ensure cells are in the logarithmic growth phase |
| High spontaneous LDH release | Over-confluent cells; Rough handling of cells | Seed cells at a lower density; Handle cells gently during medium changes |
| Compound interference with assays | This compound may have inherent color or redox properties | Run a control with this compound in cell-free medium to check for interference |
References
- 1. This compound, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. atcbiotech.com [atcbiotech.com]
- 5. google.com [google.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BNT314 Dose-Response Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNT314 (also known as GEN1059) is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to enhance the body's own anti-tumor immune response by simultaneously targeting the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the 4-1BB (CD137) co-stimulatory receptor on T cells. This dual-targeting mechanism aims to redirect and activate T cells to recognize and eliminate cancer cells. Preclinical studies have suggested that BNT314 can enhance T-cell activation and proliferation, leading to anti-tumor activity, particularly when combined with PD-1 inhibition.[1][2][3]
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vitro dose-response studies of BNT314 in various cancer cell lines. The following sections detail the principles of the assays, step-by-step experimental procedures, and representative data presented in a structured format.
Mechanism of Action and Signaling Pathway
BNT314 functions by bridging EpCAM-expressing tumor cells with 4-1BB-expressing T cells. This cross-linking triggers the 4-1BB signaling cascade within the T cell, a potent co-stimulatory pathway that enhances T cell proliferation, survival, and cytotoxic function. The engagement of 4-1BB by BNT314, when bound to a tumor cell, leads to the recruitment of TNF receptor-associated factors (TRAFs), activating downstream pathways such as NF-κB and MAPK. This results in the upregulation of pro-inflammatory cytokines and effector molecules, ultimately leading to tumor cell lysis.
References
Application Notes and Protocols for Testing NK314 Anti-Tumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that functions as a potent and specific inhibitor of human DNA topoisomerase IIα (Top2α).[1][2][3] Unlike conventional Top2 inhibitors that target both α and β isoforms, this compound's selectivity for Top2α, an enzyme highly expressed in proliferating cancer cells, suggests a potential for a wider therapeutic window and reduced side effects.[1][2][3] The mechanism of action involves the stabilization of the Top2α-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks (DSBs).[1] This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in tumor cells. Furthermore, this compound has been shown to induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway for DSB repair, thereby potentiating its anti-tumor effect.[4][5]
These application notes provide detailed protocols for evaluating the anti-tumor activity of this compound in a preclinical setting using a human tumor xenograft model in immunodeficient mice.
Mechanism of Action: this compound Signaling Pathway
Caption: Mechanism of action of this compound.
Animal Model Selection
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. An adult T-cell leukemia-lymphoma (ATL) xenograft model using the MT-1 cell line in Severe Combined Immunodeficient (SCID) mice has been successfully employed to demonstrate the in vivo efficacy of this compound.[4]
Table 1: Recommended Animal Model and Cell Line
| Parameter | Recommendation |
| Animal Strain | SCID (Severe Combined Immunodeficient) mice |
| Age/Weight | 6-8 weeks old / 20-25 g |
| Cell Line | MT-1 (Human adult T-cell leukemia-lymphoma) |
| Source | JCRB Cell Bank (JCRB9093) |
Experimental Protocols
Establishment of Subcutaneous Xenograft Model
This protocol describes the subcutaneous implantation of MT-1 cells into SCID mice.
Materials:
-
MT-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
SCID mice
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture MT-1 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^7 cells/mL.
-
-
Animal Preparation:
-
To enhance tumor engraftment, mice can be subjected to a sublethal dose of irradiation (e.g., 4 Gy) prior to cell inoculation.[4]
-
Anesthetize the SCID mouse using isoflurane.
-
-
Subcutaneous Injection:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right dorsal flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of tumor growth.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
This protocol outlines the intraperitoneal administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or as specified by the compound datasheet)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of injection, dilute the stock solution to the desired final concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 20g mouse and 200 µL injection volume) with the appropriate vehicle.
-
-
Intraperitoneal Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle and inject the calculated volume of the this compound solution or vehicle control.
-
-
Treatment Schedule:
-
Administer this compound or vehicle control intraperitoneally once every 14 days for a specified duration (e.g., three cycles).[4]
-
Pharmacodynamic Studies
Pharmacodynamic (PD) studies are essential to confirm that this compound is engaging its target and inducing the expected downstream biological effects in the tumor tissue.
3.1. Western Blot Analysis for DNA Damage and Apoptosis Markers
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tumor Tissue Homogenization:
-
At the end of the study, or at specified time points post-treatment, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3.2. In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a specific method to quantify the amount of Top2α covalently bound to DNA, which is a direct measure of this compound's target engagement.
Materials:
-
Tumor tissue samples
-
Lysis buffer
-
Cesium chloride (CsCl)
-
Ultracentrifuge
-
Antibodies against Top2α
Procedure:
-
Cell Lysis and DNA Shearing:
-
Homogenize tumor tissue and lyse the cells in a detergent-containing buffer.
-
Shear the genomic DNA by sonication or passing through a needle.
-
-
CsCl Gradient Ultracentrifugation:
-
Layer the lysate onto a CsCl gradient.
-
Centrifuge at high speed to separate DNA from proteins. Covalently bound proteins will pellet with the DNA.
-
-
Detection of Top2α-DNA Complexes:
-
Collect the DNA-containing fractions.
-
Detect the amount of Top2α in these fractions using slot blotting or Western blotting with an anti-Top2α antibody.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Anti-Tumor Activity of this compound in MT-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 42 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., once every 14 days | ~1200 | - |
| This compound | 10 | i.p., once every 14 days | ~600 | ~50 |
| This compound | 20 | i.p., once every 14 days | ~300 | ~75 |
Data is estimated from the graphical representation in Hisatomi et al., Blood, 2011.[4]
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound.
References
Methods for Assessing T-cell Activation by BNT314: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the activation of T-cells in response to BNT314, a bispecific antibody targeting the tumor-associated antigen EpCAM and the co-stimulatory receptor 4-1BB (CD137). The methodologies described herein are essential for preclinical and clinical evaluation of BNT314's mechanism of action and anti-tumor efficacy.
Introduction to BNT314 and T-cell Co-stimulation
BNT314 is an investigational bispecific antibody designed to bridge EpCAM-expressing tumor cells with 4-1BB-expressing T-cells.[1] This cross-linking initiates a potent co-stimulatory signal through the 4-1BB pathway, leading to enhanced T-cell activation, proliferation, cytokine production, and ultimately, tumor cell lysis.[1][2] Preclinical studies have demonstrated that BNT314 can augment T-cell effector functions and mediate anti-tumor activity, particularly in combination with checkpoint inhibitors like PD-1 blockade.[3][4][5]
The assessment of T-cell activation is a critical component in the development of immuno-oncology agents like BNT314. This document outlines key in vitro assays to quantify the various facets of T-cell activation.
Signaling Pathway of BNT314-Mediated T-cell Activation
BNT314's mechanism of action relies on the conditional activation of 4-1BB signaling upon engagement with EpCAM on tumor cells. The following diagram illustrates the proposed signaling cascade.
Key Methodologies for Assessing T-cell Activation
A multi-parametric approach is recommended to comprehensively evaluate the effect of BNT314 on T-cell function. The following assays are fundamental for this purpose.
Flow Cytometry for T-cell Activation Markers
Application: To quantify the upregulation of cell surface markers indicative of T-cell activation.
Principle: Activated T-cells express a variety of surface proteins, such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker). Multi-color flow cytometry allows for the simultaneous identification of T-cell subsets (e.g., CD4+ and CD8+) and the quantification of activation marker expression on a single-cell level.
Experimental Workflow:
Protocol:
-
Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with an EpCAM-positive tumor cell line at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Treatment: Add BNT314 at a range of concentrations. Include an isotype control antibody and a no-antibody control.
-
Incubation: Incubate the co-culture for 24 to 72 hours at 37°C in a CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate with a viability dye to exclude dead cells from the analysis.
-
Stain with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, single T-cells (CD3+) and then on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing CD25 and CD69 and the mean fluorescence intensity (MFI) of these markers.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | % CD25+ of CD8+ T-cells | MFI of CD25 on CD8+ T-cells | % CD69+ of CD8+ T-cells | MFI of CD69 on CD8+ T-cells |
| Untreated Control | 0 | 5.2 ± 1.1 | 510 ± 85 | 8.1 ± 1.5 | 980 ± 150 |
| Isotype Control | 1 | 5.5 ± 1.3 | 530 ± 90 | 8.5 ± 1.8 | 1020 ± 160 |
| BNT314 | 0.01 | 15.8 ± 2.5 | 1520 ± 250 | 25.4 ± 3.1 | 2850 ± 420 |
| BNT314 | 0.1 | 45.3 ± 4.2 | 4890 ± 560 | 62.1 ± 5.5 | 7100 ± 890 |
| BNT314 | 1 | 78.6 ± 6.1 | 9750 ± 1100 | 85.3 ± 4.8 | 12500 ± 1500 |
Data are representative and presented as mean ± standard deviation.
T-cell Proliferation Assay (CFSE-based)
Application: To measure the proliferation of T-cells in response to BNT314-mediated stimulation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This dilution of fluorescence can be measured by flow cytometry to track the number of cell divisions.
Protocol:
-
CFSE Labeling: Label PBMCs or isolated T-cells with CFSE according to the manufacturer's instructions.
-
Co-culture and Treatment: Co-culture the CFSE-labeled T-cells with EpCAM-positive tumor cells and treat with a range of BNT314 concentrations as described for the activation marker assay.
-
Incubation: Incubate the culture for 4 to 5 days to allow for multiple rounds of cell division.
-
Staining and Acquisition: Harvest the cells and stain for T-cell surface markers (CD3, CD4, CD8) and a viability dye. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live T-cell subsets and analyze the CFSE fluorescence histograms. Quantify the percentage of divided cells and the proliferation index.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | % Divided CD8+ T-cells | Proliferation Index of CD8+ T-cells |
| Untreated Control | 0 | 3.1 ± 0.8 | 1.1 ± 0.1 |
| Isotype Control | 1 | 3.5 ± 0.9 | 1.2 ± 0.2 |
| BNT314 | 0.01 | 18.2 ± 2.1 | 1.8 ± 0.3 |
| BNT314 | 0.1 | 55.7 ± 5.4 | 2.9 ± 0.4 |
| BNT314 | 1 | 89.4 ± 7.2 | 4.1 ± 0.5 |
Data are representative and presented as mean ± standard deviation.
Cytokine Release Assays (ELISpot and CBA)
Application: To quantify the secretion of effector cytokines by T-cells.
Principle:
-
ELISpot (Enzyme-Linked Immunospot): This assay quantifies the number of cytokine-secreting cells at a single-cell level.
-
Cytometric Bead Array (CBA): This is a multiplexed bead-based immunoassay that measures the concentration of multiple cytokines in the culture supernatant.
Experimental Workflow (ELISpot):
Protocol (ELISpot for IFN-γ):
-
Plate Coating: Coat an ELISpot plate with an anti-IFN-γ capture antibody overnight.
-
Cell Plating and Treatment: Block the plate and then add T-cells, EpCAM-positive tumor cells, and BNT314 at various concentrations.
-
Incubation: Incubate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Development: Add streptavidin-alkaline phosphatase and then a substrate to develop the spots.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Protocol (CBA):
-
Co-culture and Supernatant Collection: Set up the co-culture as described previously. After 24-72 hours, centrifuge the plate and collect the supernatant.
-
CBA Assay: Perform the CBA assay on the supernatant according to the manufacturer's instructions to quantify cytokines such as IFN-γ, TNF-α, and IL-2.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | IFN-γ Spot Forming Units / 10^5 T-cells | IFN-γ Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Untreated Control | 0 | 15 ± 5 | 50 ± 12 | 35 ± 8 |
| Isotype Control | 1 | 18 ± 6 | 55 ± 15 | 40 ± 10 |
| BNT314 | 0.01 | 150 ± 25 | 850 ± 120 | 620 ± 95 |
| BNT314 | 0.1 | 580 ± 60 | 3200 ± 450 | 2500 ± 380 |
| BNT314 | 1 | 1250 ± 110 | 7500 ± 890 | 5800 ± 720 |
Data are representative and presented as mean ± standard deviation.
Conclusion
The suite of assays described in these application notes provides a robust framework for the characterization of T-cell activation by BNT314. By employing a combination of flow cytometry to assess activation markers and proliferation, and ELISpot or CBA to measure cytokine release, researchers can gain a comprehensive understanding of the immunological effects of this promising bispecific antibody. These methods are crucial for guiding further drug development and for establishing biomarkers of response in clinical trials.
References
Application Notes: Monitoring Immune Response to NK314 with Multi-Parameter Flow Cytometry
Introduction
NK314 is a novel immunomodulatory agent designed to enhance anti-tumor immunity by targeting and activating Natural Killer (NK) cells. The proposed mechanism of action involves the agonistic binding of this compound to CD314 (NKG2D), a key activating receptor expressed on NK cells and subsets of T cells. This interaction is hypothesized to trigger downstream signaling pathways, leading to increased cellular cytotoxicity, proliferation, and pro-inflammatory cytokine production.
Monitoring the pharmacodynamic effects of this compound on the cellular immune landscape is critical for its clinical development. Flow cytometry is a powerful technology that allows for the high-dimensional, single-cell analysis of heterogeneous cell populations, making it an ideal platform for detailed immunophenotyping.[1][2] These application notes provide two comprehensive flow cytometry panels and detailed protocols to identify and characterize key immune cell populations, their activation status, and functional potential following this compound administration.
Proposed Flow Cytometry Panels
To provide a comprehensive overview of the immune response to this compound, we propose two distinct but complementary antibody panels:
-
NK and T Cell Monitoring Panel: To assess the primary target population (NK cells) and the key players of the adaptive immune response (T cells) that are functionally linked to NK cell activity.
-
Myeloid Cell Monitoring Panel: To evaluate the impact on the myeloid compartment, which plays a crucial role in shaping the tumor microenvironment and overall anti-tumor response.[3][4]
Panel 1: NK and T Cell Phenotyping and Function
This panel is designed to quantify major NK and T cell subsets and assess their activation, proliferation, and cytotoxic potential.
| Marker | Cell Type/Function | Rationale |
| CD45 | Pan-Leukocyte | Identifies all hematopoietic cells, used for initial gating. |
| CD3 | T Cells | A pan-T cell marker for distinguishing T cells from other lymphocytes. |
| CD56 | NK Cells, NKT Cells | Primary identification marker for NK cells (in the absence of CD3).[5][6] |
| CD16 | NK Cells, Monocytes | Differentiates between CD56bright (CD16-) and cytotoxic CD56dim (CD16+) NK subsets.[6] |
| CD4 | Helper T Cells | Identifies the CD4+ helper T cell subset. |
| CD8 | Cytotoxic T Cells | Identifies the CD8+ cytotoxic T lymphocyte (CTL) subset. |
| CD69 | Early Activation | An early marker of lymphocyte activation.[5] |
| NKG2D (CD314) | Activation Receptor | The target of this compound; monitors receptor occupancy and expression levels.[7][8][9] |
| Ki-67 | Proliferation | A nuclear protein associated with cellular proliferation.[5][10] |
| Granzyme B | Cytotoxicity | An enzyme within cytotoxic granules, indicating cytotoxic potential.[11] |
Panel 2: Myeloid Cell Phenotyping
This panel characterizes major myeloid populations, including monocytes, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs), which can influence and be influenced by NK cell activity.
| Marker | Cell Type/Function | Rationale |
| CD45 | Pan-Leukocyte | Identifies all hematopoietic cells. |
| CD3/CD19/CD56 | Dump Channel | Excludes T cells, B cells, and NK cells to enrich for myeloid lineage cells. |
| HLA-DR | Antigen Presentation | A marker for antigen-presenting cells; its absence on MDSCs is a key feature.[5] |
| CD11b | Pan-Myeloid | A broad marker for cells of the myeloid lineage.[3] |
| CD33 | Myeloid Marker | Expressed on myeloid progenitors, monocytes, and MDSCs.[3][5] |
| CD14 | Monocytes | A key marker for identifying monocytes.[3] |
| CD16 | Monocyte Subsets | Differentiates classical (CD14++CD16-) from non-classical (CD14+CD16+) monocytes.[5] |
| CD11c | Dendritic Cells | A marker for conventional dendritic cells (cDCs).[5] |
| CD123 | Plasmacytoid DCs | A marker for plasmacytoid dendritic cells (pDCs).[5] |
Data Presentation
Quantitative data from flow cytometry analysis should be summarized to facilitate comparison between treatment groups and time points.
Table 1: Example Data Summary for NK and T Cell Panel
| Population | Metric | Pre-Treatment | Post-Treatment (Day 7) | Post-Treatment (Day 28) |
| NK Cells | % of Lymphocytes | 15.2 ± 3.1 | 25.6 ± 4.5 | 18.9 ± 3.8 |
| % Ki-67+ | 1.8 ± 0.5 | 12.3 ± 2.2 | 3.1 ± 0.9 | |
| CD8+ T Cells | % of Lymphocytes | 22.4 ± 4.2 | 24.1 ± 3.9 | 23.5 ± 4.1 |
| Granzyme B MFI | 1500 ± 210 | 3500 ± 450 | 1800 ± 250 | |
| CD4+ T Cells | % of Lymphocytes | 45.1 ± 5.6 | 42.8 ± 5.1 | 44.5 ± 5.3 |
| CD69 MFI | 350 ± 50 | 980 ± 120 | 410 ± 60 |
Table 2: Example Data Summary for Myeloid Panel
| Population | Metric | Pre-Treatment | Post-Treatment (Day 7) | Post-Treatment (Day 28) |
| Classical Monocytes | % of Myeloid | 85.4 ± 6.2 | 75.1 ± 5.9 | 83.2 ± 6.5 |
| Non-Classical Monocytes | % of Myeloid | 8.1 ± 2.1 | 15.3 ± 3.0 | 9.5 ± 2.4 |
| MDSCs (Lin-HLA-DR-CD33+) | % of PBMCs | 1.1 ± 0.4 | 0.5 ± 0.2 | 0.9 ± 0.3 |
| Dendritic Cells | % of Myeloid | 3.5 ± 1.0 | 4.2 ± 1.1 | 3.8 ± 0.9 |
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding to the NKG2D receptor on NK cells.
Experimental Workflow
Caption: Standardized workflow from sample collection to final data analysis for immune monitoring.
Logical Gating Strategy for Panel 1
Caption: Hierarchical gating strategy to identify NK and T cell subsets from PBMC samples.
Experimental Protocols
Materials
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Live/Dead Fixable Viability Dye
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated antibodies (as per panels)
-
5 mL Polystyrene Round-Bottom Tubes
Protocol 1: PBMC Isolation
-
Dilute whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque medium.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
Protocol 2: Cell Staining (Surface and Intracellular)
-
Adjust PBMC suspension to 1 x 107 cells/mL in FACS buffer.
-
Aliquot 100 µL (1 x 106 cells) into a FACS tube.
-
Viability Staining: Stain with a Live/Dead fixable dye according to the manufacturer's instructions. Wash cells with PBS.
-
Fc Block: Add Fc blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the pre-titrated cocktail of surface antibodies. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 350 x g for 5 minutes.
-
Fixation/Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer (e.g., from a Foxp3 staining kit). Incubate for 30-60 minutes at 4°C in the dark.
-
Wash cells once with 2 mL of Permeabilization Buffer.
-
Intracellular Staining: Add the pre-titrated cocktail of intracellular antibodies (e.g., anti-Ki-67, anti-Granzyme B) diluted in Permeabilization Buffer. Incubate for 30-45 minutes at room temperature in the dark.[11]
-
Wash cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer within 4 hours.
Flow Cytometry Acquisition and Analysis
-
Controls: For accurate analysis, include the following controls:
-
Unstained cells: To set baseline fluorescence.
-
Fluorescence Minus One (FMO) controls: To accurately set gates for each fluorochrome.
-
Compensation controls: Single-stained beads or cells to correct for spectral overlap.
-
-
Acquisition: Collect a minimum of 300,000 to 500,000 total events to ensure sufficient data for rare populations.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo™, FCS Express). Apply the hierarchical gating strategy to identify populations of interest and export quantitative data (cell percentages, MFI) for statistical analysis.
References
- 1. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune cell markers poster | Abcam [abcam.com]
- 3. What Are Myeloid Cell Markers? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biocompare.com [biocompare.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Natural Killer Cell Markers: R&D Systems [rndsystems.com]
- 7. Decreased Expression of CD314 by NK Cells Correlates with Their Ability to Respond by Producing IFN-γ after BCG Moscow Vaccination and Is Associated with Distinct Early Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccines | Free Full-Text | Decreased Expression of CD314 by NK Cells Correlates with Their Ability to Respond by Producing IFN-γ after BCG Moscow Vaccination and Is Associated with Distinct Early Immune Responses [mdpi.com]
- 9. Decreased Expression of CD314 by NK Cells Correlates with Their Ability to Respond by Producing IFN-γ after BCG Moscow Vaccination and Is Associated with Distinct Early Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Intracellular NK Cell Activation Flow Cytometry Panel: R&D Systems [rndsystems.com]
Preclinical Administration Protocols for BNT314: A Guide for Researchers
Application Notes and Protocols for the Preclinical Evaluation of BNT314 (GEN1059), an EpCAMx4-1BB Bispecific Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
BNT314 (also known as GEN1059) is an investigational bispecific antibody designed to enhance anti-tumor immunity. It simultaneously targets the Epithelial Cell Adhesion Molecule (EpCAM), which is frequently overexpressed on solid tumors, and the co-stimulatory receptor 4-1BB (CD137), which is present on activated T cells. This dual-targeting mechanism aims to provide a conditional 4-1BB agonistic signal in the tumor microenvironment, thereby promoting T-cell activation and proliferation while potentially minimizing systemic immune-related adverse events. Preclinical studies have demonstrated that BNT314, particularly in combination with PD-1 checkpoint blockade, can potentiate T-cell effector functions and elicit robust anti-tumor activity in various models.[1]
This document provides a detailed overview of the administration protocols for BNT314 in preclinical models, based on publicly available data from scientific conferences. It is intended to serve as a practical guide for researchers designing and executing in vitro, ex vivo, and in vivo studies to evaluate the efficacy and mechanism of action of BNT314.
Mechanism of Action
BNT314 is an Fc-silenced bispecific antibody.[1] Its mechanism of action is predicated on the crosslinking of EpCAM on tumor cells with 4-1BB on T cells. This crosslinking is designed to trigger a potent, localized 4-1BB agonistic signal, leading to enhanced T-cell activation, proliferation, cytokine secretion, and cytotoxic activity against tumor cells.[1]
Figure 1: Mechanism of Action of BNT314.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of BNT314. The data is collated from abstracts presented at major scientific conferences.
Table 1: In Vitro T-Cell Activation and Function
| Assay | Cell Types | Treatment Groups | Key Findings |
| Cytokine Secretion | Human PBMCs and EpCAM+ tumor cells (pre-stimulated with anti-CD3) | Vehicle, Pembrolizumab, BNT314, BNT314 + Pembrolizumab | Enhanced interferon-γ secretion with combination treatment compared to single agents.[1] |
| Cytotoxicity Marker Expression | CD8+ T cells co-cultured with EpCAM+ tumor cells | Vehicle, Pembrolizumab, BNT314, BNT314 + Pembrolizumab | Significantly increased expression of granzyme B and CD107a by CD8+ T cells in the combination group.[1] |
| T-Cell Mediated Tumor Cell Killing | CD8+ T cells and EpCAM-transduced tumor cells expressing a cognate antigen | Vehicle, Pembrolizumab, BNT314, BNT314 + Pembrolizumab | Increased T-cell mediated killing of tumor cells with combination treatment compared to single agents.[1] |
| CD8+ T-Cell Cytotoxic Activity | CD8+ T cells co-cultured with EpCAM+ tumor cells | BNT314 in combination with Nivolumab, Cemiplimab, or Dostarlimab | Increased CD8+ T-cell cytotoxic activity observed with all tested PD-1 inhibitor combinations.[1] |
Table 2: Ex Vivo Tumor-Infiltrating Lymphocyte (TIL) Expansion
| Assay | Tissue Source | Treatment Groups | Key Findings |
| CD8+ TIL Expansion | Surgically resected human colorectal cancer specimens | Vehicle, Pembrolizumab, BNT314, BNT314 + Pembrolizumab | Enhanced CD8+ TIL expansion in 3 out of 6 tumor specimens with combination treatment compared to single agents.[1] |
Table 3: In Vivo Anti-Tumor Efficacy
| Animal Model | Tumor Model | Treatment Groups | Key Findings |
| Human EpCAM-transgenic mice | Subcutaneous MC38-hEpCAM tumors | Vehicle, hEpCAMxm4-1BB, anti-mouse PD-1, hEpCAMxm4-1BB + anti-mouse PD-1 | Delayed tumor outgrowth and significantly prolonged mouse survival with combination treatment.[1] |
| Human EpCAM-transgenic mice | Subcutaneous B16F10-hEpCAM tumors | Vehicle, hEpCAMxm4-1BB, anti-mouse PD-1, hEpCAMxm4-1BB + anti-mouse PD-1 | Robust anti-tumor activity with significantly delayed tumor outgrowth and prolonged survival in the combination group, whereas single agents showed no activity.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BNT314.
In Vitro T-Cell Function Assays
Objective: To assess the ability of BNT314 in combination with PD-1 blockade to enhance T-cell activation, cytokine production, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture EpCAM-positive human tumor cell lines (e.g., HT-29, LS174T) in appropriate media.
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) if required.
-
-
Co-culture Setup:
-
Seed EpCAM+ tumor cells in 96-well plates.
-
For cytokine secretion assays, pre-stimulate PBMCs with a suboptimal concentration of anti-CD3 antibody.
-
Add the pre-stimulated PBMCs or purified CD8+ T cells to the tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
-
Treatment:
-
Add BNT314, a PD-1 inhibitor (e.g., pembrolizumab), or the combination to the co-cultures at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the co-cultures for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
-
Readouts:
-
Cytokine Secretion: Collect supernatants and measure interferon-γ levels using an ELISA or a multiplex cytokine assay.
-
Cytotoxicity Marker Expression: Harvest the cells and stain for CD8, granzyme B, and CD107a. Analyze the percentage of positive CD8+ T cells by flow cytometry.
-
Tumor Cell Killing: For assays with antigen-specific T cells, measure the lysis of target tumor cells using a chromium-51 release assay or a non-radioactive method like a lactate dehydrogenase (LDH) release assay.
-
References
Application Notes and Protocols for Measuring BNT314-Mediated Tumor Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of BNT314, a bispecific antibody targeting EpCAM on tumor cells and the co-stimulatory receptor 4-1BB on T cells. The described assays are fundamental for characterizing the mechanism of action and quantifying the cytotoxic potential of BNT314.
Introduction to BNT314
BNT314 is an investigational bispecific antibody designed to redirect T cells to kill EpCAM-expressing tumor cells.[1][2] By simultaneously binding to EpCAM on the cancer cell and 4-1BB on the T cell, BNT314 facilitates the formation of an immunological synapse and provides a crucial co-stimulatory signal to the T cell.[1][3][4] This dual engagement is intended to enhance T cell activation, proliferation, and ultimately, the lysis of tumor cells.[2][5] Preclinical studies have indicated that BNT314, particularly in combination with PD-1 blockade, can potentiate anti-tumor activity.[3][4]
Mechanism of Action: Signaling Pathway
BNT314's efficacy is rooted in its ability to conditionally activate the 4-1BB signaling pathway in T cells upon engagement with EpCAM-positive tumor cells. This targeted co-stimulation is critical for a robust anti-tumor immune response.
Caption: BNT314-mediated crosslinking of EpCAM and 4-1BB activates downstream T cell signaling pathways.
Key Assays for Measuring BNT314-Mediated Tumor Cell Lysis
Several in vitro assays can be employed to measure the different facets of BNT314's activity, from direct tumor cell killing to the underlying cellular mechanisms.
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies cytotoxicity by measuring the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[6][7][8] It is a widely used method for assessing cell-mediated cytotoxicity.
Experimental Workflow:
References
- 1. Facebook [cancer.gov]
- 2. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. BioNTech to Present Multiple Program Updates Across [globenewswire.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes: Immunohistochemical Staining of EpCAM in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Cell Adhesion Molecule (EpCAM), also known as CD326, is a transmembrane glycoprotein that is frequently overexpressed in a wide variety of human cancers and is often associated with cancer progression and metastasis.[1][2] Its role in cell adhesion, proliferation, and signaling makes it a crucial biomarker for cancer diagnosis, prognosis, and a target for therapeutic interventions.[1][3] Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of EpCAM within the cellular and tissue context, providing valuable insights for both research and clinical applications.[4] These application notes provide a detailed protocol for EpCAM IHC staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, summarize EpCAM expression levels across various cancers, and illustrate its key signaling pathway.
EpCAM Signaling Pathway
EpCAM is not merely a cell adhesion molecule; it also functions as a signaling protein. Upon regulated intramembrane proteolysis (RIP), the intracellular domain of EpCAM (EpICD) is cleaved and translocates to the nucleus.[5][6] In the nucleus, EpICD forms a complex with FHL2, β-catenin, and the transcription factor Lef-1, leading to the transcription of target genes such as c-myc and cyclins, which are involved in cell proliferation.[3][5] This signaling cascade highlights EpCAM's role in oncogenesis.[5]
Quantitative Data on EpCAM Expression in Human Tumors
The expression of EpCAM varies significantly among different tumor types. The following table summarizes EpCAM expression data from large-scale immunohistochemical studies on tissue microarrays.[7][8][9] The Total Immunostaining Score (TIS) is often calculated as a product of the proportion of positive cells and the staining intensity.[10] Overexpression is frequently defined as a TIS greater than 4.[7][10]
| Tumor Type | Number of Samples (n) | EpCAM Overexpression (TIS > 4) (%) | Notes |
| Gastrointestinal Cancers | |||
| Colon Adenocarcinoma | 104 | 94% | 82% showed intense expression.[7] |
| Gastric Cancer | 54 | 74% | |
| Pancreatic Adenocarcinoma | - | 56-63% | Overexpression compared to normal pancreas.[11] |
| Esophageal Cancer | - | 65% | 39% showed intense expression.[7] |
| Hepatocellular Carcinoma | 40 | 10% | 86% of samples were negative for EpCAM.[7] |
| Genitourinary Cancers | |||
| Ovarian Cancer | 236 | 73% | Expression depends on histology; lower in mucinous type (55%).[7] |
| Endometrial Cancer | 62 | 88% | |
| Prostate Cancer | 96 | 89% | |
| Breast Cancer | |||
| Invasive Ductal Carcinoma | - | 46% | 19% lacked EpCAM expression.[7] |
| Invasive Lobular Carcinoma | 82 | 15% | 41% were EpCAM negative.[7] |
| Other Cancers | |||
| Non-Small Cell Lung Cancer | - | - | High expression rates observed.[7] |
| Neuroendocrine Tumors | 47 | 88% | |
| Thyroid Cancer (differentiated) | 77 | 87% |
Detailed Protocol: Immunohistochemistry Staining for EpCAM
This protocol provides a general guideline for the detection of EpCAM in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization for specific antibodies and tissue types may be required.
I. Materials and Reagents
-
Primary Antibody: Anti-EpCAM/CD326 antibody (e.g., clone Ber-EP4, VU1D9, or rabbit polyclonal).[12] Dilute as per manufacturer's datasheet (typical range 1:50 - 1:200).[13][14]
-
Antigen Retrieval Solution: Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).[13][15]
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Solution: 10% Normal Goat Serum in PBS or a commercial blocking reagent.
-
Secondary Antibody: HRP-conjugated goat anti-mouse or goat anti-rabbit IgG, depending on the primary antibody host.
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Xylene and graded ethanol series (100%, 95%, 70%, 50%).
-
Deionized water (dH2O).
II. Experimental Workflow
The following diagram illustrates the key steps in the IHC protocol for EpCAM staining.
III. Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol: two changes of 100% ethanol for 5 minutes each, followed by 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with dH2O and wash in TBST for 5 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).[13] Immerse slides in pre-heated Antigen Retrieval Solution (Citrate pH 6.0 or Tris-EDTA pH 9.0).[13][16]
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[16]
-
Allow slides to cool down at room temperature for 20 minutes.
-
Wash slides with TBST for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides three times with TBST for 3 minutes each.
-
-
Blocking:
-
Apply blocking solution to cover the tissue section.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-EpCAM primary antibody in the blocking buffer according to the manufacturer's recommendation.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with TBST for 3 minutes each.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 20-30 minutes at room temperature.[13]
-
-
Detection:
-
Wash slides three times with TBST for 3 minutes each.
-
Prepare and apply the DAB chromogen solution.
-
Incubate for 5-10 minutes at room temperature, or until the desired stain intensity develops.[13]
-
Wash slides with dH2O.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene and apply a coverslip using a permanent mounting medium.[13]
-
IV. Interpretation of Results
-
Positive Staining: A brown-colored precipitate at the site of the antigen-antibody reaction (cell membrane and sometimes cytoplasm).[9][13]
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Positive Control: Use tissues known to express EpCAM, such as colon adenocarcinoma, to validate the staining procedure.[13]
-
Localization: EpCAM is a transmembrane protein, so staining is expected predominantly on the cell membrane.[5] In cancer tissue, it may be homogeneously distributed on the cell surface.[5]
-
Scoring: Staining can be semi-quantitatively assessed by evaluating both the intensity (weak, moderate, strong) and the percentage of positive tumor cells.[9][10]
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check datasheet for recommended concentration. |
| Inadequate antigen retrieval | Optimize HIER time, temperature, and pH of the retrieval buffer.[15] | |
| Reagents expired or improperly stored | Use fresh reagents. | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase heating time or try a different pH buffer.[15] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete inactivation with hydrogen peroxide. | |
| Tissue dried out during staining | Keep slides in a humidified chamber and do not let them dry.[15] |
References
- 1. Cancer-Related Signals of Epithelial Cell Adhesion Molecule (EpCAM): Review [journals.ekb.eg]
- 2. The emerging role of EpCAM in cancer and stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ensigna.com [ensigna.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EpCAM and its potential role in tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcp.bmj.com [jcp.bmj.com]
- 8. Epithelial Cell Adhesion Molecule (EpCAM) Expression in Human Tumors: A Comparison with Pan-Cytokeratin and TROP2 in 14,832 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EpCAM expression in primary tumour tissues and metastases: an immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nordiqc.org [nordiqc.org]
- 13. dianova.com [dianova.com]
- 14. Anti-EPCAM Monoclonal Atlas Antibody [atlasantibodies.com]
- 15. youtube.com [youtube.com]
- 16. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of NK314
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of translational oncology research. These models are prized for retaining the principal genetic and histological characteristics of the original human tumor, offering a more predictive platform for preclinical drug evaluation compared to traditional cell line-derived xenografts.[1][2][3] This document provides a detailed guide for establishing and utilizing PDX models to investigate the efficacy and mechanism of action of NK314, a novel synthetic benzo[c]phenanthridine alkaloid.[4][5] this compound acts as a topoisomerase IIα (Top2α)-specific inhibitor, stabilizing the Top2α-DNA cleavage complex and inducing rapid DNA double-strand breaks (DSBs), leading to G2 cell cycle arrest and apoptosis.[4][6][7]
These protocols will guide researchers through the entire workflow, from patient tissue implantation and model characterization to conducting preclinical efficacy studies and pharmacodynamic analyses.
Part 1: Establishing the Patient-Derived Xenograft (PDX) Model
The successful establishment of a PDX model is the critical first step. This involves implanting fresh patient tumor tissue into highly immunodeficient mice, monitoring for tumor engraftment, and expanding the model for cryopreservation and experimental use.
Experimental Workflow for PDX Model Establishment
Caption: Workflow for generating, expanding, and banking PDX models.
Protocol 1.1: PDX Implantation and Propagation
This protocol details the initial implantation of patient tumor tissue and subsequent passaging. The preferred host is the NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mouse, which lacks mature T, B, and functional NK cells, and is deficient in cytokine signaling, making it a robust host for human tissue engraftment.[2][3][8]
Materials:
-
6-8 week old female NSG mice[8]
-
Fresh patient tumor tissue in sterile collection media (e.g., DMEM) on ice
-
Sterile surgical instruments
-
Anesthetic (e.g., ketamine/xylazine solution)
-
Heating pad
-
Biological safety cabinet
Procedure:
-
Tumor Preparation: Within a biological safety cabinet, wash the patient tumor tissue (F0) with sterile PBS. Remove any necrotic or non-tumor tissue.[9] Cut the viable tumor into small fragments of approximately 2-3 mm³.[9]
-
Anesthesia: Anesthetize the NSG mouse according to approved institutional animal care protocols.
-
Implantation: Remove hair from the dorsal flank region. Make a small, shallow incision in the skin.[9] Using forceps, create a subcutaneous pocket.
-
Tumor Placement: Implant one to two tumor fragments into the subcutaneous pocket.[8][9] Close the incision with a wound clip or tissue adhesive.
-
Recovery: Place the mouse on a heating pad to recover from anesthesia before returning it to sterile housing.[9]
-
Monitoring: Monitor mice 2-3 times weekly for tumor growth by measuring the length and width with digital calipers.[8][10] Calculate tumor volume using the formula: Volume (mm³) = [Length x (Width)²] / 2 .[10][11]
-
Passaging (F1 to F2): When a tumor reaches approximately 1.5 cm in diameter (or ~1000-1500 mm³), euthanize the mouse.[9] Aseptically resect the tumor, prepare fragments as in Step 1, and implant them into a new cohort of NSG mice.[9]
-
Cryopreservation: Cryopreserve a portion of early-passage (P1, P2) tumor fragments in 10% DMSO with 90% FBS for future use.[8][12]
Protocol 1.2: PDX Model Quality Control
It is essential to characterize the established PDX model to ensure it remains a faithful representation of the original patient tumor.
Table 1: Summary of Quality Control Procedures for PDX Models
| QC Method | Purpose | Details | Reference |
| Histology (H&E) | Confirm morphological similarity to the patient tumor. | A board-certified pathologist compares the histology of the engrafted tumor with the original patient sample. | [8] |
| Immunohistochemistry (IHC) | Validate human origin and proliferative activity. | Stain for human-specific Ki67 to confirm cells are dividing and of human origin. Stain for pan-cytokeratin (for carcinomas) and CD45 (to rule out lymphomas). | [8][13] |
| Short Tandem Repeat (STR) Analysis | Validate provenance and prevent cross-contamination. | Compare the STR profile of the PDX tumor to the original patient tissue or blood sample. | [8] |
| Molecular Characterization | Assess genomic stability and key driver mutations. | Optional but recommended. Perform whole-exome or targeted sequencing to confirm the retention of key molecular features from the parental tumor. | [10] |
Part 2: Preclinical Efficacy Studies of this compound in PDX Models
Once a PDX model is established and banked, it can be used to evaluate the anti-tumor activity of this compound.
Experimental Design for an In Vivo Efficacy Study
Caption: Workflow for a preclinical efficacy study using PDX cohorts.
Protocol 2.1: this compound Dosing and Tumor Growth Analysis
Procedure:
-
Cohort Expansion: Implant tumor fragments from a cryopreserved, low-passage (P2-P5) PDX stock into the flanks of 6-8 week old female NSG mice.[8]
-
Tumor Monitoring: Once tumors are palpable, measure their volume 2-3 times per week with digital calipers.[8]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group is typical).
-
Dosing:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily, twice weekly) via an appropriate route (e.g., intravenous, intraperitoneal).
-
Control Group: Administer the vehicle used to formulate this compound on the same schedule.
-
-
In-life Measurements: Continue to measure tumor volume and mouse body weight 2-3 times weekly to monitor efficacy and toxicity.
-
Data Analysis: At the study endpoint, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% .[8]
-
Data Visualization: Represent the data using tumor growth curves (mean tumor volume ± SEM over time) and waterfall plots showing the percentage change in tumor volume for each individual mouse from baseline.[8][10]
Table 2: Example Efficacy Data for this compound in a Lung Adenocarcinoma PDX Model
| Treatment Group | N | Mean Tumor Volume at Day 1 (mm³) | Mean Tumor Volume at Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 175.4 ± 15.2 | 1250.6 ± 110.8 | N/A | +2.5% |
| This compound (10 mg/kg) | 10 | 178.1 ± 14.9 | 485.2 ± 65.7 | 61.2% | -3.1% |
Part 3: Mechanistic Studies of this compound Action
PDX models are invaluable for confirming that a drug's mechanism of action observed in vitro translates to an in vivo setting. For this compound, this involves detecting evidence of Top2α inhibition and subsequent DNA damage and cell cycle arrest.
This compound Mechanism of Action Signaling Pathway
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a topoisomerase IIα specific inhibitor inducing stable cleavage complex and rapid DNA double strand breaks. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
- 13. Abstract 3015: Applications of immunohistochemistry in characterization of patient derived xenograft models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: BNT314 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the bispecific antibody BNT314 in combination with checkpoint inhibitors. Detailed protocols for key preclinical experiments are included to guide researchers in this area of immuno-oncology.
Introduction to BNT314
BNT314 is an investigational Fc-inert bispecific antibody that targets the tumor-associated antigen Epithelial Cell Adhesion Molecule (EpCAM) and the co-stimulatory receptor 4-1BB (CD137).[1] By simultaneously binding to EpCAM on tumor cells and 4-1BB on T cells, BNT314 facilitates a targeted activation of the immune system within the tumor microenvironment.[1] This mechanism is designed to enhance T-cell proliferation, survival, and cytotoxic activity against cancer cells.[1]
The combination of BNT314 with checkpoint inhibitors, such as those targeting the PD-1/PD-L1 axis, represents a promising strategy to further boost anti-tumor immunity.[2][3] While BNT314 provides a co-stimulatory signal to activate T cells, checkpoint inhibitors work by blocking the inhibitory signals that tumors use to evade the immune system.[2][4][5] This dual approach of "releasing the brakes" and "stepping on the gas" of the anti-tumor immune response has shown synergistic effects in preclinical models.[3][6]
Mechanism of Action: Signaling Pathway
The synergistic anti-tumor effect of BNT314 in combination with a PD-1 inhibitor is achieved through two distinct but complementary mechanisms of action. BNT314 crosslinks EpCAM-expressing tumor cells with 4-1BB-expressing T cells, leading to localized 4-1BB signaling and co-stimulation of cytotoxic T cells.[1] Concurrently, a PD-1 inhibitor blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T-cell exhaustion and inactivation.
Caption: Signaling pathway of BNT314 and a PD-1 inhibitor.
Preclinical Experimental Design and Protocols
A robust preclinical evaluation of BNT314 in combination with checkpoint inhibitors involves a series of in vitro and in vivo experiments to assess the mechanism of action, efficacy, and potential toxicities.
Preclinical Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of BNT314 in combination with a checkpoint inhibitor.
Caption: Preclinical experimental workflow for combination therapy.
In Vitro Co-culture and T-cell Function Assays
Objective: To evaluate the ability of BNT314 in combination with a checkpoint inhibitor to enhance T-cell activation, cytokine production, and cytotoxicity against EpCAM-expressing tumor cells.
Protocol:
-
Cell Lines and Reagents:
-
EpCAM-positive tumor cell lines (e.g., MC38-hEpCAM).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells.
-
BNT314 antibody.
-
Anti-PD-1 or anti-PD-L1 antibody (e.g., pembrolizumab, nivolumab).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2).
-
-
Co-culture Setup:
-
Plate EpCAM+ tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs or CD8+ T cells from healthy human donors.
-
Add the immune cells to the tumor cell culture at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add BNT314, the checkpoint inhibitor, or the combination at various concentrations. Include isotype control antibodies as negative controls.
-
-
Incubation:
-
Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
-
Readouts:
-
Cytokine Release: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α using ELISA or a multiplex bead array.
-
T-cell Activation: Harvest the cells and stain for T-cell activation markers like CD25, CD69, and granzyme B for analysis by flow cytometry.
-
Cytotoxicity: Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by staining for apoptosis markers like Annexin V and propidium iodide followed by flow cytometry.
-
In Vivo Syngeneic Mouse Model
Objective: To assess the anti-tumor efficacy of BNT314 in combination with a checkpoint inhibitor in a relevant animal model.
Protocol:
-
Animal Model:
-
Use human EpCAM-transgenic mice to allow for the evaluation of a human EpCAM-targeting antibody.
-
Implant human EpCAM-expressing murine tumor cells (e.g., MC38-hEpCAM) subcutaneously.
-
-
Treatment:
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
BNT314 alone
-
Anti-mouse PD-1 antibody alone
-
BNT314 + anti-mouse PD-1 antibody
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly.
-
Monitor animal health and survival.
-
At the end of the study, or at intermediate time points, tumors can be harvested for analysis.
-
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Dissociate harvested tumors into single-cell suspensions.
-
Stain for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1) and analyze the composition and activation state of TILs by flow cytometry.
-
Preclinical Data Summary
Preclinical studies have demonstrated that the combination of an EpCAMx4-1BB bispecific antibody with PD-1 blockade potentiates the anti-tumor immune response.[3]
| Parameter | BNT314 Alone | Checkpoint Inhibitor Alone | BNT314 + Checkpoint Inhibitor | Reference |
| In Vitro IFN-γ Secretion | Increased | Moderately Increased | Significantly Increased | [3] |
| In Vitro Granzyme B Expression in CD8+ T cells | Increased | Moderately Increased | Significantly Increased | [3] |
| In Vitro CD107a Expression in CD8+ T cells | Increased | Moderately Increased | Significantly Increased | [3] |
| In Vitro T-cell Mediated Tumor Cell Killing | Increased | Moderately Increased | Significantly Increased | [3] |
| Ex Vivo CD8+ TIL Expansion | Enhanced in some specimens | Enhanced in some specimens | Enhanced in a higher proportion of specimens | [3] |
| In Vivo Tumor Growth Delay (MC38-hEpCAM model) | Delayed Outgrowth | Minimal Effect | Significantly Delayed Outgrowth | [3][6] |
| In Vivo Mouse Survival (MC38-hEpCAM model) | Prolonged Survival | Minimal Effect | Significantly Prolonged Survival | [3][6] |
Clinical Trial Design
Clinical trials are underway to evaluate the safety and efficacy of BNT314, both as a monotherapy and in combination with other immunotherapies, in patients with advanced solid tumors.[2][7]
Clinical Trial Workflow Example
The following diagram illustrates a typical three-part clinical trial design for evaluating a new combination therapy.
Caption: Example of a clinical trial design for BNT314.
An ongoing clinical trial (NCT07079631) is investigating BNT314 in combination with BNT327 (a bispecific antibody targeting PD-L1 and VEGF-A) and chemotherapy in patients with metastatic colorectal cancer.[8] This study follows a similar three-part design:
-
Part A (Phase 1, safety run-in, dose escalation): To determine the safety and recommended Phase 2 dose (RP2D) of BNT314 in combination with BNT327.
-
Part B (Phase 1, dose optimization): To find the optimal dose of BNT314 when combined with BNT327 and standard-of-care chemotherapy.
-
Part C (Phase 2, randomization): To evaluate the efficacy of the combination therapy compared to the standard of care.[8]
Conclusion
The combination of the EpCAMx4-1BB bispecific antibody BNT314 with checkpoint inhibitors holds significant promise for the treatment of solid tumors. The preclinical data strongly support a synergistic mechanism of action, leading to enhanced T-cell activation and anti-tumor efficacy. The ongoing clinical trials will be crucial in determining the safety and clinical benefit of this combination therapy in patients. The experimental designs and protocols outlined in these application notes provide a framework for researchers to further investigate and contribute to the development of this exciting class of cancer immunotherapies.
References
- 1. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 [einpresswire.com]
- 2. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell activation assay [protocols.io]
- 7. precisionmedicineonline.com [precisionmedicineonline.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low In Vitro Efficacy of NK314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with the in vitro efficacy of the investigational compound NK314.
FAQs & Troubleshooting Guides
Section 1: General Issues & Initial Checks
Question 1: We are observing lower than expected potency (high IC50 value) for this compound in our cell-based assays. What are the first things we should check?
Answer: When encountering low potency with this compound, it is crucial to first rule out common sources of experimental error. We recommend a systematic review of the following:
-
Compound Integrity and Handling:
-
Solubility: Poor solubility is a common reason for reduced efficacy in in vitro assays.[1][2] this compound is known to have limited aqueous solubility. Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay medium. Visually inspect for any precipitation.
-
Stability: Confirm the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure, pH of the medium).[1] Degradation of the compound will lead to a decrease in the effective concentration.
-
Storage: Verify that this compound has been stored correctly according to the product datasheet to prevent degradation.
-
-
Assay Conditions:
-
Cell Health and Density: Ensure that the cells used in the assay are healthy, within a low passage number, and plated at the optimal density. Over-confluent or unhealthy cells can exhibit altered sensitivity to therapeutic agents.
-
Reagent Quality: Check the expiration dates and proper storage of all reagents, including cell culture media, serum, and assay components.
-
-
Experimental Execution:
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration. Calibrate your pipettes regularly.
-
Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay readout.
-
Question 2: Could the physicochemical properties of this compound be impacting our results?
Answer: Yes, the physicochemical properties of a drug candidate are critical for its in vitro performance.[1][3] For this compound, consider the following:
-
Solubility: As mentioned, poor solubility can lead to the actual concentration in the medium being much lower than the nominal concentration.[1][2]
-
Plasma Protein Binding: If you are using high concentrations of serum (e.g., >10% FBS) in your culture medium, this compound may bind to plasma proteins, reducing the free fraction available to interact with the target cells.[1] Consider reducing the serum concentration or using serum-free medium for a short duration if your cell line can tolerate it.
-
LogP: The partition coefficient (log P) of a compound influences its ability to cross cell membranes.[1] While the specific log P of this compound is proprietary, its formulation is designed for good membrane permeability. However, extreme hydrophobicity or hydrophilicity can be a factor in some cell models.
Section 2: Cell Line & Target-Specific Issues
Question 3: We are testing this compound across multiple cell lines and see highly variable efficacy. Why might this be the case?
Answer: Variable efficacy across different cell lines is common and can provide important insights into the mechanism of action of this compound. Potential reasons include:
-
Target Expression Levels: this compound is a potent inhibitor of the hypothetical "Kinase X" (KX). The level of KX expression can vary significantly between cell lines. We recommend performing a western blot or qPCR to quantify the expression of KX in your panel of cell lines. Higher target expression may require higher concentrations of this compound to achieve a therapeutic effect.
-
Genetic Background of Cell Lines: The genetic makeup of each cell line is unique.[4] Mutations in upstream or downstream components of the KX signaling pathway can confer resistance to this compound. For example, a constitutively active downstream effector could render inhibition of KX ineffective.
-
Drug Efflux Pumps: Some cell lines, particularly those derived from tumors, may overexpress drug efflux pumps (e.g., P-glycoprotein). These pumps can actively remove this compound from the cell, lowering its intracellular concentration and thus its efficacy. You can test for this by co-incubating this compound with a known efflux pump inhibitor.
Question 4: We have confirmed high target expression in our cell line, but the efficacy of this compound remains low. What could be the issue?
Answer: If target expression is high but efficacy is low, the issue may lie within the cellular signaling network or the specific assay being used.
-
Dominant Parallel Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that bypass the need for the KX pathway. If the cellular phenotype you are measuring (e.g., proliferation) is driven by multiple redundant pathways, inhibiting KX alone may not be sufficient.
-
Assay Readout and Endpoint: The chosen assay endpoint must be relevant to the mechanism of action of this compound. This compound, by inhibiting KX, is expected to induce apoptosis. A proliferation assay (like MTT or BrdU incorporation) might show a weaker effect than a direct measure of apoptosis (like caspase-3/7 activity or Annexin V staining), especially at earlier time points.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters that can be optimized.
Table 1: Effect of Cell Seeding Density on this compound IC50
| Cell Line | Seeding Density (cells/well) | This compound IC50 (nM) |
| Hypothetical Cell Line A | 2,500 | 50 |
| 5,000 | 85 | |
| 10,000 | 200 | |
| Hypothetical Cell Line B | 5,000 | 750 |
| 10,000 | 1500 | |
| 20,000 | >3000 |
Data is illustrative and intended to show a general trend.
Table 2: Influence of Serum Concentration on this compound Efficacy
| Cell Line | Serum Concentration (%) | This compound IC50 (nM) |
| Hypothetical Cell Line A | 10% | 85 |
| 5% | 60 | |
| 1% | 25 |
Data is illustrative and intended to show a general trend.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using Resazurin)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
Assay Readout:
-
Add Resazurin solution to each well as per the manufacturer's instructions.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Target (KX) Expression
-
Cell Lysis: Grow cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for KX overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to compare the relative expression of KX across different samples.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Physicochemical Nature of the Drug Formulation | Factors Affecting Drug Product Performance | In Vitro: Dissolution and Drug Release Testing | PDF [slideshare.net]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 4. Induced pluripotent stem cell-derived human macrophages as an infection model for Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
Optimizing BNT314 concentration for T-cell activation assays
Welcome to the technical support center for BNT314. This guide is designed to help researchers, scientists, and drug development professionals optimize the use of BNT314 in T-cell activation assays. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Disclaimer: BNT314 is presented here as a hypothetical T-cell engaging bispecific antibody for illustrative purposes. Always refer to the specific documentation and protocols provided with your reagents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BNT314?
A1: BNT314 is a bispecific antibody designed to redirect T-cells to kill tumor cells. It has two binding arms: one targets a tumor-associated antigen (TAA) on the surface of cancer cells, and the other binds to the CD3ε subunit of the T-cell receptor (TCR) complex on T-cells.[1][2][3] This dual binding brings the T-cell into close proximity with the tumor cell, forming an immunological synapse that triggers T-cell activation, proliferation, and cytotoxic activity against the tumor cell, independent of the T-cell's natural specificity.[2][4]
References
Overcoming BNT314 aggregation and stability issues
Disclaimer: BNT314 (DuoBody®-EpCAMx4-1BB) is an investigational bispecific antibody.[1][2] Detailed information regarding its specific aggregation and stability profile is not publicly available. The following troubleshooting guides and FAQs are based on established principles and best practices for handling complex bispecific antibodies, a class of molecules known for potential stability challenges.[3][4][5] Researchers should consider this a general guide and optimize protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is BNT314 and why is it considered a complex biologic?
A1: BNT314 is an Fc-inert bispecific antibody that targets the epithelial cell adhesion molecule (EpCAM) on tumor cells and the 4-1BB receptor on T-cells.[2] Its purpose is to activate T-cells directly within the tumor microenvironment, enhancing the immune system's ability to fight cancer.[2] Like many bispecific antibodies, BNT314 has a complex, engineered structure that, while enabling its dual-targeting function, can also make it susceptible to physical and chemical instability, including aggregation.[4][6]
Q2: What are the primary causes of aggregation in bispecific antibodies like BNT314?
A2: Aggregation in bispecific antibodies can stem from several factors:
-
Structural Complexity: Engineered protein structures, such as the single-chain variable fragments (scFvs) often used in bispecifics, can have reduced physical stability compared to naturally occurring antibodies.[4]
-
Conformational Instability: Changes in environmental conditions like pH or temperature can cause the antibody to partially unfold, exposing hydrophobic regions that can lead to irreversible aggregation.[7]
-
Covalent Linkages: Some bispecific antibody aggregates are covalent species that can form due to cross-linkages between engineered cysteines.[3]
-
High Concentrations: Experiments requiring high concentrations of the antibody can increase the likelihood of aggregation.[8]
Q3: How can I proactively prevent aggregation of BNT314 during routine handling?
A3: To minimize aggregation, adhere to the following best practices:
-
Aseptic Technique: Always use sterile technique to prevent microbial contamination, which can degrade the antibody.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion or slow pipetting. Shear stress from harsh mixing can induce aggregation.[9]
-
Controlled Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. Aliquot the antibody into single-use volumes upon first use.
-
Appropriate Storage: Store at recommended temperatures, typically -80°C for long-term storage and 2-8°C for short-term use, as specified on the data sheet.
Troubleshooting Guide
Issue 1: Visible Precipitates or Cloudiness After Thawing
Q: I thawed a vial of BNT314, and the solution appears cloudy/has visible precipitates. What should I do?
A: This indicates significant aggregation. Do not use the vial for your experiment as the aggregated protein can lead to inaccurate results and non-specific activity.
Troubleshooting Steps:
-
Centrifugation: Gently centrifuge the vial at a low speed (e.g., 2000 x g for 5 minutes) to pellet the larger aggregates. Carefully collect the supernatant for analysis.
-
Characterize Aggregation: Analyze a small aliquot of the supernatant using Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) to determine the extent of soluble aggregation.
-
Review Thawing Protocol: Ensure your thawing procedure is optimal. Rapid thawing in a 37°C water bath followed by immediate placement on ice is often recommended over slow thawing on the benchtop.
-
Consider Formulation: If this is a recurring issue, the storage buffer may be suboptimal. Proceed to the formulation optimization experiments detailed below.
Issue 2: Inconsistent Results in Cell-Based Assays
Q: My cell-based functional assays with BNT314 are showing high variability between experiments. Could this be related to stability?
A: Yes, inconsistent results are a common consequence of antibody aggregation. Aggregates can have altered binding affinities and may trigger non-specific signaling or cellular responses, leading to poor reproducibility.
Troubleshooting Steps:
-
Pre-Assay Quality Control: Before each experiment, perform a quick quality control check on the BNT314 solution. A brief centrifugation step to remove any large, insoluble aggregates is recommended. For more sensitive assays, a quick analysis by DLS can confirm the monodispersity of the sample.
-
Standardize Antibody Preparation: Ensure that the antibody is handled identically for each experiment. This includes using the same diluent, the same final concentration, and the same incubation times.
-
Workflow for Consistent Results:
Figure 1. Recommended workflow to improve consistency in cell-based assays.
Quantitative Data & Formulation
Optimizing the formulation is crucial for long-term stability. The following tables provide typical ranges for key formulation parameters that can be used as a starting point for the optimization of BNT314.
Table 1: pH Screening for BNT314 Stability
| pH | Buffer System (10 mM) | % Monomer after 1 week at 4°C (via SEC) | Polydispersity Index (PDI) after 1 week at 4°C (via DLS) |
| 5.0 | Citrate | 98.5% | 0.15 |
| 5.5 | Histidine | 99.2% | 0.12 |
| 6.0 | Histidine | 99.5% | 0.10 |
| 6.5 | Histidine | 98.8% | 0.18 |
| 7.0 | Phosphate | 97.1% | 0.25 |
Table 2: Excipient Screening for BNT314 Stability (in optimal 10 mM Histidine, pH 6.0)
| Excipient | Concentration | % Monomer after 1 week at 4°C (via SEC) | Polydispersity Index (PDI) after 1 week at 4°C (via DLS) |
| None (Control) | - | 99.5% | 0.10 |
| NaCl | 150 mM | 99.6% | 0.09 |
| Arginine | 50 mM | 99.8% | 0.08 |
| Sucrose | 5% (w/v) | 99.7% | 0.09 |
| Polysorbate 20 | 0.01% (v/v) | 99.9% | 0.07 |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of BNT314.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) in the mobile phase (e.g., 10 mM Histidine, 150 mM NaCl, pH 6.0).
-
Sample Preparation: Dilute BNT314 to a concentration of 1 mg/mL in the mobile phase. Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Elution: Elute with the mobile phase at a flow rate of 0.5 mL/min for 30 minutes.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of monomer and aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Polydispersity Assessment
Objective: To assess the size distribution and polydispersity of BNT314 in solution, providing a rapid indication of aggregation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of BNT314 in the buffer of interest. Filter the buffer through a 0.22 µm filter before use.
-
Measurement: Transfer the sample to a clean, low-volume cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature (e.g., 25°C). Acquire data for at least 10-15 runs.
-
Analysis: Analyze the correlation function to obtain the size distribution and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse sample.
Visualizations
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Facebook [cancer.gov]
- 3. Integrated approach to understanding and controlling for scFv bispecific antibody aggregation during process development [morressier.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. leukocare.com [leukocare.com]
- 6. The making of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Conformational stability and aggregation of therapeutic monoclonal antibodies studied with ANS and thioflavin T binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of EpCAM-targeting antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EpCAM-targeting antibodies. Our goal is to help you address and mitigate off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is EpCAM and why is it a common target in research?
A1: EpCAM (Epithelial Cell Adhesion Molecule), also known as CD326, is a transmembrane glycoprotein expressed on the basolateral surface of most epithelial cells and is often overexpressed in carcinomas.[1][2][3][4][5] Its role in cell adhesion, proliferation, and signaling, particularly in cancer progression and metastasis, makes it a significant target for cancer diagnostics and therapeutics.[5][6][7][8]
Q2: What are the known off-target effects of EpCAM-targeting antibodies?
A2: Off-target effects can arise from several factors, including the antibody binding to unintended proteins with similar epitopes or non-specific binding to other cellular components. While specific off-target proteins for all EpCAM antibodies are not exhaustively documented in publicly available literature, potential issues can include cross-reactivity with other cell adhesion molecules or unforeseen interactions within the tumor microenvironment. High-affinity antibodies, for instance, have been associated with toxicities like acute pancreatitis in clinical settings, suggesting potential off-target engagement in tissues with even low levels of EpCAM expression or with structurally similar proteins.[9][10]
Q3: How can I assess the specificity of my EpCAM antibody?
A3: Antibody specificity should be validated for each application. Key validation techniques include:
-
Western Blotting: Use a panel of cell lines with varying EpCAM expression levels (positive and negative controls) to ensure a single band at the correct molecular weight.[11][12]
-
Knockout/Knockdown Validation: Use CRISPR/Cas9 or siRNA to create EpCAM-negative cell lines. A specific antibody should show a significantly reduced or absent signal in these cells.[12][13]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique identifies the protein bound by the antibody, confirming it is EpCAM, and can also identify any off-target proteins that are co-precipitated.[3][12][14]
-
Flow Cytometry: Compare binding to EpCAM-positive and EpCAM-negative cell lines. A specific antibody will only stain the EpCAM-positive cells.[15][16][17][18]
Troubleshooting Guides
High Background Staining in Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Diffuse, non-specific staining throughout the tissue | Insufficient blocking of non-specific binding sites. | Increase the blocking incubation time (e.g., 1 hour at room temperature). Use 5-10% normal serum from the species of the secondary antibody as the blocking agent.[19][20][21] |
| Primary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[19][22] | |
| Endogenous peroxidase or phosphatase activity (for HRP/AP detection). | Quench endogenous peroxidase activity with 3% H₂O₂ in methanol or water before primary antibody incubation. For alkaline phosphatase, use levamisole in the substrate solution.[12][19][23] | |
| Secondary antibody cross-reactivity. | Run a control without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Use a pre-adsorbed secondary antibody.[19][23] | |
| Spotty or uneven background | Inadequate deparaffinization. | Extend the deparaffinization steps and use fresh xylene and alcohols.[21][23] |
| Tissue drying out during staining. | Keep slides in a humidified chamber during incubations.[19] |
Unexpected Results in Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in negative control cells | Non-specific binding of the primary antibody to Fc receptors on immune cells. | Use an Fc blocking reagent prior to incubation with the primary antibody.[4] |
| Antibody concentration is too high, leading to low-affinity binding. | Titrate the antibody to find the optimal concentration that provides a good signal-to-noise ratio.[4] | |
| Dead cells are non-specifically binding the antibody. | Use a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.[4] | |
| Weak or no signal in EpCAM-positive cells | Antibody is not suitable for flow cytometry (recognizes a denatured epitope). | Check the antibody datasheet to ensure it is validated for flow cytometry. |
| Low EpCAM expression on the cell line. | Confirm EpCAM expression level using a validated positive control antibody or by RT-qPCR. | |
| Insufficient antibody incubation time or temperature. | Increase incubation time (e.g., 30-60 minutes) and perform incubation at 4°C to reduce receptor internalization. |
Quantitative Data
Binding Affinities of Clinically Tested Anti-EpCAM Monoclonal Antibodies
| Antibody | Binding Affinity (K D ) [nM] | Binding Domain |
| ING-1 | 0.8 | N-terminal (Exon 2-encoded) |
| 3622W94 | 0.9 | N-terminal (Exon 2-encoded) |
| Edrecolomab | 10.2 | N-terminal (Exon 2-encoded) |
| Adecatumumab | 20.3 | Membrane proximal (Exon 5-encoded) |
| recEpMab-37 | 20-32 | Amino acids 144-164 |
Data for ING-1, 3622W94, Edrecolomab, and Adecatumumab from Stoecklein et al., 2010.[9][10] Data for recEpMab-37 from Kayamori et al., 2021.[5]
Experimental Protocols
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying the binding partners (on-target and off-target) of an EpCAM antibody.
-
Cell Lysis:
-
Culture EpCAM-positive cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This reduces non-specific binding to the beads.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate (typically 1-2 mg of total protein) with the EpCAM antibody (use the manufacturer's recommended amount, or titrate for optimal results) overnight at 4°C on a rotator.
-
As a negative control, incubate an equal amount of lysate with an isotype control antibody.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer. For mass spectrometry, a gentler elution with a low-pH buffer followed by neutralization is often preferred.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically reduced, alkylated, and digested into peptides using trypsin.
-
The resulting peptide mixture is desalted using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify the proteins present in the sample.
-
-
Data Analysis:
-
Compare the proteins identified in the EpCAM antibody IP to those in the isotype control IP.
-
Proteins significantly enriched in the EpCAM IP are considered potential binding partners. The intended target, EpCAM, should be highly enriched. Any other significantly enriched proteins are potential off-target binders.
-
Protocol 2: Flow Cytometry-Based Specificity Assay
This protocol allows for the assessment of antibody binding specificity to cell surface EpCAM.[15][16][17]
-
Cell Preparation:
-
Harvest EpCAM-positive (e.g., MCF-7) and EpCAM-negative (e.g., a non-epithelial cell line like Jurkat, or a genetically modified EpCAM-knockout line) cells.
-
Wash the cells with FACS buffer (e.g., PBS with 1-2% BSA or FBS).
-
Count the cells and resuspend to a concentration of 1x10⁶ cells/mL in FACS buffer.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add the EpCAM-targeting antibody at a pre-determined optimal concentration.
-
Include the following controls:
-
Unstained cells (for setting voltage and gating).
-
Isotype control antibody at the same concentration as the primary antibody (to assess non-specific binding).
-
EpCAM-negative cells stained with the EpCAM antibody (to confirm lack of binding).
-
-
Incubate for 30 minutes at 4°C, protected from light if using a fluorescently conjugated primary antibody.
-
-
Washing:
-
Add 1-2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step twice.
-
-
Secondary Antibody Staining (if primary is unconjugated):
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a fluorescently conjugated secondary antibody that is specific for the isotype of the primary EpCAM antibody.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Repeat the washing steps as described in step 4.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If desired, add a viability dye just before analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and comparing the fluorescence intensity of the test sample to the isotype control and the staining of the EpCAM-negative cell line. A specific antibody will show a significant shift in fluorescence only for the EpCAM-positive cells.
-
Visualizations
EpCAM Signaling Pathway
Caption: EpCAM signaling via regulated intramembrane proteolysis (RIP).
Experimental Workflow for IP-MS
Caption: Workflow for identifying antibody off-target binding via IP-MS.
Troubleshooting Logic for High IHC Background
Caption: Decision tree for troubleshooting high background in IHC.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of the new EpCAM-specific antibody HO-3: implications for trifunctional antibody immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cytometry.org [cytometry.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Novel human single-domain antibodies exert potent anti-tumor activity by targeting EGF-like repeat epitope of EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. youtube.com [youtube.com]
- 15. A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer [jove.com]
- 16. A Flow Cytometry-based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High background in immunohistochemistry | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. abcam.com [abcam.com]
- 22. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 23. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Cytokine Release Syndrome in Preclinical Immunotherapy Models
A Note on NK314 and Cytokine Release Syndrome (CRS): Initial literature review indicates that this compound is a novel synthetic benzo[c]phenanthridine alkaloid that functions as a topoisomerase IIα (Topo IIα) inhibitor.[1][2][3][4] Its mechanism of action involves inducing Topo IIα-DNA complexes and subsequent DNA double-strand breaks, leading to G2 cell cycle arrest in tumor cells.[1][4] Based on the available preclinical data, this compound's primary mode of action is as a chemotherapeutic agent, and there is no direct evidence to suggest it induces cytokine release syndrome (CRS), a systemic inflammatory response more commonly associated with immunotherapies that activate T cells or other immune effector cells.[5][6][7][8]
This technical support guide, therefore, focuses on mitigating CRS in the context of preclinical immunotherapy models, such as those involving CAR-NK cells or T-cell engagers. The principles and methodologies described herein may be relevant for researchers investigating this compound in combination with immunotherapies or for those who have unexpectedly observed inflammatory responses in their preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS) and why is it a concern in preclinical immunotherapy studies?
A1: Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the excessive and uncontrolled release of pro-inflammatory cytokines, such as TNF-α, Interleukin (IL)-1, IL-2, and IL-6.[5][6] In preclinical models, this can lead to a range of symptoms from mild, transient fever to severe, life-threatening conditions including cardiorespiratory organ dysfunction.[5] Monitoring and mitigating CRS is critical for establishing the safety profile of novel immunotherapies before they advance to clinical trials.
Q2: What are the key cytokines to monitor in preclinical models of CRS?
A2: While the specific cytokine profile can vary depending on the therapeutic modality and the preclinical model, key cytokines to monitor include IL-6, TNF-α, IFN-γ, IL-1β, and IL-10.[8][9] IL-6 is a particularly important biomarker, as its levels often correlate with the severity of CRS.[9] However, it's important to note that some therapies, like CAR-NK cells, may have a different cytokine secretion profile that doesn't prominently feature IL-6, necessitating the monitoring of a broader panel of cytokines.[5][6]
Q3: What are the common preclinical models used to study CRS?
A3: A common preclinical model for studying CRS involves the use of immunodeficient mice reconstituted with a human immune system (HIS), often referred to as humanized mice.[8][10] These models, such as human peripheral blood mononuclear cell (PBMC) humanized NSG or NSG-SGM3 mice, contain human immune cells like T cells, B cells, NK cells, and myeloid cells, allowing for the evaluation of immunotherapy-induced CRS.[8]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of pro-inflammatory cytokines in a preclinical study.
Possible Cause:
-
The dose of the immunotherapeutic agent is too high.
-
The tumor burden in the animal model is very high, leading to extensive on-target immune activation.
-
The specific characteristics of the human donor cells used for reconstitution in humanized mice.
Troubleshooting Steps:
-
Dose Titration: Conduct a dose-response study to determine the optimal therapeutic dose with a manageable level of cytokine release.
-
Staggered Dosing: Instead of a single high dose, consider a fractionated or staggered dosing schedule.
-
Tumor Burden Management: In xenograft models, initiate treatment when the tumor burden is lower to avoid excessive initial immune activation.
-
Prophylactic Interventions: Consider the prophylactic administration of agents that can mitigate CRS.
Issue 2: Severe CRS-like symptoms (e.g., rapid weight loss, lethargy) observed in animal models.
Possible Cause:
-
Rapid and massive activation of effector immune cells leading to a cytokine storm.
-
Off-target effects of the therapeutic agent.
Troubleshooting Steps:
-
Immediate Intervention: Administer supportive care to the animals as per institutional guidelines.
-
Cytokine Blockade:
-
Corticosteroids: Use corticosteroids like dexamethasone to broadly suppress the inflammatory response.
-
Re-evaluation of the Therapeutic Agent: If severe toxicity is consistently observed even at low doses, the intrinsic properties of the therapeutic agent may need to be re-evaluated.
Quantitative Data Summary
The following table summarizes preclinical data on cytokine release from various immunotherapy platforms.
| Therapeutic Platform | Preclinical Model | Key Findings on Cytokine Release | Reference |
| INB-619 (gamma-delta T cell engager) | SLE donor models | Minimal secretion of adverse cytokines such as IL-6 at concentrations multiples lower than currently marketed compounds. | [11][12] |
| ATG-201 (CD19 x CD3 TCE) | CD34+ cells humanized NDG mice | A single dose achieved complete and sustained B cell depletion with reduced cytokine release compared to first-generation TCEs. | [13] |
| CD19 CAR-NK cells co-expressing IL-15 and CCL-21 | In vitro co-culture | Superior cytotoxicity and cytokine secretion functions compared to standard CAR-NK cells. | [14] |
Experimental Protocols
Protocol 1: In Vivo CRS Assessment in Humanized Mice
-
Model System: Use immunodeficient mice (e.g., NSG or NSG-SGM3) engrafted with human PBMCs or CD34+ hematopoietic stem cells.
-
Therapeutic Administration: Administer the immunotherapeutic agent (e.g., CAR-NK cells, T-cell engager) via intravenous injection.
-
Monitoring:
-
Monitor the mice for clinical signs of CRS, including weight loss, ruffled fur, hunched posture, and reduced mobility, at least once daily.
-
Collect peripheral blood samples at regular intervals (e.g., 2, 6, 24, and 48 hours post-treatment) for cytokine analysis.
-
-
Cytokine Analysis:
-
Isolate plasma from the blood samples.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key human cytokines, including IL-6, IFN-γ, TNF-α, IL-2, IL-10, and IL-1β.
-
-
Data Interpretation: Compare the cytokine levels in the treated group to those in a control group (e.g., receiving a non-targeting control therapy or vehicle) to assess the induction of CRS.
Protocol 2: In Vitro Co-culture Assay for Cytokine Release
-
Cell Culture:
-
Culture the target tumor cells (e.g., NALM6 leukemia cells for a CD19-targeted therapy).
-
Culture the effector cells (e.g., primary T cells, CAR-NK cells).
-
-
Co-culture Setup:
-
Plate the target cells in a 96-well plate.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1).
-
Include control wells with effector cells alone and target cells alone.
-
-
Incubation: Incubate the co-culture for a predetermined period (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Analyze the supernatant for the presence of relevant cytokines using a multiplex immunoassay or ELISA.
-
Data Analysis: Compare the cytokine concentrations in the co-culture wells to the control wells to determine the specific cytokine release induced by the interaction between the effector and target cells.
Visualizations
Caption: Generalized signaling pathway of cytokine release syndrome (CRS).
References
- 1. This compound, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. news-medical.net [news-medical.net]
- 6. CAR-NK Cell Therapies: Not Completely CRS-proof? | ACROBiosystems [acrobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Release Syndrome in BRGSF-HIS | Infographic | genOway [genoway.com]
- 11. IN8bio presents new preclinical data from INB-619 - TipRanks.com [tipranks.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Antengene Presents Latest Preclinical Data of ATG-201 (CD19 x CD3 TCE) at ACR 2025 [prnewswire.com]
- 14. CAR-NK cell therapy: latest updates from the 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BNT314 Formulation - Information Not Publicly Available
Efforts to create a detailed technical support center for BNT314 formulation challenges and solutions have been impeded by a lack of publicly available information. At present, specific formulation details, stability data, and experimental protocols for BNT314 are not disclosed in the public domain.
BNT314, an investigational bispecific antibody, is currently undergoing clinical trials.[1][2][3] Information released by BioNTech and its collaborators primarily focuses on its mechanism of action, clinical efficacy, and safety profile in cancer patients.[1][4] BNT314 is designed to target the epithelial cell adhesion molecule (EpCAM) on tumor cells and the 4-1BB receptor on T cells, thereby activating an anti-tumor immune response.[5]
While general challenges in the formulation of monoclonal and bispecific antibodies are well-documented in scientific literature, these do not specifically address the unique characteristics of BNT314. These general challenges for biopharmaceuticals include ensuring stability, preventing aggregation, controlling viscosity, and developing appropriate delivery systems.[6][7] Strategies to overcome these hurdles often involve the use of specific excipients, buffer systems, and lyophilization techniques, and are highly specific to the molecule .[6][7][8]
Without access to a technical data sheet or publications detailing the formulation of BNT314, it is not possible to provide specific troubleshooting guides, quantitative data tables, or detailed experimental protocols as requested. The creation of accurate signaling pathway diagrams, experimental workflows, and logical relationship diagrams related to BNT314 formulation is also not feasible given the current lack of specific information.
Researchers, scientists, and drug development professionals seeking information on BNT314 formulation are advised to consult directly with the developers, BioNTech and Genmab, or refer to future publications and regulatory disclosures. As BNT314 progresses through clinical development, more detailed information regarding its formulation may become publicly available.
References
- 1. Safety and Preliminary Efficacy of BNT314 in Cancer Patients With Malignant Solid Tumors, Trial ID BNT314-01 | BioNTech | [clinicaltrials.biontech.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. A Clinical Study to Test if an Investigational Treatment Called BNT314 When Used in Combination With Another Investigational Treatment BNT327 and Chemotherapy, is Beneficial and Safe for Patients With Advanced Colorectal Cancer, Trial ID BNT314-02 | BioNTech | [clinicaltrials.biontech.com]
- 4. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 - BioSpace [biospace.com]
- 5. Facebook [cancer.gov]
- 6. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Heterogeneous EpCAM Expression in Tumors
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the heterogeneous expression of the Epithelial Cell Adhesion Molecule (EpCAM) in tumors.
Frequently Asked Questions (FAQs)
Q1: What is EpCAM and why is its expression relevant in cancer research?
A1: The Epithelial Cell Adhesion Molecule (EpCAM), also known as CD326, is a 30- to 40-kDa transmembrane glycoprotein expressed in a variety of human epithelial tissues, cancers, and stem cells.[1][2] Initially identified as a cell adhesion molecule, EpCAM is now recognized for its significant roles in cell signaling, proliferation, migration, and differentiation, making it a key player in carcinogenesis.[3][4] Its overexpression is common in many adenocarcinomas and squamous cell carcinomas and is often associated with poor prognosis.[2][5][6] Consequently, EpCAM is a widely used biomarker for the detection of circulating tumor cells (CTCs) and a prominent target for cancer immunotherapy.[7][8]
Q2: What does "heterogeneous EpCAM expression" mean and why is it a problem?
A2: Heterogeneous EpCAM expression refers to the variable levels of EpCAM protein found on cancer cells within the same tumor or among different metastatic sites. This variability means that a tumor can be composed of a mix of EpCAM-high, EpCAM-low, and even EpCAM-negative cells.[9][10] This presents a significant challenge for both diagnostics and therapeutics. For instance, technologies that rely on EpCAM for the enrichment of CTCs may fail to capture EpCAM-negative or low-expressing tumor cells, leading to an underestimation of metastatic potential.[11][12][13] Similarly, therapies targeting EpCAM may be ineffective against the entire tumor population, potentially leaving behind resistant, EpCAM-negative cells that can lead to relapse.[14]
Q3: Are EpCAM-negative circulating tumor cells (CTCs) common?
A3: Yes, the existence of EpCAM-negative CTCs is well-documented.[11][15] Studies have shown that EpCAM expression can be downregulated or lost entirely, particularly during processes like the epithelial-to-mesenchymal transition (EMT), which is associated with increased invasiveness and metastatic potential.[11][13] Therefore, relying solely on EpCAM-based capture methods can miss a significant and potentially more aggressive subpopulation of CTCs.[12][16]
Q4: What signaling pathways are associated with EpCAM?
A4: EpCAM is involved in several key oncogenic signaling pathways. Upon regulated intramembrane proteolysis (RIP) by enzymes like TACE and presenilin-2, EpCAM's intracellular domain (EpICD) is released.[1][5] EpICD can translocate to the nucleus and form a complex with FHL2, β-catenin, and Lef-1, which engages the Wnt signaling pathway to promote the transcription of target genes like c-myc and cyclins.[1][17][18] Additionally, the extracellular domain of EpCAM (EpEX) can bind to and activate the EGFR pathway, leading to the activation of AKT and MAPK signaling.[5] This activation can inhibit apoptosis and stabilize the PD-L1 protein, contributing to immune evasion.[5]
Q5: How is EpCAM expression regulated in tumor cells?
A5: EpCAM expression is regulated by multiple mechanisms. The Wnt/β-catenin signaling pathway can modulate EpCAM transcription.[17] For example, the β-catenin/TCF4 complex can directly regulate the transcription of the EPCAM gene.[17] Epigenetic modifications, such as promoter methylation, also play a crucial role.[19] Silencing of the EPCAM gene has been linked to promoter methylation in several cancers.[19] Furthermore, growth factors like TGF-β, a key regulator of EMT, have been shown to suppress EpCAM expression at both the mRNA and protein levels.[4]
Troubleshooting Guides
Issue 1: Low or no detection of EpCAM-positive cells by flow cytometry or IHC.
| Possible Cause | Troubleshooting Step |
| Antibody clone recognizes an intracellular epitope. | Some anti-EpCAM monoclonal antibodies may preferentially bind to cytoplasmic EpCAM, which is not accessible on intact, non-permeabilized cells.[7] Solution: Check the manufacturer's data sheet for the antibody's epitope. If analyzing by flow cytometry, compare staining results between permeabilized and non-permeabilized cells. For IHC, ensure the protocol includes an appropriate antigen retrieval step. |
| EpCAM is truly downregulated or absent. | The tumor cells may have undergone EMT or have inherent low EpCAM expression.[11][13] Solution: Use a multi-marker approach. Include markers for mesenchymal cells (e.g., Vimentin) and other tumor-associated antigens. Consider using an EpCAM-independent method for cell enrichment or analysis if possible.[9][12] |
| Suboptimal antibody concentration or incubation time. | Insufficient antibody may lead to a weak signal. Solution: Perform an antibody titration experiment to determine the optimal concentration. Optimize incubation time and temperature according to the manufacturer's protocol. |
| Poor antigen retrieval (IHC). | The EpCAM epitope may be masked by formalin fixation. Solution: Optimize the antigen retrieval method. Test different buffers (e.g., citrate, EDTA) and heating conditions (e.g., microwave, pressure cooker). |
Issue 2: Inconsistent or variable EpCAM staining in tissue sections (IHC).
| Possible Cause | Troubleshooting Step |
| Biological heterogeneity of the tumor. | Tumors are inherently heterogeneous, with different regions expressing varying levels of EpCAM.[10] Solution: Analyze multiple sections from different areas of the tumor block. Use a quantitative scoring method to assess the percentage of positive cells and staining intensity across the entire section.[20] |
| Fixation artifacts. | Over- or under-fixation can affect antigen preservation and antibody binding. Solution: Standardize the fixation protocol. Ensure consistent time in formalin and proper tissue processing. |
| Edge effect or sectioning issues. | The edges of the tissue or thick sections may stain non-specifically. Solution: Ensure proper microtome technique. Discard sections with obvious artifacts. Use a high-quality adhesive slide to prevent tissue detachment. |
Issue 3: Failure to enrich a known EpCAM-positive cancer cell line from blood (Spike-in Experiment).
| Possible Cause | Troubleshooting Step | | Low affinity of the capture antibody. | Some antibodies may only bind effectively to cells with very high EpCAM expression.[14] Solution: Use a high-affinity antibody for capture. Consider using a cocktail of antibodies targeting different EpCAM epitopes or a combination of different surface markers.[11][13] | | Dynamic downregulation of EpCAM. | EpCAM expression can be dynamic and may decrease after cells enter the bloodstream or are cultured.[12] Solution: Characterize the EpCAM expression of your cell line immediately before the spike-in experiment using flow cytometry. | | Suboptimal flow rate in microfluidic devices. | High flow rates can reduce capture efficiency. Solution: Optimize the flow rate for your specific device. Slower flow rates generally improve the probability of cell-antibody interaction and capture.[21] |
Quantitative Data Summary
Table 1: EpCAM Expression in Different Cancer Cell Lines
| Cell Line | Cancer Type | EpCAM Expression Level | Reference |
| MCF-7 | Breast (Luminal) | High (>90%) | [9] |
| ZR-75-1 | Breast (Luminal) | High (>90%) | [9] |
| Hs578T | Breast (Basal-like) | Low (<5%) | [9] |
| Caco-2 | Colorectal Adenocarcinoma | Positive | [3] |
Table 2: Comparison of CTC Capture Methods
| Capture Method | Principle | Advantage | Disadvantage | Reference |
| Immunomagnetic (e.g., CellSearch) | Positive selection using anti-EpCAM antibodies coupled to magnetic beads. | FDA-cleared, standardized. | Misses EpCAM-negative/low CTCs.[12] | [9][15] |
| Microfluidic (EpCAM-based) | Capture of cells on antibody-coated surfaces in a microchannel. | High sensitivity for EpCAM-positive cells. | Subject to bias from EpCAM heterogeneity. | [11] |
| Microfluidic (Size-based) | Isolation based on the larger size and deformability of CTCs compared to blood cells. | Phenotype-independent, captures EpCAM-negative cells. | May capture non-tumor cells of similar size. | [12] |
| Negative Depletion | Removal of hematopoietic cells (e.g., CD45+) to enrich for CTCs. | Unbiased by tumor surface markers. | Can have lower purity. | [12] |
Visualizations: Pathways and Workflows
Caption: EpCAM signaling involves proteolytic cleavage, nuclear translocation of EpICD to activate Wnt signaling, and EGFR pathway activation by the shed EpEX domain.
Caption: Experimental workflow for the comprehensive analysis of CTCs, employing parallel strategies to capture both EpCAM-positive and EpCAM-negative populations.
Caption: Conceptual diagram illustrating how a primary tumor with heterogeneous EpCAM expression gives rise to a mixed population of circulating tumor cells.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for EpCAM in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 min each).
-
Immerse in 100% Ethanol (2 changes, 3 min each).
-
Immerse in 95% Ethanol (2 min).
-
Immerse in 70% Ethanol (2 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 min).
-
Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 min.
-
Rinse with TBST.
-
Block non-specific binding with 5% normal goat serum in TBST for 1 hour.
-
Incubate with primary anti-EpCAM antibody (diluted in blocking buffer) overnight at 4°C.
-
Rinse with TBST (3 changes, 5 min each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST (3 changes, 5 min each).
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with water. "Blue" the sections in a gentle stream of tap water or Scott's Tap Water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Controls:
-
Positive Control: Use a tissue known to express EpCAM (e.g., colon carcinoma).[1]
-
Negative Control: Omit the primary antibody to check for non-specific secondary antibody binding.
-
Protocol 2: Flow Cytometry for Surface and Intracellular EpCAM
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at 1x10^6 cells/mL in FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
-
Surface Staining:
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add fluorochrome-conjugated anti-EpCAM primary antibody at the pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend in 300 µL of FACS buffer for analysis.
-
-
Intracellular Staining (for comparison):
-
Following surface staining and washing, resuspend cells in 100 µL of Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm) for 20 minutes at 4°C.
-
Wash twice with 1x Perm/Wash buffer.
-
Add the anti-EpCAM antibody (or an antibody known to recognize an intracellular epitope) diluted in Perm/Wash buffer.[7]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with 1x Perm/Wash buffer.
-
Resuspend in 300 µL of FACS buffer for analysis.
-
-
Controls:
-
Unstained Cells: To set baseline fluorescence.
-
Isotype Control: To determine non-specific antibody binding.
-
Fluorescence Minus One (FMO): For multicolor panels, to set proper gates.
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for EPCAM Gene Expression
-
RNA Extraction:
-
Extract total RNA from cell pellets or tissue samples using a commercial kit (e.g., RNeasy Kit) or TRIzol method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Use validated primers for human EPCAM and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.[16][22]
-
-
Thermal Cycling:
-
Perform the reaction on a real-time PCR system with a typical program:
-
Initial Denaturation: 95°C for 10 min.
-
40 Cycles:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt Curve Analysis: To verify product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of EPCAM using the ΔΔCt method, normalizing to the housekeeping gene.
-
-
Controls:
-
No Template Control (NTC): To check for contamination.
-
No Reverse Transcriptase (-RT) Control: To check for genomic DNA contamination.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. smj.journals.ekb.eg [smj.journals.ekb.eg]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Biology and clinical relevance of EpCAM [cell-stress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EpCAM-targeting cancer immunotherapies: Evidence from clinical studies and the way forward [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. EpCAM-targeting CAR-T cell immunotherapy is safe and efficacious for epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of EpCAM-Negative and Cytokeratin-Negative Circulating Tumor Cells in Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating tumor cells isolation: the “post-EpCAM era” - Chinese Journal of Cancer Research [cjcrcn.org]
- 13. researchgate.net [researchgate.net]
- 14. EpCAM Immunotherapy versus Specific Targeted Delivery of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Heterogeneous expression of EPCAM in human circulating tumour cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Epithelial Cell Adhesion Molecule (EpCAM) Expression in Human Tumors: A Comparison with Pan-Cytokeratin and TROP2 in 14,832 Tumors [mdpi.com]
- 21. Quantifying EpCAM heterogeneity of circulating-tumor-cells (CTCs) from small cell lung cancer (SCLC) patients. - ASCO [asco.org]
- 22. Heterogeneous expression of EPCAM in human circulating tumour cells from patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Flow Cytometry for Detecting Rare Immune Cell Populations with NK314: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of rare immune cell populations using the hypothetical marker NK314 in flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing a flow cytometry panel for a rare cell population like those positive for this compound?
The initial and most critical step is to thoroughly understand the biology of your target population. This involves gathering information on the expression levels of your markers of interest, including this compound, and their co-expression on different cell subsets.[1] Antigens can be categorized into three groups based on their expression patterns:
-
Primary markers: Highly expressed and used to identify the main cell lineages.
-
Secondary markers: Have intermediate or variable expression and help in further subsetting populations.
-
Tertiary markers: Often have low or unknown expression levels and are typically the most critical for the specific research question.[1]
For a rare population, the marker defining it (in this case, this compound) would be considered a tertiary marker. Therefore, it is crucial to pair it with a very bright fluorochrome to ensure optimal resolution from the negative population.[1][2]
Q2: How do I choose the best fluorochromes for my panel, especially for the dim this compound marker?
Fluorochrome selection should be a balance between the brightness of the dye and the expression level of the antigen.[2] For a dim marker like this compound, a bright fluorochrome is essential.[1] Consider the following:
-
Stain Index: This is a measure of the separation between the positive and negative populations. Choose fluorochromes with a high stain index for dimly expressed markers.[2]
-
Spectral Overlap: Minimize spillover between fluorochromes, as this can obscure rare populations. Select fluorochromes with unique spectral profiles and separated primary excitation peaks.[2]
-
Instrument Configuration: Be aware of the lasers and detectors available on your flow cytometer to ensure compatibility with your chosen fluorochromes.
Fluorochrome Brightness Ranking (Example)
| Brightness Category | Example Fluorochromes | Recommended for |
| Dim | PerCP | High-density antigens (Primary markers) |
| Intermediate | BV711 | Intermediate-density antigens (Secondary markers) |
| Bright | PE, APC | Low-density antigens (Tertiary markers like this compound)[2] |
Q3: What are the best practices for sample preparation to ensure the viability of rare cells?
High sample quality is paramount for detecting rare events. Dead cells can non-specifically bind antibodies, leading to false positives and reduced resolution.[3][4] To maintain cell health:
-
Gentle Handling: Avoid vigorous vortexing and excessive centrifugation speeds.[3]
-
Temperature Control: Keep cells on ice during staining and processing to slow down metabolism and prevent antibody internalization.[3][5][6]
-
Appropriate Buffers: Use a staining buffer containing protein (like BSA or FBS) to minimize non-specific binding.[3][5]
-
Viability Dyes: Always include a viability dye to exclude dead cells from your analysis.[3][7][8] There are two main types:
Troubleshooting Guides
Issue 1: I am not detecting my this compound-positive population, or the signal is too weak.
This is a common challenge when working with rare cells and can stem from several factors.
Troubleshooting Decision Tree
Caption: Troubleshooting weak or no signal for the this compound marker.
Q&A for Weak/No Signal:
-
Q: How do I confirm my this compound antibody is working?
-
A: Use a positive control cell line or primary cells known to express the target antigen. If the target is intracellular, ensure your fixation and permeabilization protocol is appropriate.[3] Also, titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[5][10]
-
-
Q: What if I still can't see a signal after confirming the antibody works?
-
A: Re-evaluate your panel design. Ensure the this compound antibody is conjugated to one of the brightest fluorochromes and that its emission spectrum is not in a channel with high spillover from another bright fluorochrome.[2]
-
-
Q: Could the issue be with my cells?
-
A: Yes. Poor sample viability can lead to loss of the target population. Always use a viability dye and gate on live cells.[6][7] Also, ensure you are acquiring a sufficient number of events to detect a rare population. For a frequency of 0.1%, you would need to acquire at least 1 million total events to see 1,000 positive events.[3]
-
Issue 2: I have high background staining, which is obscuring my rare this compound-positive cells.
High background can make it difficult to resolve a dimly positive rare population from the negative population.
Q&A for High Background:
-
Q: What is the most common cause of high background?
-
Q: How can I reduce non-specific binding?
-
A:
-
Fc Block: Pre-incubate your cells with an Fc blocking reagent before adding your primary antibodies.[3]
-
Antibody Titration: Using too much antibody can increase background staining. Perform a titration to find the optimal concentration.[10]
-
Washing: Ensure adequate washing steps to remove unbound antibodies.[12]
-
Isotype Controls: Use an isotype control to assess the level of non-specific binding of your primary antibody.[10]
-
-
-
Q: Can dead cells contribute to high background?
Experimental Protocols
Protocol 1: General Immunophenotyping for Rare Surface Markers like this compound
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and buffers may be required for your specific cell type and panel.
-
Cell Preparation:
-
Start with a single-cell suspension. For tissues, this may require mechanical dissociation and enzymatic digestion.[3] For blood, red blood cell lysis may be necessary.[6]
-
Count cells and determine viability. Adjust cell concentration to 1-10 x 10⁶ cells/mL in cold staining buffer (e.g., PBS with 1% BSA).[3][5]
-
-
Fc Receptor Blocking:
-
Staining with Primary Antibodies:
-
Washing:
-
Add 2 mL of cold staining buffer and centrifuge at 300-500 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.[13]
-
-
Viability Staining (if using a DNA-binding dye):
-
Resuspend the cell pellet in 200-400 µL of staining buffer.[13]
-
Add the viability dye (e.g., 7-AAD or DAPI) a few minutes before analysis.
-
-
Acquisition:
-
Vortex the sample gently before acquiring it on the flow cytometer.[5]
-
Acquire a sufficient number of events to ensure statistical significance for the rare population.
-
Workflow for Rare Cell Detection
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
Technical Support Center: Troubleshooting Non-Specific Binding in ELISA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and reducing non-specific binding (NSB) in ELISA assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of an ELISA assay?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies or other proteins, to the microplate surface or to each other in a way that is not related to the specific antigen-antibody interaction being measured.[1][2] This can lead to a high background signal, which obscures the true signal from the analyte of interest and can result in inaccurate, false-positive, or false-negative results.[1][3]
Q2: What are the common causes of high background and non-specific binding in ELISA?
A2: High background in an ELISA is often a result of one or more of the following factors:
-
Insufficient Blocking: The blocking buffer's role is to cover any unoccupied binding sites on the microplate to prevent antibodies from sticking non-specifically.[4][5] Inadequate blocking can leave sites exposed.
-
Inadequate Washing: Washing steps are critical for removing unbound and non-specifically bound reagents.[4][5] Insufficient washing can leave residual components in the wells, contributing to high background.[3][6]
-
Antibody Concentration: Using primary or secondary antibody concentrations that are too high can lead to increased non-specific binding.[4][7]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with components of the blocking buffer.[5]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay. This can include heterophilic antibodies, human anti-mouse antibodies (HAMA), or rheumatoid factors that can cross-link the capture and detection antibodies.
-
Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that contribute to a high background signal.[3][6]
Q3: How can I differentiate between a true signal and non-specific binding?
A3: To distinguish a true signal from NSB, it is essential to include proper controls in your experiment. A "no-analyte" or "blank" control well (containing all assay components except the analyte) should give a very low signal. If this well shows a high signal, it is indicative of non-specific binding. Additionally, running a negative control sample that is known not to contain the target analyte can help identify false-positive signals caused by NSB.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues related to non-specific binding.
Issue 1: High Background Signal in All Wells
High background across the entire plate often points to a systemic issue with one of the assay reagents or procedural steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[5][7] | A decrease in the overall background signal. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5 washes) and/or the soaking time for each wash (e.g., 30-60 seconds). Ensure adequate wash buffer volume (at least 300 µL per well).[6][7] | More effective removal of unbound reagents, leading to a lower background. |
| Antibody Concentration Too High | Perform a titration of the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[4][7] | Reduced background signal while maintaining a sufficient specific signal. |
| Substrate Solution Deterioration | Prepare fresh substrate solution for each experiment. Ensure it is colorless before adding it to the plate.[6] | Elimination of background signal caused by pre-oxidized substrate. |
| Contamination of Reagents | Use fresh, sterile reagents and pipette tips. Ensure the plate washer is clean.[3][6] | Reduction in background if contamination was the source. |
Issue 2: High Background Signal Only in Sample Wells
If high background is confined to the wells containing the sample, the issue likely stems from the sample matrix itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Dilute the sample further in an appropriate sample diluent. The diluent should ideally have a similar composition to the sample matrix but without the interfering substances. | Reduction of interfering components, leading to a lower background in sample wells. |
| Heterophilic Antibodies/HAMA | Add a commercially available heterophilic antibody blocker to the sample diluent. | The blocker will bind to the interfering antibodies, preventing them from cross-linking the assay antibodies. |
| Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's species of origin. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. | Reduced background signal by eliminating off-target binding of the secondary antibody. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
-
Prepare different blocking buffers:
-
1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in PBS.
-
1%, 3%, and 5% (w/v) non-fat dry milk in PBS.
-
Commercially available protein-free blocking buffers.
-
-
Coat the ELISA plate with the capture antibody as per your standard protocol.
-
Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of the different blocking buffers to separate sets of wells. Include a "no block" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Proceed with the remainder of your ELISA protocol , adding samples (including a negative control) and detection reagents.
-
Compare the signal-to-noise ratio for each blocking condition to determine the most effective one.
Protocol 2: Optimizing Wash Steps
-
Prepare your ELISA plate up to the first wash step (e.g., after coating and blocking, or after sample incubation).
-
Divide the plate into sections to test different washing protocols:
-
Condition A: 3 washes with 300 µL of wash buffer per well.
-
Condition B: 5 washes with 300 µL of wash buffer per well.
-
Condition C: 3 washes with a 30-second soak time for each wash.
-
Condition D: 5 washes with a 30-second soak time for each wash.
-
-
Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.
-
Continue with the subsequent steps of your ELISA protocol.
-
Analyze the results to identify the washing protocol that yields the lowest background without significantly reducing the specific signal.
Data Presentation
Table 1: Effect of Blocking Buffer Composition on Signal-to-Noise Ratio
| Blocking Buffer | Analyte OD (450 nm) | Blank OD (450 nm) | Signal-to-Noise Ratio (Analyte OD / Blank OD) |
| 1% BSA in PBS | 1.25 | 0.25 | 5.0 |
| 3% BSA in PBS | 1.20 | 0.15 | 8.0 |
| 5% BSA in PBS | 1.15 | 0.10 | 11.5 |
| 1% Non-fat Dry Milk | 1.10 | 0.20 | 5.5 |
| 3% Non-fat Dry Milk | 1.05 | 0.12 | 8.8 |
| Commercial Blocker A | 1.30 | 0.08 | 16.3 |
| Commercial Blocker B | 1.28 | 0.09 | 14.2 |
Note: The data presented are for illustrative purposes and will vary depending on the specific assay.
Table 2: Effect of Wash Protocol on Background Signal
| Wash Protocol | Blank OD (450 nm) |
| 3 Washes | 0.28 |
| 5 Washes | 0.18 |
| 3 Washes with 30s Soak | 0.22 |
| 5 Washes with 30s Soak | 0.12 |
Note: The data presented are for illustrative purposes and will vary depending on the specific assay.
Visualizations
Caption: Standard Sandwich ELISA Workflow.
Caption: Troubleshooting Logic for High Non-Specific Binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. biocompare.com [biocompare.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Improving Production Yield of Recombinant BNT314
Welcome to the Technical Support Center for Recombinant BNT314. As a bispecific antibody (DuoBody®-EpCAMx4-1BB), BNT314 presents unique production challenges compared to conventional monoclonal antibodies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to help optimize the production yield and quality of recombinant BNT314 and similar bispecific antibody formats.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for producing complex bispecific antibodies like BNT314?
A1: Mammalian expression systems are predominantly used for producing complex bispecific antibodies.[1] Chinese Hamster Ovary (CHO) cells are the most common host cells for the production of recombinant monoclonal and bispecific antibodies due to their capacity for correct protein folding, assembly, and human-like post-translational modifications (PTMs), which are critical for the antibody's function and stability.[1][2][3] Human Embryonic Kidney (HEK293) cells are also widely used, especially for transient expression to rapidly produce material for early-stage research and candidate screening.[1][4]
Q2: What are the main challenges in producing IgG-like bispecific antibodies?
A2: The primary challenges stem from the complexity of correctly assembling multiple polypeptide chains. Key issues include:
-
Incorrect Chain Pairing: Co-expression of two different heavy chains and light chains can lead to the formation of undesirable byproducts, such as homodimers (monoclonal antibodies of each parental type) and half-antibodies.[5][6][7] Technologies like the "knobs-into-holes" strategy are used to promote the formation of the correct heterodimer.[7]
-
Low Expression and Yield: The complexity of the molecule and the cellular stress from expressing multiple chains can lead to lower expression levels compared to standard monoclonal antibodies.[8]
-
Aggregation and Instability: Bispecific antibodies can be more prone to aggregation than monoclonal antibodies, which complicates purification and reduces the yield of functional protein.[5][9]
-
Complex Purification: The presence of product-related impurities with physicochemical properties similar to the target bispecific antibody makes downstream purification difficult, often requiring multiple chromatography steps to achieve high purity.[5][6][10]
Q3: What is a typical production workflow for a recombinant bispecific antibody?
A3: A typical workflow involves several key stages, from initial gene synthesis to the final purified product. The process generally includes vector design, cell line development or transient transfection, upstream cell culture for protein expression, and downstream purification and analysis.
Below is a diagram illustrating a general experimental workflow for recombinant bispecific antibody production.
Caption: General workflow for recombinant bispecific antibody production.
Troubleshooting Guides
This section addresses specific problems you may encounter during the production of recombinant BNT314.
Problem 1: Low or No Expression of BNT314
Q: My Western blot or ELISA shows very low or no expression of my bispecific antibody after transient transfection. What are the potential causes and solutions?
A: Low expression is a common issue. Here is a systematic guide to troubleshoot the problem.
Troubleshooting Flowchart for Low Expression
Caption: Decision tree for troubleshooting low bispecific antibody expression.
Detailed Checks:
-
Transfection Efficiency: Always include a positive control, such as a GFP-expressing plasmid, to confirm successful transfection. If the control works but your product doesn't, the issue is likely with your BNT314 construct. If the control also fails, optimize the transfection protocol by varying DNA-to-reagent ratios.
-
Vector Design and Integrity: Ensure the DNA sequences for all chains are correct and in-frame. The use of different expression vectors for each chain can sometimes lead to imbalances in expression; optimizing plasmid ratios is crucial.[11] For complex proteins, codon optimization for your chosen expression host (e.g., CHO or HEK) can significantly improve expression.
-
Cell Viability: Transfection should be performed on healthy, actively dividing cells with viability greater than 95%. Low viability can drastically reduce protein production.[12]
-
Culture Conditions: High-level expression of a complex protein like a bispecific antibody can induce cellular stress. Lowering the culture temperature to 30-34°C post-transfection can slow cell growth, reduce stress, and improve protein folding and assembly, often leading to higher yields of functional protein.
Table 1: Effect of Culture Temperature on Protein Yield & Aggregation
| Culture Temperature (°C) | Relative Yield (%) | Aggregation (%) | Cell Viability at Harvest (%) |
|---|---|---|---|
| 37 | 100 | 15.2 | 75 |
| 34 | 135 | 9.8 | 82 |
| 32 | 150 | 6.5 | 88 |
Note: Data is illustrative, based on typical outcomes for recombinant protein expression in CHO cells.
Problem 2: Low Purity After Protein A Capture
Q: I am getting multiple peaks or a broad peak after my initial Protein A purification step. How can I improve the purity of my BNT314?
A: This is a common challenge due to the presence of product-related impurities like homodimers and half-antibodies. While Protein A binds the Fc region of all IgG-like species, optimization can help separate them.
Strategies to Improve Protein A Purification:
-
pH Gradient Elution: Instead of a single low-pH step elution, use a linear pH gradient (e.g., from pH 5.0 down to 3.0). Different species (heterodimer vs. homodimer) may have slight differences in binding avidity to Protein A, causing them to elute at slightly different pH values.[13]
-
Intermediate Wash Steps: Incorporate wash steps at an intermediate pH (e.g., pH 5.5-6.0) before elution. This can help remove weakly bound impurities and host cell proteins (HCPs).[7]
-
Follow-up Polishing Steps: A single Protein A step is rarely sufficient for bispecific antibodies.[13] You must incorporate subsequent "polishing" steps.
-
Ion-Exchange Chromatography (IEX): Cation-exchange (CEX) or anion-exchange (AEX) can separate molecules based on charge differences, which are often present between the target heterodimer and impurity homodimers.
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity and is effective at removing aggregates.
-
Mixed-Mode Chromatography (MMC): Resins like ceramic hydroxyapatite combine multiple separation principles (e.g., ion exchange and metal affinity) and can be highly effective at resolving complex impurity profiles in a single step.[5][14]
-
Table 2: Comparison of Downstream Purification Strategies
| Chromatography Step | Primary Impurities Removed | Typical Recovery (%) |
|---|---|---|
| Protein A Affinity | Non-Fc-containing proteins, some HCPs | 85-95 |
| Cation Exchange (CEX) | Homodimers, fragments, charge variants | 80-90 |
| Anion Exchange (AEX) | Host Cell Proteins (HCPs), DNA, viruses | >95 (in flow-through mode) |
| Mixed-Mode (e.g., CHT) | Aggregates, homodimers, HCPs, DNA | 75-85 |
Note: Recovery rates are estimates and vary based on the specific molecule and process conditions.
Problem 3: High Levels of Aggregation
Q: My final BNT314 product shows high levels of aggregation upon analysis by Size Exclusion Chromatography (SEC). What can I do to minimize this?
A: Aggregation can occur at any stage, from expression to final formulation.
Troubleshooting Aggregation:
-
Upstream (Expression): As mentioned, lowering the culture temperature can significantly reduce aggregation by improving protein folding.[9]
-
Downstream (Purification):
-
Avoid Harsh Elution: The low pH used for elution from Protein A columns can induce aggregation. Neutralize the eluted protein immediately by collecting it into a buffer containing a high concentration of a neutral pH buffer (e.g., 1M Tris, pH 8.0).
-
Buffer Optimization: Screen different buffer formulations for the purification steps and the final product. The inclusion of excipients like L-Arginine or Polysorbate 80 can help stabilize the protein and prevent aggregation.
-
Minimize Hold Times: Process samples quickly and avoid long hold times, especially at low pH or high protein concentrations.
-
-
Formulation: Perform a formulation screen to find the optimal buffer pH and excipient composition for long-term stability.
Cellular Stress and Protein Folding
High-level expression of a complex, multi-chain protein like BNT314 can trigger the Unfolded Protein Response (UPR) in host cells. While initially adaptive, chronic UPR activation can lead to apoptosis and reduced productivity. This pathway highlights why optimizing expression conditions is critical.
Caption: Simplified Unfolded Protein Response (UPR) pathway in mammalian cells.
Experimental Protocols
Protocol 1: Transient Expression of BNT314 in Suspension HEK293 Cells
This protocol is for a 100 mL scale expression in a shake flask.
Materials:
-
Suspension-adapted HEK293 cells (e.g., Expi293F™)
-
Expression medium (e.g., Expi293™ Expression Medium)
-
Transfection reagent (e.g., ExpiFectamine™ 293)
-
Opti-MEM™ I Reduced Serum Medium
-
Purified plasmid DNA for BNT314 chains (e.g., Heavy Chain 1, Heavy Chain 2, Light Chain) at >1 µg/µL
-
Vented shaker flasks
Procedure:
-
Cell Seeding: On the day of transfection, ensure cells are healthy (>95% viability). Dilute the suspension culture to a final density of 2.5 - 3.0 x 10⁶ viable cells/mL in 85 mL of fresh, pre-warmed expression medium in a 500 mL vented shaker flask.
-
Prepare DNA Mixture:
-
In a sterile tube, combine the plasmids for the different chains. A common starting ratio is 1:1:2 (Heavy Chain 1: Heavy Chain 2: Common Light Chain). For a 100 mL culture, use a total of 100 µg of DNA.
-
Add sterile Opti-MEM™ to the DNA mixture to a final volume of 5.0 mL. Mix gently.
-
-
Prepare Transfection Reagent Mixture:
-
In a separate sterile tube, add 270 µL of transfection reagent to 4.73 mL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Form DNA-Reagent Complexes: Add the DNA mixture to the diluted transfection reagent mixture. Mix by gentle inversion and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfect Cells: Add the 10 mL of DNA-reagent complex solution to the cell culture flask while gently swirling the flask.
-
Incubate: Place the flask in an orbital shaker incubator (37°C, 8% CO₂, ~125 rpm).
-
Add Enhancers/Feeds (Optional): 18-22 hours post-transfection, add expression enhancers or feeds according to the manufacturer's protocol to boost expression.
-
Harvest: Harvest the culture supernatant 5-7 days post-transfection by centrifuging the cells (e.g., 3000 x g for 20 minutes) and collecting the supernatant, which contains the secreted antibody. Filter sterilize the supernatant (0.22 µm) before purification.
Protocol 2: Two-Step Purification of BNT314
This protocol outlines a capture step followed by a polishing step.
Step A: Protein A Affinity Capture
-
Equilibration: Equilibrate a Protein A column (e.g., MabSelect PrismA) with 5 column volumes (CVs) of a neutral pH buffer (e.g., PBS, pH 7.4).
-
Loading: Load the clarified and filtered cell culture supernatant onto the column.
-
Wash: Wash the column with 5-10 CVs of equilibration buffer to remove unbound proteins.
-
Intermediate Wash (Optional): Wash with 5 CVs of a higher salt or intermediate pH buffer (e.g., 20 mM Sodium Phosphate, 0.5 M NaCl, pH 6.0) to remove non-specifically bound impurities.
-
Elution: Elute the bound antibody using a low pH buffer (e.g., 0.1 M Glycine, pH 3.0). Collect 1 mL fractions into tubes containing 100 µL of 1M Tris-HCl, pH 8.0 to immediately neutralize the pH.
-
Pooling: Analyze the fractions by SDS-PAGE or UV absorbance (A280) and pool the fractions containing the antibody.
Step B: Polishing with Cation Exchange Chromatography (CEX)
-
Buffer Exchange: Buffer exchange the pooled fractions from the Protein A step into the CEX equilibration buffer (e.g., 20 mM MES, pH 6.0).
-
Equilibration: Equilibrate a CEX column (e.g., Capto™ SP ImpRes) with 5 CVs of equilibration buffer.
-
Loading: Load the buffer-exchanged sample onto the column.
-
Elution Gradient: Elute the bound proteins using a linear salt gradient from 0 to 0.5 M NaCl in the equilibration buffer over 20 CVs.
-
Fraction Collection: Collect fractions across the gradient. The target BNT314 heterodimer should elute at a specific salt concentration, separated from the homodimer impurities which may elute slightly earlier or later depending on their pI.
-
Analysis: Analyze fractions using SDS-PAGE, SEC-HPLC, and an activity assay to identify the pure fractions of BNT314 for pooling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Strategies and Considerations for Improving Recombinant Antibody Production and Quality in Chinese Hamster Ovary Cells [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficient production of bispecific antibodies—optimization of transfection strategy leads to high-level stable cell line generation of a Fabs-in-tandem immunoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges in bispecific antibody production with chromatography & purification solutions [iptonline.com]
- 6. General strategies for IgG-like bispecific antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to EpCAM-Targeted Therapies: BNT314 and Other Emerging Strategies
For Researchers, Scientists, and Drug Development Professionals
The Epithelial Cell Adhesion Molecule (EpCAM) remains a compelling target for cancer immunotherapy due to its high expression on a wide array of solid tumors and its limited presence in normal tissues. A diverse range of therapeutic modalities have been developed to exploit EpCAM expression on cancer cells, each with a unique mechanism of action. This guide provides a detailed comparison of BNT314, a novel bispecific antibody, with other notable EpCAM-targeted therapies, including solitomab, catumaxomab, oportuzumab monatox, and adecatumumab. We present available performance data, detailed experimental methodologies, and visual representations of their mechanisms and underlying signaling pathways to facilitate an objective assessment.
Comparison of EpCAM-Targeted Therapies
The following table summarizes the key characteristics and clinical data for BNT314 and other selected EpCAM-targeted therapies. Direct comparison of clinical outcomes is challenging due to the different stages of development, tumor types studied, and trial designs.
| Therapy | BNT314 (DuoBody®-EpCAMx4-1BB) | Solitomab (MT110, AMG 110) | Catumaxomab (Removab®) | Oportuzumab Monatox (Vicinium®) | Adecatumumab (MT201) |
| Modality | Bispecific Antibody (EpCAM x 4-1BB) | Bispecific T-cell Engager (BiTE®) (EpCAM x CD3) | Trifunctional Antibody (EpCAM x CD3 x FcγR) | Antibody-Toxin Conjugate (anti-EpCAM scFv-Pseudomonas Exotoxin A) | Monoclonal Antibody (IgG1) |
| Mechanism of Action | Crosslinks EpCAM on tumor cells with 4-1BB on T-cells, providing a co-stimulatory signal to enhance T-cell activation and anti-tumor immunity.[1] | Redirects T-cells to lyse EpCAM-expressing tumor cells by engaging CD3 on T-cells and EpCAM on cancer cells.[2] | Simultaneously binds to tumor cells (EpCAM), T-cells (CD3), and accessory immune cells (FcγR), leading to a multi-pronged attack involving T-cell mediated cytotoxicity, ADCC, and phagocytosis.[3] | Binds to EpCAM on tumor cells, is internalized, and releases a potent toxin that inhibits protein synthesis and induces apoptosis. | Primarily mediates its anti-tumor effect through Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). |
| Target Indications Studied | Advanced Solid Tumors[4] | Refractory Solid Tumors[2][5][6] | Malignant Ascites[3] | Non-Muscle Invasive Bladder Cancer (NMIBC) | Metastatic Breast Cancer |
| Reported Efficacy | Preclinical: Showed anti-tumor activity, delayed tumor outgrowth, and prolonged survival in murine models, with enhanced effects when combined with PD-1 inhibition.[1][7] | Phase 1: One unconfirmed partial response was observed in 65 patients with refractory solid tumors.[2][5][6] | Phase II/III: Demonstrated a significant increase in puncture-free survival and a reduction in ascites symptoms in patients with malignant ascites. | Phase 3 (VISTA Trial): The FDA issued a Complete Response Letter, indicating that the data submitted was not sufficient for approval. | Phase II: Did not meet the primary endpoint of clinical benefit rate at 24 weeks. Exploratory analyses suggested potential dose- and target-dependent activity. |
| Key Safety/Tolerability Findings | Preclinical: Well-tolerated in cynomolgus monkeys at doses up to 50 mg/kg.[8] Clinical: Currently in Phase 1/2 trials. | Phase 1: Dose-limiting toxicities included severe diarrhea and elevated liver enzymes, which precluded dose escalation to potentially therapeutic levels. 95% of patients had grade ≥3 treatment-related adverse events.[2][5][6] | Generally associated with cytokine-release-related symptoms such as fever, nausea, and vomiting, which were typically manageable. | Most common adverse events were mild to moderate reversible bladder symptoms. | The high-dose group showed an increased incidence of grade 1 and 2 gastrointestinal and constitutional symptoms. |
| Development Status | Phase 1/2 Clinical Trials | Development discontinued for solid tumors due to toxicity.[9] | Withdrawn from the market for commercial reasons. | FDA approval denied. | Further development appears to have been discontinued. |
Target Antigen Expression: EpCAM in Solid Tumors
The efficacy of EpCAM-targeted therapies is contingent upon the expression of the EpCAM protein on the surface of tumor cells. Immunohistochemical studies have revealed that EpCAM is frequently overexpressed in a wide variety of epithelial cancers, making it a broadly applicable target.
| Tumor Type | Frequency of EpCAM Expression | Intensity of Expression |
| Colorectal Adenocarcinoma | >95% | Often strong and diffuse |
| Breast Carcinoma (Ductal) | ~46% overexpression | Variable, with a subset showing intense staining[10] |
| Ovarian Carcinoma | ~73% overexpression[10] | High expression correlated with advanced stage[11] |
| Prostate Adenocarcinoma | ~89% overexpression[10] | High |
| Endometrial Carcinoma | ~88% overexpression[10] | High |
| Gastric Adenocarcinoma | ~74% overexpression[10] | Moderate to strong |
| Pancreatic Adenocarcinoma | Over 80% | Moderate to strong |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | ~100% in adenocarcinomas | Often strong[12] |
| Hepatocellular Carcinoma | Low (~10%) | Generally weak or absent[10] |
| Renal Cell Carcinoma | Low | Generally weak or absent[12] |
Data compiled from multiple immunohistochemical studies. Expression levels can vary depending on the antibody clone, staining protocol, and scoring system used.[10][12][13][14]
Signaling Pathways and Mechanisms of Action
EpCAM Signaling Pathway
EpCAM is not merely a passive surface marker but is also involved in intracellular signaling that can promote cell proliferation, migration, and stemness. Understanding this pathway is crucial for appreciating the broader context of EpCAM as a therapeutic target.
Caption: EpCAM signaling is initiated by regulated intramembrane proteolysis (RIP).
Mechanisms of Action of EpCAM-Targeted Therapies
The diverse strategies employed to target EpCAM are depicted below, illustrating the distinct ways in which these therapies engage the immune system or directly kill cancer cells.
Caption: Diverse mechanisms of EpCAM-targeted therapies.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of the data supporting the efficacy of these therapies. Below are generalized methodologies for key assays used to characterize EpCAM-targeted drugs.
T-cell Activation and Cytokine Release Assay (for BNT314, Solitomab, Catumaxomab)
This assay evaluates the ability of a therapeutic to activate T-cells upon engagement with target tumor cells.
Caption: Workflow for assessing T-cell activation by EpCAM-targeted bispecifics.
Methodology:
-
Cell Preparation: EpCAM-positive target tumor cells are cultured and harvested. Effector T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Co-culture: Target cells and effector cells are co-cultured in 96-well plates at a specific effector-to-target (E:T) ratio.
-
Treatment: The therapeutic antibody is added to the co-culture at various concentrations.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
Analysis:
-
Cytokine Release: The supernatant is collected, and the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 is measured using ELISA or a cytometric bead array (CBA).[15][16][17]
-
T-cell Activation Markers: The cells are stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.[18][19]
-
Redirected T-cell Cytotoxicity Assay (for Solitomab, Catumaxomab)
This assay measures the ability of a bispecific antibody to induce T-cell-mediated killing of target cancer cells.
Methodology:
-
Target Cell Labeling: EpCAM-positive target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Labeled target cells are co-cultured with effector T-cells at various E:T ratios in the presence of serial dilutions of the therapeutic antibody.
-
Incubation: The co-culture is incubated for a period typically ranging from 4 to 24 hours.
-
Measurement of Cell Lysis:
-
Chromium-51 Release: The amount of ⁵¹Cr released from lysed target cells into the supernatant is measured using a gamma counter.
-
Fluorescence-based: The release of fluorescent dye from lysed cells is measured, or the remaining viable fluorescent target cells are quantified using a fluorescence plate reader or flow cytometry.
-
LDH Release: The release of lactate dehydrogenase (LDH) from damaged cells is measured using a colorimetric assay.
-
-
Calculation: The percentage of specific lysis is calculated by comparing the release in the presence of the antibody to spontaneous release (target and effector cells alone) and maximum release (target cells lysed with detergent).
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay (for Adecatumumab, Catumaxomab)
This assay quantifies the ability of an antibody to recruit and activate effector cells (typically Natural Killer cells) to kill target cells.[20]
Methodology:
-
Cell Preparation: EpCAM-positive target cells and effector cells (e.g., isolated NK cells or PBMCs) are prepared.
-
Co-culture: Target cells are incubated with serial dilutions of the therapeutic antibody. After a brief incubation, effector cells are added at a defined E:T ratio.
-
Incubation: The co-culture is incubated for 4 to 18 hours.
-
Measurement of Cytotoxicity: Cell lysis is measured using methods similar to the T-cell cytotoxicity assay (e.g., LDH release, fluorescence-based assays).[21][22][23]
-
Data Analysis: The percentage of specific cytotoxicity is calculated and plotted against the antibody concentration to determine the EC50.
Immunotoxin Internalization and Cytotoxicity Assay (for Oportuzumab Monatox)
This assay assesses the ability of an immunotoxin to be internalized by target cells and subsequently induce cell death.[24][25]
Methodology:
-
Internalization Assessment:
-
EpCAM-positive cells are incubated with the fluorescently labeled immunotoxin at 4°C (to allow surface binding but prevent internalization) and then shifted to 37°C (to allow internalization).
-
At various time points, the cells are treated with a quenching agent or an acidic buffer to remove surface-bound fluorescence.
-
The amount of internalized immunotoxin is quantified by flow cytometry or fluorescence microscopy.[26]
-
-
Cytotoxicity Assessment:
-
EpCAM-positive cells are seeded in 96-well plates and incubated with serial dilutions of the immunotoxin for an extended period (e.g., 72 hours).
-
Cell viability is measured using a metabolic assay (e.g., MTT, MTS) or a cell proliferation assay.
-
The concentration of immunotoxin that causes 50% inhibition of cell viability (IC50) is determined.[27][28]
-
Conclusion
The landscape of EpCAM-targeted therapies is characterized by a variety of innovative approaches, each with its own set of advantages and challenges. BNT314 represents a next-generation strategy that aims to enhance the patient's own anti-tumor T-cell response through co-stimulation, a mechanism distinct from the direct T-cell redirection of BiTEs like solitomab or the multi-faceted approach of trifunctional antibodies like catumaxomab. While early preclinical data for BNT314 is promising, clinical data will be crucial to determine its therapeutic window and efficacy compared to its predecessors. The experiences with solitomab, which showed potent activity but was hampered by on-target, off-tumor toxicity, and catumaxomab, which demonstrated clinical benefit but faced commercial challenges, provide valuable lessons for the development of new EpCAM-targeted agents. Antibody-drug conjugates and immunotoxins like oportuzumab monatox offer a direct cytotoxic mechanism but can be limited by factors such as internalization efficiency and immunogenicity. The continued exploration of these diverse strategies underscores the enduring potential of EpCAM as a target for cancer therapy and highlights the ongoing efforts to optimize the balance between potent anti-tumor activity and manageable safety profiles.
References
- 1. Abstract 6075: The combination of an EpCAMx4-1BB bispecific antibody with PD-1 blockade exhibits antitumor activity in a murine tumor model unresponsive to each individual antibody | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. A multicenter phase 1 study of solitomab (MT110, AMG 110), a bispecific EpCAM/CD3 T-cell engager (BiTE®) antibody construct, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BNT314 / Genmab, BioNTech [delta.larvol.com]
- 5. research.uni-luebeck.de [research.uni-luebeck.de]
- 6. tandfonline.com [tandfonline.com]
- 7. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 | BioNTech [investors.biontech.de]
- 8. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]
- 9. tandfonline.com [tandfonline.com]
- 10. EpCAM expression in primary tumour tissues and metastases: an immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Expression of EPCAM in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. Dissecting the mechanism of cytokine release induced by T-cell engagers highlights the contribution of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.criver.com [assets.criver.com]
- 17. T Cell Directed Cytotoxicity & T Cell Activation Assays [rouken.bio]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ADCC Assay — TME Scientific [tmescientific.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Immunotoxin Screening System: A Rapid and Direct Approach to Obtain Functional Antibodies with Internalization Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A flow cytometry method to quantitate internalized immunotoxin shows Taxol synergistically increases cellular immunotoxin uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tomoregulin Internalization Confers Selective Cytotoxicity of Immunotoxins on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. ouhsc.edu [ouhsc.edu]
BNT314 (Acasunlimab) in Combination with PD-1 Inhibitors vs. Monotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BNT314 (acasunlimab), a first-in-class bispecific antibody targeting PD-L1 and 4-1BB, in combination with PD-1 inhibitors versus its performance as a monotherapy. The information is based on preclinical studies and clinical trial data, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action: A Dual Approach to Cancer Immunotherapy
BNT314 (also known as GEN1046) is engineered to have a dual mechanism of action. It simultaneously blocks the inhibitory PD-1/PD-L1 signaling pathway and provides a conditional co-stimulatory signal to T cells by engaging the 4-1BB receptor.[1][2] This bispecific nature is designed to overcome the limitations of targeting either pathway alone. The combination with a PD-1 inhibitor aims to achieve a more complete blockade of the PD-1 pathway, potentially leading to a synergistic anti-tumor response.[3][4]
Signaling Pathway
Caption: BNT314 and PD-1 Inhibitor Signaling Pathway.
Clinical Efficacy: Monotherapy vs. Combination Therapy
Clinical trials have evaluated BNT314 both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab. The following tables summarize the key efficacy data from these studies.
Table 1: Efficacy of BNT314 Monotherapy in Advanced Solid Tumors (NCT03917381)
| Efficacy Endpoint | Result | Patient Population |
| Disease Control Rate (DCR) | 65.6% (40/61) | Heavily pretreated patients with advanced refractory solid tumors.[1][2][5] |
| Partial Responses | Observed in triple-negative breast cancer, ovarian cancer, and ICI-pretreated NSCLC.[6] | Patients had received a median of 3 prior lines of treatment.[6] |
Table 2: Efficacy of BNT314 (Acasunlimab) in Combination with Pembrolizumab in Previously Treated Metastatic Non-small Cell Lung Cancer (mNSCLC) (NCT05117242)
| Dosing Regimen | Overall Response Rate (ORR) | Confirmed ORR | Disease Control Rate (DCR) | Median Overall Survival (mOS) | 12-Month OS Rate |
| Every Three Weeks | 21% | 18% | 59% | 8.6 months | - |
| Every Six Weeks | 30% | 17% | 75% | 17.5 months | 69% |
Data from a Phase 2 trial in patients with mNSCLC who have progressed on prior anti-PD-1/PD-L1 therapy.[7]
Experimental Protocols
First-in-Human Phase I/IIa Trial of BNT314 (GEN1046) (NCT03917381)
-
Study Design: This was an open-label, multi-center, dose-escalation (Phase I) and expansion (Phase IIa) trial.[8]
-
Patient Population: Patients with metastatic or unresectable malignant solid tumors who were not candidates for standard therapy. The patient population was heavily pretreated, with 44.2% having received prior anti-PD-(L)1 immunotherapy.[6]
-
Dosing Regimen: Patients received flat-dose BNT314 (ranging from 25–1200 mg) intravenously every 3 weeks until disease progression or unacceptable toxicity.[8]
-
Primary Endpoints: Dose-limiting toxicities (DLTs) and adverse events (AEs).[6][8]
-
Secondary Endpoints: Pharmacokinetic parameters and antitumor activity (RECIST 1.1).[6][8]
Phase 2 Trial of BNT314 (Acasunlimab) in Combination with Pembrolizumab (NCT05117242)
-
Study Design: A Phase 2 clinical trial evaluating the combination of acasunlimab and pembrolizumab.[3]
-
Patient Population: Patients with stage IV NSCLC with at least one prior line of systemic therapy containing an anti-PD-1/PD-L1 inhibitor and a tumor PD-L1 expression of ≥1%.[7]
-
Primary Endpoint: Overall response rate (ORR).[7]
-
Key Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), time to response (TTR), duration of response (DOR), and safety.[7]
Experimental Workflow
Caption: Clinical Trial Experimental Workflow.
Safety and Tolerability
BNT314 Monotherapy
In the first-in-human trial, BNT314 demonstrated a manageable safety profile.[2][5] The most common treatment-related adverse events (all grades) were transaminase elevation (24.6%), hypothyroidism (16.4%), and fatigue (13.1%).[6] Grade 3 treatment-related transaminase elevations were manageable with corticosteroids.[6]
BNT314 in Combination with Pembrolizumab
The combination therapy, particularly when administered every six weeks, showed a lower incidence of grade ≥3 treatment-related adverse events and treatment-related liver events.[7] Transaminase elevations were generally asymptomatic and manageable.[7]
Summary and Future Directions
The available data suggests that BNT314, both as a monotherapy and in combination with a PD-1 inhibitor, demonstrates promising anti-tumor activity in heavily pretreated patient populations. The combination therapy, particularly with a less frequent dosing schedule, appears to enhance efficacy, as evidenced by the improved median overall survival in mNSCLC patients who have failed prior checkpoint inhibitor therapy.
The manageable safety profile of the combination further supports its potential as a valuable therapeutic strategy. Ongoing and future clinical trials will be crucial to further define the role of BNT314 in the treatment landscape of various solid tumors. The preclinical rationale for combining BNT314 with PD-1 blockade to achieve a more comprehensive immune activation is supported by these early clinical findings.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. youtube.com [youtube.com]
- 5. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. dadun.unav.edu [dadun.unav.edu]
Validating NK314's On-Target Efficacy in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NK314, a novel Topoisomerase IIα (Top2α)-specific inhibitor, against established chemotherapeutic agents that also target Topoisomerase II. While direct quantitative data on this compound's performance in primary patient samples is limited in publicly available literature, this document summarizes its validated on-target effects in preclinical models and compares them with the known efficacy of alternatives like doxorubicin, etoposide, and mitoxantrone in both preclinical and clinical settings, including patient-derived data.
Executive Summary
This compound is a promising anti-cancer agent that selectively targets the α-isoform of Topoisomerase II, an enzyme crucial for DNA replication and chromosome organization. This specificity is a significant advantage, as the β-isoform (Top2β) has been linked to treatment-related secondary malignancies. Preclinical studies have demonstrated this compound's ability to stabilize the Top2α-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cancer cell death. This guide presents the available data, outlines key experimental protocols for validation, and provides a framework for comparing this compound with other Topoisomerase II inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of direct IC50 or response rate data for this compound in primary patient samples in the reviewed literature. The data for this compound is derived from studies on cancer cell lines, which, while informative, may not fully recapitulate the heterogeneity of patient tumors.
Table 1: Comparative Cytotoxicity (IC50) of Topoisomerase II Inhibitors
| Compound | Cancer Type | Model System | IC50 (µM) | Citation |
| This compound | Human Leukemia | Nalm-6 cell line | Not explicitly stated in provided abstracts | |
| Etoposide | Jurkat Leukemic Cells | Cell Line | 80 ± 2 | [1] |
| Acute Myeloid Leukemia | Primary Patient Samples | Not explicitly stated in provided abstracts | ||
| Doxorubicin | Breast Cancer | MCF-7 cell line | 8.306 | [2] |
| Breast Cancer | MDA-MB-231 cell line | 6.602 | [2] | |
| Breast Cancer (TNBC) | MDA-MB-231 cell line | 1.5 | [3] | |
| Breast Cancer (TNBC) | MDA-MB-468 cell line | 0.35 | [3] | |
| Breast Cancer | MCF-7 cell line | 2.3 | [4] | |
| Breast Cancer | MDA-MB-231 cell line | 4.1 | [4] | |
| Mitoxantrone | Acute Myeloid Leukemia | Primary Patient Samples | Not explicitly stated in provided abstracts |
Table 2: Clinical Response Rates of Alternative Topoisomerase II Inhibitors in Patient Populations
| Compound | Cancer Type | Patient Population | Overall Response Rate (ORR) | Citation |
| Etoposide | Small Cell Lung Cancer | Patients (in combination therapy) | 50-80% | [5] |
| Non-Hodgkin's Lymphoma | Patients (in combination therapy) | 77% | [5] | |
| Relapsed Acute Myeloid Leukemia | Patients (in combination with mitoxantrone) | 25% (CR + CRi) | [6] | |
| Doxorubicin | Early Breast Cancer | Patients (in combination with paclitaxel) | 70% | [7] |
| HER2+ Early Breast Cancer | Patients (in neoadjuvant setting with other agents) | 55-65.2% (pCR) | [8] | |
| Mitoxantrone | Relapsed Acute Myeloid Leukemia | Patients (in combination with etoposide) | 25% (CR + CRi) | [6] |
| Hormone-Refractory Prostate Cancer | Patients (with prednisone) | 28-34% (PSA response) | [9] |
Experimental Protocols
Validating the on-target effects of Topoisomerase II inhibitors in primary patient samples requires robust and well-defined experimental protocols. Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, represent a valuable preclinical platform for such studies as they can better recapitulate the characteristics of the original tumor.[10][11][12][13][14]
Western Blotting for Topoisomerase IIα and Topoisomerase IIβ Expression
Objective: To determine the expression levels of Top2α and Top2β in primary patient tumor samples to assess target availability.
Methodology:
-
Protein Extraction: Lyse fresh-frozen primary tumor tissue or cells isolated from patient samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Top2α and Top2β overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Pulsed-Field Gel Electrophoresis (PFGE) for DNA Double-Strand Breaks
Objective: To directly visualize the DNA double-strand breaks induced by Topoisomerase II inhibitors.
Methodology:
-
Cell Preparation: Isolate viable cells from primary patient samples (e.g., blood, bone marrow, or disaggregated tumor tissue).
-
Agarose Plug Preparation: Embed a defined number of cells (e.g., 1-5 x 10^6) in low-melting-point agarose to form plugs. This protects the high molecular weight DNA from shearing.[15]
-
Cell Lysis: Lyse the cells within the agarose plugs by incubating in a lysis buffer containing detergents (e.g., Sarkosyl) and proteases (e.g., Proteinase K) at 50°C overnight.[16]
-
Washing: Thoroughly wash the plugs with a wash buffer (e.g., TE buffer) to remove cellular debris and enzymes.[16]
-
Drug Treatment: Equilibrate the plugs in the appropriate cell culture medium and treat with this compound or alternative inhibitors at desired concentrations and for various time points.
-
PFGE:
-
Load the agarose plugs into the wells of a 1% pulsed-field certified agarose gel in 0.5X TBE buffer.
-
Run the gel using a CHEF (Contour-clamped Homogeneous Electric Field) apparatus. The run conditions (switch times, voltage, angle, and duration) need to be optimized to resolve the desired DNA size range. For detecting DNA fragmentation, a ramped pulse time (e.g., 60 to 120 seconds) for 20-24 hours is often used.[17][18]
-
-
Staining and Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. The appearance of a smear or smaller DNA fragments compared to the untreated control indicates the induction of DNA double-strand breaks.
Cell Viability Assay (e.g., MTT or WST-1)
Objective: To quantify the cytotoxic effects of this compound and its alternatives on primary cancer cells.
Methodology:
-
Cell Isolation and Plating: Isolate single cells from primary patient tumor tissue by enzymatic digestion and/or mechanical dissociation. Plate the cells in 96-well plates at an optimized density.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the alternative drugs for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT/WST-1 Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
For WST-1: Add WST-1 reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the viability data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Topoisomerase II Inhibitors
Caption: Mechanism of action of Topoisomerase II inhibitors.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating drug effects in patient samples.
Logical Comparison of this compound and Alternatives
Caption: Comparative logic for this compound and alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitoxantrone and Etoposide for the Treatment of Acute Myeloid Leukemia Patients in First Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathologic Complete Response to Doxorubicin/Cyclophosphamide in Breast Cancer - Page 4 [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
A Comparative Safety Profile Analysis: BNT314 (EpCAM x 4-1BB) Versus Other Immunotherapeutic Modalities
Guide for Researchers and Drug Development Professionals
This guide provides a comparative benchmark of the safety profile of BNT314, an investigational bispecific antibody, against other classes of immunotherapies. BNT314 is designed to dually target the tumor-associated antigen EpCAM and the T-cell co-stimulatory receptor 4-1BB.[1][2] The therapeutic rationale is to leverage conditional 4-1BB agonism to activate T-cells preferentially within the tumor microenvironment, thereby aiming to enhance anti-tumor immunity while mitigating the systemic toxicities that have challenged the development of previous non-conditional 4-1BB agonists.[3]
As clinical data for BNT314 is emerging from ongoing Phase 1/2 trials, this guide uses acasunlimab (GEN1046/BNT311), a clinically evaluated bispecific antibody with a similar conditional 4-1BB agonistic mechanism, as a primary safety comparator.[4][5][6][7] We also compare its anticipated profile with the well-characterized safety profiles of standard-of-care PD-1/PD-L1 checkpoint inhibitors.
Mechanism of Action: Conditional T-Cell Activation
BNT314's design principle is centered on safety through conditional activation. By requiring simultaneous binding to both EpCAM on a tumor cell and 4-1BB on a T-cell, the potent co-stimulatory signal is localized to the tumor site. This mechanism is intended to prevent widespread, systemic T-cell activation that could lead to significant immune-related adverse events.
Safety Profile Benchmarking
The following sections and tables summarize the observed safety profile of the mechanistic analogue acasunlimab and the general profile of PD-1/PD-L1 inhibitors. This provides a framework for anticipating the potential safety signals of BNT314.
Comparator 1: Acasunlimab (DuoBody-PD-L1x4-1BB)
Acasunlimab is a first-in-class bispecific antibody targeting PD-L1 and 4-1BB.[6] Its safety profile, described as manageable, is a key benchmark for next-generation conditional 4-1BB agonists.[6][7][8] Data is derived from the first-in-human dose-escalation trial (NCT03917381) in patients with advanced solid tumors.[6]
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) for Acasunlimab (GEN1046)
| Adverse Event | Any Grade Frequency (%) | Grade 3-4 Frequency (%) |
|---|---|---|
| Transaminase Elevation | 24.6% | 9.8% |
| Hypothyroidism | 16.4% | 1.6% |
| Fatigue | 13.1% | 1.6% |
| Asthenia | 22.7% | Not Reported |
| Diarrhea | 18.2% | Not Reported |
| Nausea | 18.2% | Not Reported |
Data sourced from the NCT03917381 trial publications.[8][9][10]
Key Safety Considerations for Acasunlimab:
-
Hepatotoxicity: Elevations in liver transaminases are the most notable treatment-related AE, consistent with the known risks of targeting 4-1BB.[6] However, these events were reported as manageable and reversible with corticosteroid administration, and no Grade 4 or 5 transaminase elevations occurred.[6][8]
-
Dose-Limiting Toxicities (DLTs): In the dose-escalation phase, DLTs included Grade 4 febrile neutropenia, Grade 3 immune-mediated nephritis, and Grade 3 increases in liver enzymes (ALT/AST).[6]
Comparator 2: PD-1/PD-L1 Inhibitors (Class Profile)
PD-1 and PD-L1 inhibitors are foundational immunotherapies. Their adverse events are typically immune-related (irAEs) and stem from a global enhancement of T-cell activity, leading to a loss of self-tolerance.[11]
Table 2: General Safety Profile of PD-1/PD-L1 Inhibitors
| Immune-Related Adverse Event (irAE) | Typical Any Grade Frequency (%) | Typical Grade 3-4 Frequency (%) |
|---|---|---|
| Fatigue | 20 - 40% | 1 - 5% |
| Dermatologic (Rash, Pruritus) | 20 - 40% | 1 - 3% |
| Diarrhea / Colitis | 10 - 30% | 1 - 5% |
| Hypothyroidism | 5 - 10% | <1% |
| Pneumonitis | 2 - 5% | 1 - 2% |
| Hepatitis (Immune-Mediated) | 5 - 10% | 2 - 6% |
Frequencies are approximate ranges compiled from literature reviews and may vary by specific agent and tumor type.[11][12][13]
Experimental Protocols for Safety Assessment
The safety of novel immunotherapies like BNT314 is rigorously evaluated in first-in-human (FIH) clinical trials, which follow standardized protocols to protect patient safety while determining a safe and effective dose.
Methodology for a Phase 1 Dose-Escalation Study
1. Study Design: The trial is typically an open-label, multi-center, dose-escalation study with subsequent dose expansion cohorts (e.g., NCT06150183 for BNT314).[1][14] Participants are enrolled in sequential cohorts, each receiving an increasing dose of the investigational drug.
2. Primary Objectives:
- To assess the safety and tolerability of the investigational agent.
- To determine the Dose-Limiting Toxicity (DLT) profile.[15]
- To establish the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).[4]
3. Safety Monitoring and AE Grading:
- Patients are continuously monitored for any adverse events (AEs).
- All AEs are graded for severity using a standardized system, most commonly the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), Version 5.0.[16]
4. DLT Assessment:
- A DLT is a predefined, unacceptable toxicity that occurs within the first treatment cycle (typically the first 21-28 days).[15]
- The nature of DLTs is protocol-specific but generally includes Grade 4 hematologic toxicities, Grade ≥3 non-hematologic or organ toxicities, or any toxicity leading to significant treatment delay.
- Dose escalation to the next cohort proceeds only after the current dose level is deemed safe by a safety monitoring committee.
Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)"];
Enrollment [label="Enrollment into\nDose Cohort 'n'"];
Treatment [label="Administer BNT314\n(Cycle 1)"];
DLT_Monitoring [label="DLT Monitoring Period\n(e.g., 21 Days)", shape=diamond, fillcolor="#FFFFFF"];
DLT_Event [label="DLT Occurs", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
No_DLT [label="DLT Does Not Occur", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
MTD_Defined [label="MTD/RP2D\nEstablished", fillcolor="#FBBC05", fontcolor="#202124"];
Expansion [label="Enroll Expansion Cohorts\nat RP2D"];
Stop [label="Stop Escalation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Screening -> Enrollment;
Enrollment -> Treatment;
Treatment -> DLT_Monitoring;
DLT_Monitoring -> DLT_Event [label="Yes"];
DLT_Monitoring -> No_DLT [label="No"];
DLT_Event -> MTD_Defined;
MTD_Defined -> Stop [label="End Escalation"];
MTD_Defined -> Expansion;
No_DLT -> Enrollment [label="Escalate to Cohort 'n+1'"];
}
Comparative Discussion on Toxicity Mechanisms
The primary distinction in the safety profiles of these immunotherapies lies in the mechanism driving toxicity. Understanding this is crucial for anticipating and managing potential adverse events.
-
BNT314 (EpCAM x 4-1BB): The principal theoretical risk is on-target, off-tumor toxicity.[17] EpCAM can be expressed at low levels on various normal epithelial tissues. Potent, localized T-cell activation in these healthy tissues could lead to tissue damage. This risk profile is distinct from that of acasunlimab, where the PD-L1 anchor is more restricted to the immune-inflamed tumor microenvironment.
-
Acasunlimab (PD-L1 x 4-1BB): Toxicity is primarily driven by the 4-1BB agonism, with hepatotoxicity being a known class effect.[6] The conditional activation via PD-L1 binding is designed to mitigate systemic toxicity, but the liver remains a potential site of off-tumor activity, possibly due to clearance mechanisms or low-level PD-L1 expression on liver sinusoidal endothelial cells.
-
PD-1/PD-L1 Inhibitors: Toxicity is systemic and not target-antigen-directed. It is a result of disrupting the central immune checkpoint that maintains peripheral self-tolerance, leading to a broad spectrum of autoimmune-like inflammatory side effects.[11]
Conclusion
The safety profile of BNT314 is actively being defined in ongoing clinical trials.[14][18] Based on preclinical rationale and data from the mechanistically similar compound acasunlimab, a manageable safety profile is anticipated. The key innovation—conditional 4-1BB activation—is designed to overcome the dose-limiting systemic toxicities of earlier 4-1BB agonists.[3] However, a distinct safety consideration for BNT314 will be the potential for on-target, off-tumor toxicity related to its EpCAM target antigen. Vigilant monitoring in clinical studies is paramount to fully characterize its unique safety and therapeutic profile relative to established immunotherapies like PD-1/PD-L1 inhibitors.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Another vote of no-confidence in co-stimulated bispecifics | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Safety and Preliminary Efficacy of BNT314 in Cancer Patients With Malignant Solid Tumors, Trial ID BNT314-01 | BioNTech | [clinicaltrials.biontech.com]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. investors.biontech.de [investors.biontech.de]
- 10. Investigational Acasunlimab (DuoBody® -PD-L1x4-1BB) in [globenewswire.com]
- 11. “Comparison of the toxicity profile of PD-1 versus PD-L1 inhibitors in non-small cell lung cancer”: is there a substantial difference or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse Events of PD-1, PD-L1, CTLA-4, and LAG-3 Immune Checkpoint Inhibitors: An Analysis of the FDA Adverse Events Database [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. CareAcross [careacross.com]
- 15. Study Details Page [abbvieclinicaltrials.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. iji.sums.ac.ir [iji.sums.ac.ir]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of BNT314 and Other EpCAM-Targeting T-Cell Engagers
For Researchers, Scientists, and Drug Development Professionals
The epithelial cell adhesion molecule (EpCAM) has long been an attractive target for cancer immunotherapy due to its high expression on a wide range of solid tumors. However, the clinical development of EpCAM-targeting T-cell engagers has been hampered by significant on-target, off-tumor toxicities, given the expression of EpCAM on normal epithelial tissues. This has spurred the development of next-generation T-cell engagers with improved safety profiles. This guide provides a comparative analysis of BNT314, a novel EpCAM-targeting T-cell engager, and other innovative agents in this class, including HPN601 and BA3182.
Mechanism of Action and Molecular Design
T-cell engagers are bispecific antibodies designed to physically link a patient's T-cells to cancer cells, thereby triggering T-cell-mediated cytotoxicity. The key differentiators among the molecules discussed here lie in their strategies to mitigate toxicity while preserving potent anti-tumor activity.
BNT314 (DuoBody®-EpCAMx4-1BB) is a bispecific antibody that targets EpCAM on tumor cells and the co-stimulatory molecule 4-1BB on T-cells.[1] Unlike conventional T-cell engagers that activate T-cells through the CD3 receptor, BNT314 aims to provide a co-stimulatory signal, which is crucial for robust and sustained T-cell activation and survival.[2] This approach is designed to focus the 4-1BB agonism to the tumor microenvironment where EpCAM is present, potentially reducing systemic immune activation.
HPN601 is a conditionally active T-cell engager based on the ProTriTAC™ platform.[3][4] It is a prodrug designed to be proteolytically cleaved and activated within the tumor microenvironment.[4] This localized activation is intended to minimize systemic toxicities associated with widespread T-cell engagement in healthy tissues where EpCAM is also expressed.[3]
BA3182 is a dual Conditionally Active Biologic (CAB) bispecific antibody that targets both EpCAM and CD3.[5] Its binding to both targets is attenuated at normal physiological pH and preferentially activated in the acidic tumor microenvironment.[5] This dual conditional activation strategy aims to significantly widen the therapeutic window by restricting T-cell engagement to the tumor site.
Preclinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical comparisons of these next-generation EpCAM-targeting T-cell engagers are not yet available. However, preclinical data provide valuable insights into their relative performance.
Data Presentation: Preclinical Performance of EpCAM-Targeting T-Cell Engagers
| Feature | BNT314 (DuoBody®-EpCAMx4-1BB) | HPN601 (ProTriTAC™) | BA3182 (Dual CAB) | Solitomab (Conventional BiTE) |
| Target Antigens | EpCAM, 4-1BB | EpCAM, CD3[4] | EpCAM, CD3[5] | EpCAM, CD3 |
| Safety Mechanism | Tumor-localized co-stimulation | Protease activation in TME[4] | pH-dependent activation in TME[5] | None |
| Binding Affinity (EpCAM) | KD = 56 nM[2] | Not specified | Not specified | Not specified |
| Binding Affinity (T-Cell Receptor) | KD = 0.12 nM (to 4-1BB)[2] | Not specified | Not specified | Not specified |
| In Vitro Cytotoxicity | Dose-dependent enhancement of T-cell activation and proliferation in co-cultures[2] | Not specified | Potent lysis of EpCAM-positive cancer cell lines[5] | Promising preclinical activity |
| In Vivo Tumor Growth Inhibition | Significant tumor outgrowth inhibition in human EpCAM-transgenic mice[2] | Tumor regression in four different xenograft models[3] | Similar efficacy to non-CAB benchmark antibody in xenograft models | Not specified |
| Cytokine Release | Induced cytokine secretion in co-cultures with PBMCs from cancer patients[2] | Significantly attenuated cytokine production in non-human primates compared to a constitutively active TCE[3][4] | Mild cytokine response at high doses in non-human primates | Severe cytokine release effects in clinical trials |
| Reported Therapeutic Index Improvement | Not specified | 10-fold improved therapeutic window compared to a constitutively active TCE[3][4] | >100-fold improvement in therapeutic index relative to non-CAB variants[5] | Narrow therapeutic window |
| Safety in Non-Human Primates | Well-tolerated at doses up to 50 mg/kg weekly for 5 weeks[2] | Better tolerated than its constitutively active counterpart[3] | Well-tolerated at high doses | Dose-limiting toxicities observed |
| Clinical Development Status | Phase I/II clinical trials ongoing (NCT06150183)[6] | IND-enabling studies underway (as of late 2021)[7] | Phase I clinical study planned to initiate in 2023[5] | Development halted due to toxicity[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Facebook [cancer.gov]
- 2. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]
- 3. Harpoon Therapeutics Presents Encouraging Preclinical Data for HPN601 EpCAM ProTriTAC™ Program at 35th SITC Annual Meeting - BioSpace [biospace.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. bridgewestgroup.com [bridgewestgroup.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Harpoon Therapeutics Provides Pipeline Update for TriTAC® Clinical Programs and T Cell Engager Platforms - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
Comparing the pharmacokinetics of BNT314 in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical pharmacokinetics of BNT314, a novel bispecific antibody. While specific quantitative pharmacokinetic data from animal models are not publicly available at this time, this document outlines the typical experimental methodologies and presents the known mechanism of action to aid researchers in the field.
Introduction to BNT314
BNT314, also known as GEN1059, is an investigational bispecific antibody designed to enhance the body's immune response against tumors. It simultaneously targets two proteins: the Epithelial Cell Adhesion Molecule (EpCAM), which is often overexpressed on the surface of various cancer cells, and 4-1BB (CD137), a costimulatory receptor found on activated T cells. By bringing T cells into close proximity with tumor cells and activating the 4-1BB signaling pathway, BNT314 aims to stimulate a potent and targeted anti-tumor immune attack. Preclinical studies have shown that BNT314 can promote T-cell activation and proliferation, leading to anti-tumor activity.[1]
Pharmacokinetic Data in Animal Models
As of the latest review of publicly accessible data, specific quantitative pharmacokinetic parameters for BNT314, such as Cmax (maximum concentration), AUC (area under the curve), and half-life in different animal models, have not been disclosed in publications or press releases. Comparative analysis of these key metrics between species is therefore not possible at this time. The data presented in scientific conferences and company communications have primarily focused on the drug's mode of action and its anti-tumor efficacy in preclinical models.[1]
Experimental Protocols
In the absence of specific data for BNT314, this section describes a standard experimental protocol for assessing the pharmacokinetics of a bispecific antibody in two commonly used animal models: mice and cynomolgus monkeys. This methodology is representative of the approach typically taken in preclinical drug development.
Objective: To characterize the pharmacokinetic profile of a bispecific antibody following intravenous administration in mice and cynomolgus monkeys.
Animal Models:
-
Mouse Model: CD-1 or similar immune-competent mouse strain.
-
Non-Human Primate Model: Cynomolgus monkey, chosen for its phylogenetic proximity to humans.
Experimental Design:
-
Dosing: Animals are administered the bispecific antibody via a single intravenous (IV) bolus injection. Multiple dose groups are typically included to assess dose-dependency.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. For mice, this may involve sparse sampling (different animals at each time point), while for monkeys, serial sampling from the same animal is common.
-
Sample Processing: Blood is processed to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the bispecific antibody in the plasma/serum samples is quantified using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Below is a table outlining the typical parameters for such a study.
| Parameter | Mouse Model | Cynomolgus Monkey Model |
| Species | CD-1 Mouse | Cynomolgus Monkey |
| Number of Animals | 3-5 per time point | 3-5 per dose group |
| Administration | Intravenous (IV) bolus | Intravenous (IV) infusion or bolus |
| Dose Levels | 1, 5, and 20 mg/kg | 1, 10, and 50 mg/kg |
| Blood Sampling | Sparse sampling at various times post-dose | Serial sampling at various times post-dose |
| Bioanalytical Method | Ligand-Binding Assay (e.g., ELISA) | Ligand-Binding Assay (e.g., ELISA) |
| PK Parameters | Cmax, Tmax, AUC, t1/2, Clearance, Vd | Cmax, Tmax, AUC, t1/2, Clearance, Vd |
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow for a pharmacokinetic study and the proposed signaling pathway for BNT314.
Conclusion
BNT314 is a promising bispecific antibody with a novel mechanism of action for cancer immunotherapy. While detailed preclinical pharmacokinetic data across different animal models are not yet in the public domain, the established methodologies for evaluating such biologics provide a framework for understanding how its properties will be characterized. As BNT314 progresses through clinical development, it is anticipated that more comprehensive data, including its pharmacokinetic profile in humans, will become available. This will be crucial for optimizing dosing strategies and ensuring the safety and efficacy of this innovative therapeutic agent.
References
BNT314: A Novel Bispecific Antibody for Tumors Resistant to Checkpoint Blockade
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of tumors resistant to immune checkpoint inhibitors (CPIs) represents a significant challenge in oncology. BNT314, a novel bispecific antibody, offers a promising new therapeutic strategy to overcome this resistance. This guide provides an objective evaluation of BNT314, comparing its performance with alternative approaches and presenting supporting preclinical data. Detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows are included to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Targeting of EpCAM and 4-1BB
BNT314 is an Fc-inert bispecific antibody that simultaneously targets the Epithelial Cell Adhesion Molecule (EpCAM) and the co-stimulatory receptor 4-1BB (CD137).[1] EpCAM is frequently overexpressed on the surface of various solid tumor cells, while 4-1BB is an inducible receptor found on activated T cells that plays a crucial role in their proliferation, survival, and cytotoxic activity.[1]
By bridging EpCAM-expressing tumor cells with 4-1BB-expressing T cells, BNT314 facilitates a localized and potent co-stimulation of the anti-tumor immune response directly within the tumor microenvironment.[1] This targeted activation is designed to enhance the ability of T cells to recognize and eliminate cancer cells, even in tumors that have developed resistance to conventional CPIs.
Below is a diagram illustrating the proposed signaling pathway of BNT314.
Caption: BNT314 simultaneously binds to EpCAM on tumor cells and 4-1BB on T cells, inducing a potent co-stimulatory signal that enhances the anti-tumor immune response.
Preclinical Evaluation in a Checkpoint Blockade-Resistant Model
Preclinical studies have demonstrated the potential of BNT314 to overcome resistance to PD-1 blockade. In a murine tumor model engineered to be unresponsive to anti-PD-1 therapy alone, the combination of BNT314 with a PD-1 inhibitor showed significant anti-tumor activity.
Experimental Data
The following tables summarize the key findings from a preclinical study evaluating BNT314 in a human EpCAM-expressing B16F10 melanoma model, which is known to be resistant to anti-PD-1 monotherapy.
Table 1: Anti-Tumor Activity in a PD-1 Resistant Murine Model
| Treatment Group | Tumor Growth Delay | Complete Tumor Regression |
| Control (Isotype) | - | 0/11 |
| Anti-PD-1 Monotherapy | No significant delay | 0/11 |
| BNT314 Monotherapy | No significant delay | 0/11 |
| BNT314 + Anti-PD-1 | Significant Delay | 2/11 |
Table 2: Survival Analysis in a PD-1 Resistant Murine Model
| Treatment Group | Median Survival | Survival Benefit vs. Control |
| Control (Isotype) | Baseline | - |
| Anti-PD-1 Monotherapy | No significant improvement | - |
| BNT314 Monotherapy | No significant improvement | - |
| BNT314 + Anti-PD-1 | Significantly Prolonged | p < 0.05 |
Table 3: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | Change in CD8+ T Cell Activation Markers | Change in NK Cell Activation Markers |
| Control (Isotype) | Baseline | Baseline |
| Anti-PD-1 Monotherapy | No significant change | No significant change |
| BNT314 Monotherapy | Increased | Increased |
| BNT314 + Anti-PD-1 | Further Potentiated Increase | Modest Further Increase |
These preclinical data suggest a synergistic effect between BNT314 and PD-1 blockade, leading to enhanced T-cell and NK-cell activation, delayed tumor growth, and improved survival in a tumor model that is resistant to single-agent checkpoint inhibition.[2]
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
Caption: Workflow for the in vivo evaluation of BNT314 in a checkpoint-resistant tumor model.
Detailed Methodology:
-
Cell Line and Animal Model:
-
The B16F10 murine melanoma cell line was genetically engineered to express human EpCAM (B16F10-hEpCAM).
-
Female C57BL/6 mice, aged 6-8 weeks, were used for the study. All animal procedures were conducted in accordance with institutional guidelines.
-
-
Tumor Inoculation:
-
Mice were subcutaneously inoculated in the right flank with 5 x 10^5 B16F10-hEpCAM cells suspended in 100 µL of phosphate-buffered saline (PBS).
-
-
Treatment Administration:
-
When tumors reached an average volume of 50-100 mm³, mice were randomized into four treatment groups (n=11 per group).
-
Treatments were administered intraperitoneally on days 7, 10, and 13 post-tumor inoculation.
-
The treatment groups were as follows:
-
Group 1: Isotype control antibody.
-
Group 2: Anti-mouse PD-1 monoclonal antibody.
-
Group 3: BNT314 (a surrogate antibody targeting human EpCAM and mouse 4-1BB).
-
Group 4: Combination of BNT314 and anti-mouse PD-1 monoclonal antibody.
-
-
-
Efficacy Assessment:
-
Tumor dimensions were measured twice weekly using a digital caliper, and tumor volume was calculated using the formula: (length x width²)/2.
-
Mice were monitored for survival, and the study endpoint was defined as a tumor volume exceeding 1500 mm³ or signs of morbidity.
-
-
Immunophenotyping:
-
Peripheral blood was collected at specified time points for flow cytometric analysis of immune cell populations, including CD4+ and CD8+ T cells and NK cells, to assess their activation status.
-
Clinical Development and Future Directions
BNT314 is currently being evaluated in early-phase clinical trials for patients with advanced solid tumors.[3][4] A Phase 1/2 study (NCT06150183) is assessing the safety and preliminary efficacy of BNT314 as a monotherapy and in combination with an immune checkpoint inhibitor.[3][4][5] Another study (NCT07079631) is investigating BNT314 in combination with another investigational agent, BNT327 (an anti-PD-L1/VEGF-A bispecific antibody), and chemotherapy in patients with advanced colorectal cancer.[6]
The preclinical data presented here provide a strong rationale for the clinical investigation of BNT314, particularly in patients who have not responded to or have relapsed after treatment with checkpoint inhibitors. The ongoing clinical trials will be crucial in determining the safety, efficacy, and optimal therapeutic positioning of BNT314 in the evolving landscape of cancer immunotherapy.
Conclusion
BNT314 represents a promising, mechanistically distinct approach to cancer immunotherapy. Its ability to directly engage and co-stimulate T cells at the tumor site offers the potential to overcome resistance to existing checkpoint inhibitors. The preclinical data in a CPI-resistant model are encouraging, demonstrating a synergistic anti-tumor effect when combined with PD-1 blockade. The results of ongoing clinical trials are eagerly awaited to validate these preclinical findings and to establish the role of BNT314 in the treatment of patients with advanced solid tumors.
References
- 1. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Bot Verification [worthe-it.co.za]
- 6. DOT Language | Graphviz [graphviz.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for NK314
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of NK314, a novel synthetic benzo[c]phenanthridine alkaloid with potent antitumor activity. Given the cytotoxic nature of this compound as a topoisomerase II inhibitor, adherence to stringent disposal protocols is paramount to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of hazardous cytotoxic chemicals and data from structurally similar compounds.
Chemical and Hazard Profile
This compound is a potent antineoplastic agent.[1] Due to its mechanism of action, it should be handled as a hazardous compound with potential mutagenic, carcinogenic, and teratogenic effects. The disposal of any materials contaminated with this compound must be treated as cytotoxic waste.
Table 1: Summary of this compound Properties and Inferred Hazards
| Property | Value/Information | Source/Inference |
| Chemical Class | Benzo[c]phenanthridine alkaloid | [1] |
| Mechanism of Action | Topoisomerase II inhibitor | [1] |
| Known Hazards | Strong antitumor activity, likely cytotoxic | [1] |
| Inferred Hazards | Based on the SDS for the related compound Chelerythrine, hazards may include: Acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation. | Inferred from similar compounds |
| Solubility | Soluble in DMSO and ethanol; low solubility in water. | [1] |
| Stability | Unstable in aqueous solutions. | [1] |
Experimental Protocols: Decontamination and Disposal
The following step-by-step procedures are mandatory for the disposal of this compound and any contaminated materials.
Personnel Protective Equipment (PPE) Requirements:
-
Gloves: Double gloving with nitrile gloves is required.
-
Lab Coat: A dedicated, disposable gown or lab coat should be worn.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form or creating solutions.
Step-by-Step Disposal Procedure:
-
Segregation at Source: All waste contaminated with this compound must be segregated from regular laboratory waste at the point of generation. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks, syringes, needles).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated solids (e.g., gloves, tubes, absorbent pads) must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often color-coded (e.g., yellow with a purple lid or red) depending on institutional and regional regulations.[2][3]
-
Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. The container must be compatible with the solvents used (e.g., DMSO, ethanol).
-
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Cytotoxic Waste" or "Chemotherapeutic Waste".
-
The biohazard symbol.
-
The primary constituent (this compound).
-
The date of accumulation.
-
-
Storage: Store all cytotoxic waste in a designated, secure area away from general laboratory traffic until it is collected by authorized hazardous waste disposal personnel. This area should be clearly marked with warning signs.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company.[2][4] The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[2][3] Chemical neutralization may be an option for some agents, but incineration is the preferred method for complete destruction.[2]
Mandatory Visualization
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound Disposal Decision Workflow.
References
Information Not Available for "NK314" as a Chemical Substance
Extensive searches for "NK314" have not yielded any results corresponding to a chemical substance. The identifier "this compound" appears to be associated with non-chemical products, and as such, no specific safety, handling, or disposal information for a chemical of this name can be provided.
The search results indicate that "this compound" is used as a product identifier for unrelated items, including apparel. For instance, it has been identified as a model number for a Nike golf apparel item.[1]
General information on personal protective equipment (PPE) was found, including various types of gloves, masks, and protective clothing from different suppliers.[2][3][4] However, this information is not specific to any particular chemical hazard and serves as a general overview of available safety equipment. Additionally, some results referenced safety protocols in unrelated fields such as aviation.[5][6]
Without a valid chemical identifier, such as a proper chemical name or a CAS (Chemical Abstracts Service) number, it is not possible to access a Material Safety Data Sheet (MSDS) or any other reliable source of chemical safety information. Therefore, the core requirements of the request, including the creation of data tables, experimental protocols, and visualizations for handling a chemical substance designated as "this compound," cannot be fulfilled.
For accurate and safe handling of any chemical, it is crucial to have the correct identification to access specific hazard information and recommended safety procedures. If "this compound" is an internal designation, please refer to your organization's internal documentation for the chemical's identity and associated safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
